molecular formula C21H32O7 B606027 Benzyloxy carbonyl-PEG3-C2-Boc

Benzyloxy carbonyl-PEG3-C2-Boc

Katalognummer: B606027
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: DXVVQGGYMXXZME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyloxy carbonyl-PEG3-t-butyl ester is a Benzyl PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Eigenschaften

IUPAC Name

benzyl 3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O7/c1-21(2,3)28-20(23)10-12-25-14-16-26-15-13-24-11-9-19(22)27-17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVVQGGYMXXZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzyloxycarbonyl-PEG3-C2-Boc: A Technical Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzyloxycarbonyl-PEG3-C2-Boc

Benzyloxycarbonyl-PEG3-C2-Boc, also referred to as Cbz-PEG3-C2-Boc, is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are a revolutionary class of therapeutic agents designed to hijack the body's natural protein disposal machinery to eliminate disease-causing proteins.[2] This is achieved through a molecule composed of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]

The linker is a critical component that dictates the efficacy and pharmacological properties of the PROTAC. Benzyloxycarbonyl-PEG3-C2-Boc is an alkyl/ether-based linker featuring a polyethylene glycol (PEG) chain, which enhances solubility and provides flexibility.[3][4] It is "heterobifunctional" because it has two different reactive ends, each protected by a distinct chemical group: a Benzyloxycarbonyl (Cbz) group and a tert-Butoxycarbonyl (Boc) group. These protecting groups allow for controlled, stepwise synthesis of the PROTAC molecule.

Core Properties and Specifications

The fundamental properties of Benzyloxycarbonyl-PEG3-C2-Boc are summarized below. This data is compiled from chemical suppliers and publicly available information.

PropertyValueReference
Chemical Name Benzyloxycarbonyl-PEG3-C2-BocMedChemExpress, TargetMol
CAS Number 1835759-86-8[5][6]
Molecular Formula C₂₁H₃₂O₇
Molecular Weight 396.47 g/mol
Appearance Colorless to light yellow liquidBased on similar compounds
Purity Typically ≥98.0% (by NMR)[7]
Storage Conditions Powder: -20°C for up to 3 years[8]
In solvent: -80°C for up to 6 months[4]

Role in PROTAC Synthesis: A Stepwise Approach

The orthogonal protecting groups (Cbz and Boc) on Benzyloxycarbonyl-PEG3-C2-Boc are central to its utility. They can be removed under different chemical conditions, allowing for the sequential attachment of the E3 ligase ligand and the target protein ligand. This controlled synthesis is crucial for building a functional PROTAC.

A general synthetic workflow using a Cbz- and Boc-protected linker is as follows:

G cluster_0 Step 1: First Deprotection cluster_1 Step 2: First Coupling cluster_2 Step 3: Second Deprotection cluster_3 Step 4: Second Coupling start Cbz-Linker-Boc step1 Selective Deprotection (e.g., Acid for Boc removal) start->step1 intermediate1 Cbz-Linker-NH2 step1->intermediate1 step2 Amide Coupling (e.g., HATU, DIPEA) intermediate1->step2 ligand1 E3 Ligase Ligand (with carboxylic acid) ligand1->step2 intermediate2 Cbz-Linker-E3 Ligand step2->intermediate2 step3 Second Deprotection (e.g., Hydrogenolysis for Cbz removal) intermediate2->step3 intermediate3 NH2-Linker-E3 Ligand step3->intermediate3 step4 Amide Coupling intermediate3->step4 ligand2 Target Protein Ligand (with carboxylic acid) ligand2->step4 final_protac Final PROTAC Molecule step4->final_protac

General Synthetic Workflow for a PROTAC

Experimental Protocols

While no peer-reviewed scientific publication was identified detailing a specific synthesis using Benzyloxycarbonyl-PEG3-C2-Boc, the following represents a generalized, illustrative protocol for the synthesis of a PROTAC using a similar Cbz- and Boc-protected PEG linker. This protocol is based on established methods in the field.[3][9][10]

4.1 Step 1: Selective Boc Deprotection

  • Dissolution: Dissolve the Cbz-PEG3-C2-Boc linker (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Acid Treatment: Add a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane, to the mixture.

  • Reaction: Stir the reaction at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction's progress using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the removal of the Boc group.

  • Work-up: Once complete, remove the solvent and excess acid under reduced pressure. The resulting amine salt (Cbz-PEG3-C2-NH₂) is often used in the next step without further purification.

4.2 Step 2: Coupling with the First Ligand (e.g., E3 Ligase Ligand)

  • Activation: In a separate flask, dissolve the E3 ligase ligand containing a carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF). Add a peptide coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents). Stir for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the Cbz-PEG3-C2-NH₂ salt from the previous step to the activated E3 ligase ligand solution.

  • Reaction: Stir the mixture at room temperature for 4-16 hours.

  • Monitoring: Monitor the formation of the product by LC-MS.

  • Purification: Upon completion, perform an aqueous workup and purify the Cbz-protected intermediate by flash column chromatography.

4.3 Step 3: Selective Cbz Deprotection

  • Catalyst Addition: Dissolve the purified Cbz-Linker-Ligand intermediate in a suitable solvent (e.g., methanol or ethanol) and add a palladium catalyst (e.g., 10% Pd/C).

  • Hydrogenolysis: Stir the reaction under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 2-16 hours.

  • Monitoring: Monitor the removal of the Cbz group by LC-MS.

  • Work-up: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

4.4 Step 4: Coupling with the Second Ligand (e.g., Target Protein Ligand)

  • Activation and Coupling: Repeat the coupling procedure described in Step 2, using the deprotected amine from Step 3 and the carboxylic acid-containing target protein ligand.

  • Final Purification: Purify the final PROTAC molecule using preparative High-Performance Liquid Chromatography (HPLC). The identity and purity of the final product should be confirmed by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action and Characterization Workflow

Once synthesized, the PROTAC molecule works by inducing the degradation of the target protein through the ubiquitin-proteasome system.

POI Target Protein (e.g., oncogenic protein) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-Mediated Protein Degradation Pathway

The efficacy of a newly synthesized PROTAC must be validated through a series of in-vitro experiments.

cluster_workflow PROTAC Characterization Workflow synthesis PROTAC Synthesis & Purification (HPLC) cell_culture Cell Culture (Target-expressing cell line) treatment Treat cells with PROTAC (dose-response and time-course) cell_culture->treatment lysis Cell Lysis & Protein Quantification (BCA Assay) treatment->lysis western_blot Western Blot Analysis (Primary Ab for Target & Loading Control) lysis->western_blot data_analysis Quantify Degradation (Determine DC50 & Dmax) western_blot->data_analysis

Experimental Workflow for PROTAC Characterization

A key experiment is the Western blot, which measures the amount of target protein in cells after treatment with the PROTAC. A successful PROTAC will show a dose-dependent decrease in the level of the target protein.

Conclusion

Benzyloxycarbonyl-PEG3-C2-Boc is a valuable and versatile heterobifunctional linker for the synthesis of PROTACs. Its PEG component enhances solubility, while the orthogonal Cbz and Boc protecting groups allow for a controlled and sequential synthetic strategy. This enables the precise construction of PROTAC molecules, which are a promising new modality in drug discovery for targeting previously "undruggable" proteins. The successful development of a PROTAC requires careful optimization of the linker, and molecules like Cbz-PEG3-C2-Boc provide a robust starting point for this process.

References

An In-depth Technical Guide to Benzyloxycarbonyl-PEG3-C2-Boc: Structure, Properties, and Applications in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyloxycarbonyl-PEG3-C2-Boc, a heterobifunctional linker integral to the burgeoning field of targeted protein degradation. This document details its chemical structure, physicochemical properties, and its critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for the utilization of this linker in PROTAC assembly are provided, alongside diagrams illustrating the fundamental mechanism of PROTAC action and a typical synthetic workflow.

Introduction to Benzyloxycarbonyl-PEG3-C2-Boc

Benzyloxycarbonyl-PEG3-C2-Boc, also known as Cbz-PEG3-C2-Boc, is a versatile chemical linker used in the development of PROTACs.[1][2] PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[2] The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[3][1]

The structure of Benzyloxycarbonyl-PEG3-C2-Boc incorporates a polyethylene glycol (PEG) spacer, which enhances hydrophilicity and provides flexibility.[4] It is flanked by two orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group and a tert-butyloxycarbonyl (Boc) group. This dual-protection scheme allows for the sequential and controlled conjugation of the target protein ligand and the E3 ligase ligand, a crucial aspect of rational PROTAC design.

Chemical Structure and Physicochemical Properties

The chemical structure of Benzyloxycarbonyl-PEG3-C2-Boc is characterized by a PEG3 (triethylene glycol) core, providing a flexible and hydrophilic spacer. One terminus is an ethylamine protected with a Cbz group, while the other is an ethylamine protected with a Boc group.

Table 1: Chemical and Physical Properties of Benzyloxycarbonyl-PEG3-C2-Boc

PropertyValueReference(s)
IUPAC Name tert-butyl (2-(2-(2-((benzyloxy)carbonyl)amino)ethoxy)ethoxy)ethyl)carbamateN/A
CAS Number 1835759-86-8[1]
Molecular Formula C₂₁H₃₂N₂O₇[2]
Molecular Weight 424.49 g/mol [2]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO and DMFN/A
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 1 year[2]

Role in PROTAC Synthesis

The orthogonal protecting groups of Benzyloxycarbonyl-PEG3-C2-Boc are central to its utility in PROTAC synthesis. The Boc group can be selectively removed under acidic conditions to reveal a primary amine, while the Cbz group is typically cleaved via catalytic hydrogenolysis.[5] This allows for a modular and strategic approach to building the PROTAC molecule. For instance, the Boc-protected amine can be deprotected and coupled to a carboxylic acid-functionalized E3 ligase ligand. Subsequently, the Cbz-protected amine can be deprotected and linked to a warhead that targets the protein of interest.

Experimental Protocols

The following are detailed, generalized protocols for the key steps involved in utilizing Benzyloxycarbonyl-PEG3-C2-Boc for PROTAC synthesis.

Boc Deprotection to Reveal a Primary Amine

This procedure is for the selective removal of the Boc protecting group.

Materials:

  • Benzyloxycarbonyl-PEG3-C2-Boc

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve Benzyloxycarbonyl-PEG3-C2-Boc in DCM (approximately 10 mL per gram of substrate).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the Cbz-protected amine.

Amide Coupling with an E3 Ligase Ligand (HATU-mediated)

This protocol describes the coupling of the newly exposed primary amine to a carboxylic acid-functionalized E3 ligase ligand using HATU as the coupling agent.

Materials:

  • Cbz-protected PEG3-C2-amine (from step 4.1)

  • Carboxylic acid-functionalized E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl or saturated ammonium chloride solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Add a solution of the Cbz-protected PEG3-C2-amine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl or saturated ammonium chloride, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Cbz-protected PROTAC intermediate.

Cbz Deprotection to Reveal the Second Primary Amine

This procedure is for the removal of the Cbz protecting group via catalytic hydrogenolysis.

Materials:

  • Cbz-protected PROTAC intermediate (from step 4.2)

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the Cbz-protected PROTAC intermediate in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the amine-functionalized PROTAC intermediate.

Final Amide Coupling with the Target Protein Ligand (Warhead)

This final step involves coupling the newly exposed amine to a carboxylic acid-functionalized warhead, following the same HATU-mediated amide coupling protocol as described in section 4.2.

Visualizing Key Concepts in PROTAC Development

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and the experimental workflow.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Workflow cluster_1 Experimental Workflow for PROTAC Synthesis start Start with Benzyloxycarbonyl-PEG3-C2-Boc boc_deprotect 1. Boc Deprotection (TFA/DCM) start->boc_deprotect coupling1 2. Amide Coupling with E3 Ligase Ligand (HATU) boc_deprotect->coupling1 cbz_deprotect 3. Cbz Deprotection (H₂, Pd/C) coupling1->cbz_deprotect coupling2 4. Amide Coupling with Target Protein Ligand (Warhead) cbz_deprotect->coupling2 purification 5. Purification and Characterization coupling2->purification

References

Synthesis of Benzyloxycarbonyl-PEG3-C2-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the synthesis of Benzyloxycarbonyl-PEG3-C2-Boc, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis involves a two-step process commencing with the mono-Boc protection of 11-amino-3,6,9-trioxaundecan-1-amine, followed by the benzyloxycarbonyl (Cbz) protection of the remaining free amine.

Chemical Structures and Properties

A clear understanding of the key molecules involved is crucial for the successful synthesis.

Compound NameAcronym/AbbreviationMolecular FormulaMolecular Weight ( g/mol )Physical Appearance
11-amino-3,6,9-trioxaundecan-1-amineDiamino-PEG3C₈H₂₀N₂O₃192.26Colorless to pale yellow liquid
tert-butyl (11-amino-3,6,9-trioxaundecan-1-yl)carbamateBoc-NH-PEG3-C2-NH₂C₁₃H₂₈N₂O₅292.37Colorless viscous liquid
Benzyloxycarbonyl-PEG3-C2-Boc Cbz-PEG3-C2-Boc C₂₁H₃₄N₂O₇ 426.50 Colorless to pale yellow oil
Di-tert-butyl dicarbonate(Boc)₂O / Boc anhydrideC₁₀H₁₈O₅218.25Colorless solid or liquid
Benzyl chloroformateCbz-ClC₈H₇ClO₂170.59Oily, colorless liquid

Synthetic Pathway Overview

The synthesis of Cbz-PEG3-C2-Boc is achieved through a straightforward two-step process. The first step involves the selective protection of one of the primary amine groups of the diamino-PEG3 starting material with a tert-butyloxycarbonyl (Boc) group. The resulting mono-protected intermediate is then reacted with benzyl chloroformate to introduce the benzyloxycarbonyl (Cbz) protecting group on the remaining free amine, yielding the final product.

Synthesis_Pathway cluster_reagents1 cluster_reagents2 Diamine Diamino-PEG3 Boc_Protected Boc-NH-PEG3-C2-NH2 Diamine->Boc_Protected Step 1: Mono-Boc Protection Final_Product Cbz-PEG3-C2-Boc Boc_Protected->Final_Product Step 2: Cbz Protection reagent1 (Boc)2O, Base reagent2 Cbz-Cl, Base

A high-level overview of the synthetic pathway for Cbz-PEG3-C2-Boc.

Experimental Protocols

Step 1: Synthesis of tert-butyl (11-amino-3,6,9-trioxaundecan-1-yl)carbamate (Boc-NH-PEG3-C2-NH₂)

This procedure details the selective mono-Boc protection of a diamine. A common strategy involves the temporary deactivation of one amine group by protonation with one equivalent of acid, allowing the other to react with the Boc anhydride.[1]

Materials:

  • 11-amino-3,6,9-trioxaundecan-1-amine (Diamino-PEG3)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous Methanol (MeOH)

  • Hydrochloric acid (HCl) or Trimethylsilyl chloride (TMSCl)

  • Sodium hydroxide (NaOH) solution (2N)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve Diamino-PEG3 (1.0 eq) in anhydrous methanol in a round-bottom flask cooled to 0 °C.

  • Slowly add one equivalent of HCl (as a solution in methanol or generated in situ from TMSCl) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the mono-protonated diamine.

  • Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with deionized water and wash with diethyl ether to remove unreacted (Boc)₂O.

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extract the product into dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG3-C2-NH₂.

Purification: The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane.

Step 2: Synthesis of Benzyloxycarbonyl-PEG3-C2-Boc

This protocol describes the N-Cbz protection of the mono-Boc protected PEGylated amine.

Materials:

  • tert-butyl (11-amino-3,6,9-trioxaundecan-1-yl)carbamate (Boc-NH-PEG3-C2-NH₂)

  • Benzyl chloroformate (Cbz-Cl)

  • A suitable base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Boc-NH-PEG3-C2-NH₂ (1.0 eq) and the base (1.5-2.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the final product, Benzyloxycarbonyl-PEG3-C2-Boc, as a colorless to pale yellow oil.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Experimental_Workflow cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: Cbz Protection S1_Start Dissolve Diamino-PEG3 in MeOH S1_Protonation Add HCl (1 eq) at 0°C S1_Start->S1_Protonation S1_Boc Add (Boc)2O (1 eq) S1_Protonation->S1_Boc S1_Reaction Stir at RT for 1-2h S1_Boc->S1_Reaction S1_Workup Aqueous Workup & Extraction S1_Reaction->S1_Workup S1_Purification Column Chromatography S1_Workup->S1_Purification S1_Product Boc-NH-PEG3-C2-NH2 S1_Purification->S1_Product S2_Start Dissolve Boc-NH-PEG3-C2-NH2 and Base in DCM S1_Product->S2_Start S2_CbzCl Add Cbz-Cl (1.1 eq) at 0°C S2_Start->S2_CbzCl S2_Reaction Stir at RT for 2-4h S2_CbzCl->S2_Reaction S2_Workup Aqueous Workup S2_Reaction->S2_Workup S2_Purification Column Chromatography S2_Workup->S2_Purification S2_Product Cbz-PEG3-C2-Boc S2_Purification->S2_Product

A detailed workflow of the synthesis and purification process.

Data Presentation

Table of Reagents and Solvents:

Reagent/SolventStep UsedPurposeKey Considerations
11-amino-3,6,9-trioxaundecan-1-amine1Starting materialEnsure purity and dryness.
Di-tert-butyl dicarbonate1Boc protecting group sourceHandle with care, can be moisture sensitive.
Benzyl chloroformate2Cbz protecting group sourceCorrosive and lachrymatory; handle in a fume hood.
Methanol (anhydrous)1Reaction solventUse anhydrous grade to prevent side reactions.
Dichloromethane (anhydrous)2Reaction and extraction solventUse anhydrous grade for the reaction.
Hydrochloric acid / TMSCl1Selective amine protonationStoichiometry is critical for mono-protection.
Triethylamine / DIPEA2Base for Cbz protectionEnsure it is dry and free of primary/secondary amines.
Sodium hydroxide1pH adjustment for workupUse to deprotonate the ammonium salt before extraction.
Sodium bicarbonate2Neutralization during workupRemoves excess acid and Cbz-Cl.
Anhydrous sodium sulfate1, 2Drying agentRemoves residual water from the organic phase.
Ethyl acetate / Hexanes1, 2Eluents for column chromatographyChoose appropriate ratios for optimal separation.

Concluding Remarks

The synthesis of Benzyloxycarbonyl-PEG3-C2-Boc is a reproducible process that relies on well-established protection chemistry. Careful control of stoichiometry and reaction conditions is paramount to achieving high yields and purity. The protocols provided in this guide offer a comprehensive framework for researchers to successfully synthesize this valuable linker for applications in targeted protein degradation and other areas of drug discovery and development. For all procedures, standard laboratory safety practices should be strictly followed, including the use of personal protective equipment and working in a well-ventilated fume hood.

References

The Strategic Role of Benzyloxycarbonyl-PEG3-C2-Boc in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC molecule.[5] This technical guide provides an in-depth analysis of the mechanism of action and application of the Benzyloxycarbonyl-PEG3-C2-Boc linker in the design and synthesis of PROTACs.

The Benzyloxycarbonyl-PEG3-C2-Boc linker is an alkyl/ether-based linker that incorporates a three-unit polyethylene glycol (PEG) chain.[1][6][7] The inclusion of the PEG motif is a strategic choice in PROTAC design, primarily aimed at improving the molecule's overall properties. PEG linkers are known to enhance aqueous solubility, a crucial factor for bioavailability and cell permeability, and provide flexibility to the PROTAC molecule.[8] This flexibility is essential for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[3]

Core Mechanism of Action

The fundamental mechanism of action of a PROTAC utilizing the Benzyloxycarbonyl-PEG3-C2-Boc linker follows the general principles of PROTAC-mediated protein degradation. The process can be broken down into several key steps:

  • Ternary Complex Formation: The PROTAC molecule, upon entering the cell, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.[2] The PEG3 component of the linker provides the necessary flexibility and spatial orientation to allow for energetically favorable protein-protein interactions within this complex.

  • Ubiquitination of the Target Protein: The formation of the ternary complex brings the E3 ligase in close proximity to the POI. This proximity allows the E3 ligase to efficiently catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface-exposed lysine residues on the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the tagged protein into small peptides.

  • PROTAC Recycling: After inducing ubiquitination, the PROTAC molecule is released from the complex and can bind to another POI and E3 ligase, initiating another cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[2]

The Benzyloxycarbonyl and Boc (tert-butyloxycarbonyl) protecting groups on the linker are crucial for the synthetic process, allowing for a modular and controlled assembly of the final PROTAC molecule. These groups can be selectively removed to enable the attachment of the POI ligand and the E3 ligase ligand at the desired positions.

Signaling Pathway and Experimental Workflow

To visualize the intricate processes involved in PROTAC action and development, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with Benzyloxycarbonyl- PEG3-C2-Boc linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ternary_Complex->E3_Ligase Recruitment Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Linker_Synthesis Synthesis of Benzyloxycarbonyl- PEG3-C2-Boc Linker Ligand_Attachment Attachment of POI and E3 Ligase Ligands Linker_Synthesis->Ligand_Attachment Purification Purification and Structural Confirmation (NMR, MS) Ligand_Attachment->Purification Binding_Assay Binary Binding Assays (SPR, ITC, FP) Purification->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, AlphaLISA) Binding_Assay->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Cell_Permeability Cellular Permeability Assay (e.g., PAMPA) Ubiquitination_Assay->Cell_Permeability Degradation_Assay Western Blot or HiBiT Assay for Target Protein Degradation (DC50, Dmax) Cell_Permeability->Degradation_Assay Toxicity_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Degradation_Assay->Toxicity_Assay PK_PD Pharmacokinetics (PK) and Pharmacodynamics (PD) Studies Toxicity_Assay->PK_PD Efficacy In Vivo Efficacy Studies (e.g., Xenograft Models) PK_PD->Efficacy

Caption: A typical experimental workflow for PROTAC evaluation.

Data Presentation: Quantitative Comparison of Linker Performance

The length and composition of the PEG linker are critical determinants of a PROTAC's degradation efficiency. The following table summarizes representative data for PROTACs targeting Bromodomain-containing protein 4 (BRD4) with varying PEG linker lengths to illustrate the impact on degradation potency (DC50) and efficacy (Dmax). While specific data for the Benzyloxycarbonyl-PEG3-C2-Boc linker is not available in the public domain, the data for a PEG3 linker provides a relevant comparison.

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.

This comparative data highlights that an optimal linker length is crucial for maximizing degradation efficiency, with linkers that are too short or too long potentially leading to reduced performance.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Protocol 1: Synthesis of a PROTAC using Benzyloxycarbonyl-PEG3-C2-Boc Linker

This protocol outlines a general strategy for the synthesis of a PROTAC molecule.

Materials:

  • Benzyloxycarbonyl-PEG3-C2-Boc linker

  • POI ligand with a suitable functional group (e.g., carboxylic acid or amine)

  • E3 ligase ligand with a suitable functional group (e.g., carboxylic acid or amine)

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Deprotection reagents (e.g., TFA for Boc, H2/Pd-C for Cbz)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • Selective Deprotection: Selectively deprotect either the Boc or the Cbz group on the Benzyloxycarbonyl-PEG3-C2-Boc linker. For example, treat with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group, exposing a primary amine.

  • First Ligand Coupling: Couple the first ligand (either POI or E3 ligase ligand) to the deprotected amine via an amide bond formation reaction using a coupling reagent like HATU and a base like DIPEA in an anhydrous solvent such as DMF.

  • Purification: Purify the resulting intermediate using flash column chromatography.

  • Second Deprotection: Deprotect the remaining protecting group. For instance, use catalytic hydrogenation (H2, Pd/C) to remove the Cbz group.

  • Second Ligand Coupling: Couple the second ligand to the newly exposed functional group using similar amide bond formation conditions.

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC to achieve high purity.

  • Characterization: Confirm the structure and purity of the final PROTAC using NMR spectroscopy and mass spectrometry.

Protocol 2: Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9]

Materials:

  • Cells expressing the target protein

  • PROTAC stock solution in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Conclusion

The Benzyloxycarbonyl-PEG3-C2-Boc linker is a valuable tool in the design of PROTACs, offering a balance of hydrophilicity and flexibility that can enhance the physicochemical properties and biological activity of these targeted protein degraders. The strategic inclusion of the PEG3 motif facilitates the formation of a productive ternary complex, a critical step in the PROTAC mechanism of action. The protecting groups allow for a versatile and modular synthetic approach, enabling the construction of PROTAC libraries for the optimization of linker length and composition. A thorough understanding of the linker's role, coupled with robust experimental validation, is paramount for the successful development of novel and effective PROTAC-based therapeutics.

References

In-Depth Technical Guide: Benzyloxycarbonyl-PEG3-C2-Boc (CAS 1835759-86-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxycarbonyl-PEG3-C2-Boc, identified by CAS number 1835759-86-8, is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively target and degrade disease-causing proteins.

This linker, also known by the synonym Benzyloxycarbonyl-PEG3-t-butyl ester, is a member of the alkyl/ether-based PROTAC linker family. Its structure is meticulously designed with distinct functional components: a central polyethylene glycol (PEG) chain, flanked by two different protecting groups—a Benzyloxycarbonyl (Cbz) group and a tert-butyloxycarbonyl (Boc) group. This configuration allows for the sequential and controlled conjugation of two different ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. The PEG component enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final PROTAC molecule.

Physicochemical and Technical Data

The fundamental properties of Benzyloxycarbonyl-PEG3-C2-Boc are summarized below. This data is essential for its handling, storage, and application in chemical synthesis.

PropertyValue
CAS Number 1835759-86-8
Molecular Formula C₂₁H₃₂O₇
Molecular Weight 396.47 g/mol
Purity ≥95%
Appearance Varies (typically a liquid or semi-solid)
Storage (Powder/Pure) -20°C for up to 3 years
Storage (In Solvent) -80°C for up to 6 months
Shipping Conditions Room temperature (may vary by region)

Role and Application in PROTAC Synthesis

The core utility of Benzyloxycarbonyl-PEG3-C2-Boc is to serve as a scaffold for building a PROTAC. Its bifunctional and orthogonally protected nature is key to a structured and efficient synthesis. The process involves the selective removal of one protecting group, attachment of the first ligand, removal of the second protecting group, and attachment of the second ligand.

Generalized Experimental Workflow

The following diagram illustrates the logical steps for synthesizing a PROTAC using this linker.

G start_node Start: Cbz-PEG3-C2-Boc Linker step1_node Step 1: Selective Boc Deprotection (e.g., using TFA in DCM) start_node->step1_node intermediate1_node Intermediate 1: Cbz-PEG3-C2-Amine step1_node->intermediate1_node step2_node Step 2: Amide Coupling (e.g., Ligand 1 (E3 Ligase), HATU/DIPEA) intermediate1_node->step2_node intermediate2_node Intermediate 2: Cbz-Linker-Ligand 1 step2_node->intermediate2_node step3_node Step 3: Cbz Deprotection (e.g., Hydrogenolysis, Pd/C, H₂) intermediate2_node->step3_node intermediate3_node Intermediate 3: Amine-Linker-Ligand 1 step3_node->intermediate3_node step4_node Step 4: Amide Coupling (e.g., Ligand 2 (POI), HATU/DIPEA) intermediate3_node->step4_node end_node Final Product: PROTAC Molecule step4_node->end_node

Caption: Generalized synthetic workflow for PROTAC assembly.

Exemplar Experimental Protocols

The following protocols are generalized methodologies for the key steps in the synthesis workflow. Note: These are illustrative and should be optimized for specific ligands and reaction scales.

Protocol 1: Selective Boc Group Deprotection

  • Dissolution: Dissolve Benzyloxycarbonyl-PEG3-C2-Boc (1 equivalent) in Dichloromethane (DCM).

  • Acidification: Add Trifluoroacetic acid (TFA), typically 20-50% v/v, to the solution at 0°C.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA.

  • Purification: The resulting amine (Intermediate 1) can be used directly in the next step or purified via chromatography if necessary.

Protocol 2: Amide Bond Formation (Coupling)

  • Activation: Dissolve the carboxylic acid-containing ligand (1-1.2 equivalents) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Reagent Addition: Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents). Stir for 15-30 minutes at room temperature to form the activated ester.

  • Coupling: Add a solution of the amine-containing linker (1 equivalent, e.g., Intermediate 1 or 3) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor for completion by LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with aqueous solutions such as 5% citric acid, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Cbz Group Deprotection (Hydrogenolysis)

  • Setup: Dissolve the Cbz-protected intermediate (e.g., Intermediate 2) in a solvent such as Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).

  • Catalyst: Add a palladium on carbon catalyst (Pd/C, typically 10% by weight).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • Reaction: Monitor the reaction by LC-MS. The reaction is typically complete within 1-6 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting amine (Intermediate 3) is often pure enough for the subsequent step.

Mechanism of Action: The Resulting PROTAC

A PROTAC molecule synthesized using the Benzyloxycarbonyl-PEG3-C2-Boc linker functions by inducing the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. The PROTAC molecule is then released and can act catalytically to degrade multiple copies of the target protein.

G cluster_0 Cellular Environment PROTAC PROTAC (Ligand-Linker-Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub Ubiquitin (Ub) Ternary->PROTAC Recycled PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Polyubiquitination Ub->Ternary Ub Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

Benzyloxycarbonyl-PEG3-C2-Boc is a specialized chemical tool designed for the rational synthesis of PROTACs. Its orthogonally protected termini and hydrophilic PEG spacer provide chemists with the flexibility and control needed to construct complex heterobifunctional molecules. Understanding the specific deprotection and coupling methodologies is crucial for leveraging this linker to its full potential in the development of novel targeted protein degraders, a promising frontier in modern drug discovery.

The Role of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker is not a passive spacer but a critical determinant of the PROTAC's efficacy, selectivity, and physicochemical properties.[3] Among the various linker chemotypes, polyethylene glycol (PEG) linkers are frequently utilized due to their unique ability to improve solubility, modulate cell permeability, and optimize the formation of the key ternary complex (POI-PROTAC-E3 ligase).[2][4] This guide provides an in-depth review of PEG-based PROTAC linkers, presenting quantitative structure-activity relationship (SAR) data, detailed experimental protocols for their evaluation, and visualizations of the underlying molecular mechanisms and workflows.

Introduction: The Critical Role of the Linker

The efficacy of a PROTAC is fundamentally dependent on its ability to form a stable and productive ternary complex, which correctly orients the E3 ligase to effectively ubiquitinate the target protein, marking it for proteasomal degradation.[5] The linker's length, flexibility, and chemical composition are pivotal in this process.[6]

  • Ternary Complex Formation: A linker that is too short can cause steric clashes, preventing the complex from forming. Conversely, a linker that is too long may lead to an unstable or non-productive complex due to excessive conformational flexibility.[5]

  • Physicochemical Properties: PROTACs are often large molecules that fall outside of traditional "drug-like" chemical space, leading to challenges with aqueous solubility and cell permeability.[6][7] PEG linkers, with their hydrophilic ether oxygens, are a well-established strategy to enhance solubility and improve pharmacokinetic profiles.[4][8]

  • Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers allows them to adopt folded conformations. This can shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[4][9]

Visualizing the PROTAC Mechanism and Workflow

Understanding the mechanism of action and the typical research workflow is crucial for developing effective PROTACs. The following diagrams were generated using Graphviz to illustrate these core concepts.

PROTAC_Mechanism cluster_cell Intracellular Environment POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PEG-based PROTAC PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds PROTAC->TernaryComplex E3->TernaryComplex PolyUb Poly-Ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC release Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_workflow PROTAC Development Workflow Design 1. PROTAC Design (Select POI/E3 Ligands, Design Linker) Synthesis 2. Chemical Synthesis Design->Synthesis Biochem 3. Biochemical Assays (Binding, Ternary Complex Formation) Synthesis->Biochem Cellular 4. Cellular Assays (Degradation, Viability) Biochem->Cellular InVivo 5. In Vivo Evaluation (PK/PD, Efficacy) Cellular->InVivo Optimization Lead Optimization InVivo->Optimization Iterate Optimization->Design

Caption: A typical workflow for the design and evaluation of PROTACs.

Data Presentation: Linker Length vs. Degradation Efficacy

Systematic variation of the PEG linker length is a key optimization strategy in PROTAC design. The optimal length is highly dependent on the specific POI and E3 ligase pair.[3] The following tables summarize quantitative data from various studies, illustrating the structure-activity relationship (SAR) for PROTACs targeting several key proteins.

Case Study: BRD4-Targeting PROTACs (VHL-based)

Bromodomain-containing protein 4 (BRD4) is a well-studied epigenetic reader and a target in oncology. The data below represents a synthesized comparison of VHL-based PROTACs using the BRD4 inhibitor JQ1, connected by PEG linkers of varying lengths.

PROTAC Compound Linker Composition DC₅₀ (nM)[a] Dₘₐₓ (%)[b] Cell Permeability (Papp, 10⁻⁶ cm/s)[c]
PROTAC-PEG33 PEG units45 - 55~853.5
PROTAC-PEG44 PEG units15 - 20>954.2
PROTAC-PEG55 PEG units15>983.8
PROTAC-PEG66 PEG units30 - 7580 - 923.1

Data Footnotes:[a] DC₅₀: The half-maximal degradation concentration of BRD4, typically in MV4-11 cells after 18-24 hours. A lower value indicates higher potency.[3][5]

[b] Dₘₐₓ: The maximum percentage of target protein degradation achieved.[3][5]

[c] Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA), an in vitro model for passive diffusion.[3]

Data compiled from multiple sources for illustrative purposes.[3][5][10] The trend suggests an optimal linker length of 4 to 5 PEG units for this specific BRD4/VHL system, as linkers that are shorter or longer show diminished potency.

Case Study: Estrogen Receptor α (ERα)-Targeting PROTACs

A seminal study systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer, using VHL-recruiting PROTACs.[11]

Linker Length (atoms) % ERα Degraded (at 10 µM) IC₅₀ (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Data Footnotes:

Data adapted from Cyrus et al.[11] The results clearly indicate that a 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition in this context.

Case Study: TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Research on TBK1, a key regulator of innate immunity, also highlights the critical nature of linker length.

Linker Length (atoms) DC₅₀ (nM) Dₘₐₓ (%)
< 12No degradation observed-
21396%
2929276%

Data Footnotes:

Data adapted from Arvinas-related studies.[6][11] A 21-atom linker demonstrated the highest potency, with linkers shorter than 12 atoms being completely inactive.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol describes a common, two-step synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker (e.g., HOOC-PEGn-amine).

Step 1: Synthesis of POI-Linker Intermediate [2]

  • Reagents & Materials: Amine-functionalized POI ligand, HOOC-PEGn-NH(Boc) linker, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF (Dimethylformamide).

  • Procedure: a. To a solution of the HOOC-PEGn-NH(Boc) linker (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). b. Stir for 15 minutes to activate the carboxylic acid. c. Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere. e. Monitor reaction progress by LC-MS. f. Upon completion, purify the crude product by flash column chromatography or preparative HPLC to afford the POI-PEGn-NH(Boc) intermediate.

Step 2: Deprotection and Coupling to E3 Ligase Ligand [2]

  • Reagents & Materials: POI-PEGn-NH(Boc) intermediate, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Carboxylic acid-functionalized E3 Ligase ligand, HATU, DIPEA, Anhydrous DMF.

  • Procedure: a. Dissolve the POI-PEGn-NH(Boc) intermediate in a solution of TFA in DCM (e.g., 20% v/v) to remove the Boc protecting group. Stir at room temperature for 1-2 hours. b. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. c. In a separate flask, activate the carboxylic acid of the E3 ligase ligand (1.1 equivalents) with HATU (1.1 equivalents) and DIPEA (3.0 equivalents) in anhydrous DMF. d. Add the deprotected POI-PEGn-NH2 intermediate to the activated E3 ligase ligand solution. e. Stir the reaction at room temperature overnight under a nitrogen atmosphere. f. Monitor the reaction progress by LC-MS. g. Upon completion, purify the final PROTAC molecule by preparative HPLC. Characterize by ¹H NMR and HRMS.

Western Blotting for Target Protein Degradation

Western blotting is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[12][13]

  • Cell Culture and Treatment: a. Seed a relevant cell line (e.g., MV4-11 for BRD4) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.[5] b. Prepare serial dilutions of the PROTAC in cell culture medium. Final DMSO concentration should be consistent and not exceed 0.1%.[12] c. Treat cells with the range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).[13] d. (Optional) To confirm proteasome-dependent degradation, include a condition with co-treatment of the PROTAC and a proteasome inhibitor like MG132 (10-20 µM).[13]

  • Cell Lysis and Protein Quantification: a. After incubation, place plates on ice and wash cells twice with ice-cold PBS.[13] b. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[13] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes. d. Centrifuge at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.[12]

  • SDS-PAGE and Immunoblotting: a. Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[13] b. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.[3] f. Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection and Analysis: a. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3] b. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.[3] c. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[14]

Cell Viability Assay (CellTiter-Glo®)

This assay measures the effect of protein degradation on cell proliferation and viability by quantifying ATP, an indicator of metabolically active cells.[15]

  • Reagent Preparation: a. Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.[16] b. Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.[16] c. Transfer the full volume of buffer into the substrate bottle to reconstitute the CellTiter-Glo® Reagent. Mix by gentle inversion until the substrate is dissolved.[17]

  • Assay Protocol: a. Seed cells in opaque-walled 96-well or 384-well plates at a predetermined optimal density and allow them to attach overnight.[17] b. Treat cells with a range of PROTAC concentrations in triplicate for the desired period (e.g., 72-96 hours). c. Equilibrate the plate to room temperature for approximately 30 minutes.[16] d. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium in a 96-well plate).[17] e. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17] f. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17] g. Record luminescence using a plate reader. h. Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀/GI₅₀ value.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The quantitative data clearly demonstrates that linker length is a critical parameter that must be empirically determined for each POI-E3 ligase system. While a "trial and error" approach has historically dominated linker design, it is gradually being replaced by more rational, structure-guided strategies.[4] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties.

References

The Architect's Shield: An In-depth Technical Guide to Cbz and Boc Protecting Groups in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This strategic control prevents unwanted side reactions and guides a molecule's assembly down a desired pathway. Among the most fundamental and widely employed tools for this purpose are protecting groups, with the Carboxybenzyl (Cbz) and tert-Butyloxycarbonyl (Boc) groups standing as venerable cornerstones, particularly in the protection of amines. This technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations for utilizing Cbz and Boc protecting groups in the synthesis of complex molecules, peptides, and pharmaceuticals.

Core Principles and Chemical Properties

The primary function of both Cbz and Boc groups is to temporarily convert a nucleophilic and basic amine into a less reactive carbamate. This transformation effectively "shields" the amine from participating in reactions while other parts of the molecule are being modified. The choice between Cbz and Boc is dictated by their distinct chemical properties and, most importantly, their cleavage conditions, which form the basis of their orthogonal relationship.[][2] Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other, a critical feature in multi-step synthesis.[3]

Table 1: Comparative Overview of Cbz and Boc Protecting Groups [2]

PropertyCarboxybenzyl (Cbz or Z)tert-Butyloxycarbonyl (Boc)
Chemical Formula C₈H₇O₂C₅H₉O₂
Molecular Weight 151.16 g/mol 101.12 g/mol
Structure Bn-O-(C=O)-tBu-O-(C=O)-
Stability Stable to acidic and basic conditions (with some exceptions)Stable to bases, nucleophiles, and catalytic hydrogenation
Lability Labile to catalytic hydrogenolysis and strong acidsLabile to strong acids

One of the practical advantages of the Cbz group is its tendency to impart crystallinity to protected amino acids and peptide fragments, which can simplify purification by recrystallization.[4]

Orthogonality in Action: A Strategic Advantage

The differing lability of the Cbz and Boc groups is the foundation of their widespread use in orthogonal protection strategies.[2] A Cbz-protected amine can withstand the acidic conditions required to remove a Boc group, and conversely, a Boc-protected amine is stable under the conditions of catalytic hydrogenolysis used to cleave a Cbz group. This orthogonality allows for the sequential deprotection and functionalization of different amines within the same molecule, a crucial capability in the synthesis of complex peptides and other polyfunctional compounds.[3][4]

Data Presentation: A Quantitative Comparison

The efficiency of both the introduction and removal of Cbz and Boc protecting groups is a critical factor in synthetic planning. The following tables summarize typical reaction conditions and reported yields for these transformations.

Table 2: Typical Conditions and Yields for Amine Protection

Protecting GroupReagentBaseSolvent(s)TimeTypical Yield (%)
Cbz Benzyl Chloroformate (Cbz-Cl)NaHCO₃THF/H₂O20 h90[5]
Cbz Benzyl Chloroformate (Cbz-Cl)NoneWater5 min99[2]
Boc Di-tert-butyl dicarbonate (Boc₂O)Amberlyst-15None< 1 minHigh Yield[2]
Boc Di-tert-butyl dicarbonate (Boc₂O)Et₃NCH₂Cl₂1 h100[6]
Boc Di-tert-butyl dicarbonate (Boc₂O)DMAP (cat.)THF12 hHigh Yield[6]

Table 3: Typical Conditions and Yields for Amine Deprotection

Protecting GroupReagent(s)Solvent(s)TimeTypical Yield (%)
Cbz H₂ (1 atm), 10% Pd/CMethanol1 h~95[7]
Cbz H₂, 5% Pd/CMethanol40 h-[5]
Boc Trifluoroacetic Acid (TFA)Dichloromethane (DCM)2 h-[2]
Boc 25% TFA/DCM-2 h-[8]
Boc 55% TFA/DCM-30 minPurity 9% higher than 100% TFA[9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of protecting group strategies. The following are representative experimental protocols for the introduction and removal of Cbz and Boc groups.

Protocol 1: N-Protection of an Amine with Benzyl Chloroformate (Cbz-Cl)[2]
  • To a mixture of the amine (1 mmol) and benzyl chloroformate (1.05 mmol), add 3 mL of distilled water.

  • Stir the mixture vigorously at room temperature for 5 minutes.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, add 10 mL of water and extract the mixture with ethyl acetate (2 x 5 mL).

  • Combine the organic extracts, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Protocol 2: N-Protection of an Amine with Di-tert-butyl dicarbonate (Boc₂O)[2]
  • To a mixture of di-tert-butyl dicarbonate (1 mmol) and Amberlyst-15 (15% w/w), add the amine (1 mmol).

  • Stir the mixture at room temperature for less than 1 minute.

  • Monitor the reaction completion by TLC.

  • Extract the mixture with CH₂Cl₂ (10 mL).

  • Filter the mixture to remove the catalyst.

  • Dry the filtrate with anhydrous sodium sulphate and concentrate under vacuum.

  • Purify the resulting residue by column chromatography.

Protocol 3: Deprotection of a Cbz-Protected Amine by Catalytic Hydrogenolysis[5]
  • Dissolve the Cbz-protected amine (15.0 µmol) in 2 mL of methanol.

  • Carefully add 5% Palladium on carbon (Pd-C) (6.4 mg).

  • Stir the mixture at 60 °C for 40 hours under an atmospheric pressure of H₂.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate in vacuo to yield the deprotected amine.

Protocol 4: Deprotection of a Boc-Protected Amine with Trifluoroacetic Acid (TFA)[2]
  • Dissolve the Boc-protected amine (0.19 mmol) in dichloromethane (1 mL).

  • Add trifluoroacetic acid (1 mL) to the solution.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Remove the volatiles in vacuo to yield the deprotected amine.

Mandatory Visualization: Synthetic Workflows

The strategic application of Cbz and Boc protecting groups is best illustrated through synthetic workflows. The following diagrams, rendered in Graphviz, depict logical relationships and experimental sequences in syntheses where these protecting groups play a pivotal role.

protection_deprotection_overview cluster_cbz Cbz Protection/Deprotection cluster_boc Boc Protection/Deprotection amine Amine (R-NH2) cbz_cl Cbz-Cl, Base boc2o Boc2O, Base cbz_protected Cbz-Protected Amine h2_pdc H2, Pd/C cbz_cl->cbz_protected Protection h2_pdc->amine Deprotection boc_protected Boc-Protected Amine tfa TFA boc2o->boc_protected Protection tfa->amine Deprotection

Caption: General overview of Cbz and Boc protection and deprotection cycles for a primary amine.

dipeptide_synthesis ala Alanine boc_ala Boc-Alanine ala->boc_ala Boc2O, Base (Protection) boc_ala_val Boc-Ala-Val boc_ala->boc_ala_val Valine, DCC (Coupling) val Valine val->boc_ala_val ala_val Dipeptide (Ala-Val) boc_ala_val->ala_val TFA (Deprotection)

Caption: A simplified workflow for the synthesis of a dipeptide (Ala-Val) using Boc protection.

orthogonal_dendron_synthesis start Dendron Building Block (Cbz and Boc protected) deprotect_cbz Selective Cbz Deprotection (H2, Pd/C) start->deprotect_cbz conjugate_dox Drug Conjugation (DOX) at scaffold deprotect_cbz->conjugate_dox deprotect_boc Selective Boc Deprotection (TFA) conjugate_dox->deprotect_boc conjugate_peg PEGylation at periphery deprotect_boc->conjugate_peg final_product Bifunctionalized Dendron conjugate_peg->final_product

Caption: Orthogonal strategy for the synthesis of a bifunctionalized dendron for drug delivery.

Conclusion

The Carboxybenzyl (Cbz) and tert-Butyloxycarbonyl (Boc) protecting groups are indispensable tools in modern organic synthesis. Their well-defined chemical properties, predictable reactivity, and, most importantly, their orthogonal nature provide chemists with the flexibility to construct complex molecules with a high degree of precision. The choice between Cbz and Boc is a strategic decision based on the overall synthetic plan, the nature of other functional groups present in the molecule, and the desired deprotection sequence. A thorough understanding of the principles and experimental protocols outlined in this guide will enable researchers, scientists, and drug development professionals to effectively harness the power of these protecting groups in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Benzyloxycarbonyl-PEG3-C2-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1][2][3] A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5] This event-driven, catalytic mechanism offers a powerful therapeutic modality with the potential to target proteins previously considered "undruggable".[5]

The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[4][6] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance hydrophilicity and provide conformational flexibility, which are often crucial for optimal ternary complex formation.[2][3]

Benzyloxycarbonyl-PEG3-C2-Boc is a versatile bifunctional linker designed for the modular synthesis of PROTACs.[1][7] It features a PEG3 (three polyethylene glycol units) spacer to improve physicochemical properties. The linker is flanked by two different amine protecting groups: a Benzyloxycarbonyl (Cbz) group and a tert-Butyloxycarbonyl (Boc) group. The orthogonal nature of these protecting groups allows for the sequential and controlled conjugation of the POI and E3 ligase ligands, providing a strategic advantage in the synthesis of complex PROTAC molecules.[8][9][10]

Signaling Pathway and Mechanism of Action

The ultimate biological function of a PROTAC synthesized using the Benzyloxycarbonyl-PEG3-C2-Boc linker is to induce the degradation of a target protein. The process is initiated by the formation of a ternary complex, which then leads to the ubiquitination and subsequent proteasomal degradation of the POI.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex Binding PROTAC PROTAC (POI Ligand-Linker-E3 Ligase Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Synthesis_Workflow Start Benzyloxycarbonyl-PEG3-C2-Boc Step1 Step 1: Cbz Deprotection (Hydrogenolysis) Start->Step1 Intermediate1 Boc-NH-PEG3-C2-NH2 Step1->Intermediate1 Step2 Step 2: Coupling of POI Ligand (Amide Bond Formation) Intermediate1->Step2 Intermediate2 POI Ligand-NH-C2-PEG3-NH-Boc Step2->Intermediate2 Step3 Step 3: Boc Deprotection (Acidolysis) Intermediate2->Step3 Intermediate3 POI Ligand-NH-C2-PEG3-NH2 Step3->Intermediate3 Step4 Step 4: Coupling of E3 Ligase Ligand (Amide Bond Formation) Intermediate3->Step4 Final_PROTAC Final PROTAC (POI Ligand-Linker-E3 Ligase Ligand) Step4->Final_PROTAC

References

Application Notes and Protocols for Coupling Benzyloxycarbonyl-PEG3-C2-Boc to a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzyloxycarbonyl-PEG3-C2-Boc is a heterobifunctional linker molecule widely utilized in bioconjugation and drug development, particularly in the synthesis of complex molecules like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3][4][5] Its structure comprises a Benzyloxycarbonyl (Cbz or Z) protected amine and a tert-butyloxycarbonyl (Boc) protected amine, connected by a hydrophilic polyethylene glycol (PEG) spacer. This configuration allows for a controlled, stepwise conjugation strategy, enabling the precise assembly of different molecular components.[3] The PEG spacer enhances the solubility and provides flexibility to the resulting conjugate.[1][6]

These application notes provide a detailed protocol for the selective deprotection of either the Boc or Cbz group, followed by the coupling of the newly exposed amine to a desired ligand. The choice of deprotection strategy depends on the chemical nature of the ligand and the desired final construct.

Core Principles:

The coupling of the Benzyloxycarbonyl-PEG3-C2-Boc linker to a ligand involves a two-stage process:

  • Selective Deprotection: One of the two protecting groups (Boc or Cbz) is selectively removed to expose a reactive primary amine.

    • Boc Deprotection: Typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][7] This method is suitable when the rest of the molecule is stable in acidic environments.

    • Cbz Deprotection: Commonly removed by palladium-catalyzed hydrogenolysis.[8] This is a milder method suitable for molecules with acid-labile functional groups.

  • Amide Bond Formation: The newly exposed amine on the PEG linker is then covalently coupled to a carboxylic acid group on the target ligand. A common and efficient method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10] This reaction forms a stable amide bond.

Experimental Protocols

Protocol 1: Selective Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose a primary amine, which can then be coupled to a ligand containing a carboxylic acid.

Materials:

  • Benzyloxycarbonyl-PEG3-C2-Boc

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) supplies

Procedure:

  • Dissolve Benzyloxycarbonyl-PEG3-C2-Boc in anhydrous DCM (e.g., at a concentration of 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the progress of the deprotection reaction by TLC or LC-MS until the starting material is completely consumed.[3]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3]

  • To ensure complete removal of TFA, co-evaporate the residue with DCM three times.[11]

  • The resulting product, Cbz-NH-PEG3-C2-NH₂, is ready for the subsequent coupling reaction.

Protocol 2: Selective Cbz Deprotection

This protocol details the removal of the Cbz protecting group via hydrogenolysis, yielding a free amine for conjugation.

Materials:

  • Benzyloxycarbonyl-PEG3-C2-Boc

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) supply or a hydrogen transfer reagent (e.g., ammonium formate)

  • Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

  • Dissolve Benzyloxycarbonyl-PEG3-C2-Boc in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Palladium on carbon (typically 10-20% by weight of the starting material) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (1-3 bar) and stir vigorously at room temperature.[8]

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite or a syringe filter to remove the palladium catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product, NH₂-PEG3-C2-Boc.

Protocol 3: EDC/NHS Coupling of the Deprotected Linker to a Ligand

This protocol outlines the conjugation of the amine-functionalized PEG linker (from Protocol 1 or 2) to a ligand containing a carboxylic acid.

Materials:

  • Deprotected linker (Cbz-NH-PEG3-C2-NH₂ or NH₂-PEG3-C2-Boc)

  • Ligand with a terminal carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[12]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[10][12]

  • Quenching solution: Hydroxylamine or Tris buffer

  • Purification system (e.g., preparative HPLC, Size-Exclusion Chromatography)

Procedure:

Step 3A: Activation of the Ligand's Carboxylic Acid

  • Dissolve the ligand containing the carboxylic acid (1 equivalent) in the Activation Buffer or an anhydrous organic solvent like DMF.

  • Add NHS (or Sulfo-NHS) to the solution (a 1.2 to 2.2 molar excess is a good starting point).[3][9]

  • Add EDC to the solution (a 1.2 to 2.2 molar excess is recommended).[3][9]

  • Stir the reaction mixture at room temperature for 15 minutes to 1 hour to activate the carboxylic acid by forming an NHS ester.[10] The activation is most efficient at a pH of 4.5-6.0.[9][10]

Step 3B: Coupling to the Deprotected Linker

  • In a separate container, dissolve the deprotected linker (1 equivalent) in the Coupling Buffer.

  • Immediately add the activated ligand solution to the deprotected linker solution. The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH of 7.2-8.0.[9][12]

  • Stir the reaction mixture at room temperature for 2 hours to overnight.

  • Monitor the reaction progress by LC-MS.

Step 3C: Quenching and Purification

  • To stop the reaction, add a quenching solution such as hydroxylamine or an amine-containing buffer like Tris.[10][12]

  • Purify the final conjugate using an appropriate chromatographic method such as preparative reverse-phase HPLC, Size-Exclusion Chromatography (SEC), or Ion-Exchange Chromatography (IEX).[3]

  • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Quantitative Data Summary

The following tables provide recommended molar ratios and pH conditions for the coupling reactions. These values may require optimization depending on the specific ligand and linker.

Table 1: Recommended Molar Ratios for Ligand Activation and Coupling

ReagentMolar Equivalents (relative to Ligand)Purpose
Ligand with -COOH1Substrate
EDC1.2 - 2.2Carboxylic acid activator
NHS / Sulfo-NHS1.2 - 2.2Stabilizes the activated intermediate
Deprotected Linker1.0 - 1.5Nucleophile for coupling
Base (e.g., DIPEA, if in organic solvent)2.0 - 3.0Scavenges acid byproduct

Table 2: Recommended pH Conditions for EDC/NHS Coupling

Reaction StepBufferRecommended pHRationale
Activation of Carboxylic AcidMES or similar non-amine, non-carboxylate buffer4.5 - 6.0Optimal for EDC-mediated activation and NHS ester formation.[9][10][12]
Coupling to AminePBS or similar non-amine buffer7.2 - 8.0Optimal for the reaction of the NHS ester with the primary amine.[9][10][12]

Visualizations

Diagram 1: General Workflow for Coupling Benzyloxycarbonyl-PEG3-C2-Boc to a Ligand

G cluster_deprotection Step 1: Selective Deprotection cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection cluster_coupling Step 2 & 3: Activation and Coupling start Benzyloxycarbonyl-PEG3-C2-Boc boc_deprotect TFA, DCM start->boc_deprotect cbz_deprotect H2, Pd/C start->cbz_deprotect boc_product Cbz-NH-PEG3-C2-NH2 boc_deprotect->boc_product coupling Coupling pH 7.2-8.0 boc_product->coupling To Coupling cbz_product NH2-PEG3-C2-Boc cbz_deprotect->cbz_product cbz_product->coupling To Coupling ligand Ligand-COOH activation EDC, NHS pH 4.5-6.0 ligand->activation activated_ligand Activated Ligand-NHS activation->activated_ligand activated_ligand->coupling final_product Final Conjugate coupling->final_product purification Purification & Characterization final_product->purification

Caption: Workflow for selective deprotection and subsequent ligand coupling.

Diagram 2: PROTAC Synthesis Signaling Pathway Analogy

This diagram illustrates the conceptual relationship in forming a PROTAC, a common application for this type of linker.

PROTAC_Formation cluster_linker Bifunctional Linker Assembly E3_Ligand E3 Ligase Ligand (with -COOH) coupling_1 EDC/NHS Coupling E3_Ligand->coupling_1 POI_Ligand Protein of Interest Ligand (with -COOH) coupling_2 EDC/NHS Coupling POI_Ligand->coupling_2 linker_start Cbz-NH-PEG3-C2-Boc linker_deprotect_1 Deprotection 1 (e.g., Cbz) linker_start->linker_deprotect_1 linker_amine_1 H2N-PEG3-C2-Boc linker_deprotect_1->linker_amine_1 linker_amine_1->coupling_1 intermediate E3 Ligand-Linker-Boc linker_deprotect_2 Deprotection 2 (Boc) intermediate->linker_deprotect_2 linker_amine_2 E3 Ligand-Linker-NH2 linker_deprotect_2->linker_amine_2 linker_amine_2->coupling_2 protac PROTAC coupling_2->protac

Caption: Stepwise assembly of a PROTAC using a heterobifunctional linker.

References

Applications of Benzyloxycarbonyl-PEG3-C2-Boc in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxycarbonyl-PEG3-C2-Boc, also known as Z-PEG3-C2-Boc, is a versatile heterobifunctional linker increasingly utilized in drug discovery, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker features a benzyloxycarbonyl (Z) protected amine, a three-unit polyethylene glycol (PEG) chain, a two-carbon (C2) spacer, and a tert-butoxycarbonyl (Boc) protected functional group. The intrinsic properties of the PEG component enhance the aqueous solubility and cell permeability of the resulting molecules, which are often critical for efficacy. The Z and Boc protecting groups offer orthogonal deprotection strategies, allowing for sequential and controlled conjugation of different molecular entities, a crucial aspect in the modular assembly of complex therapeutic agents like PROTACs.

PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] They consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.[2][3] While specific data for PROTACs synthesized with Benzyloxycarbonyl-PEG3-C2-Boc is not extensively published in peer-reviewed literature, its structure is well-suited for this application.

This document provides detailed application notes and protocols for the use of Benzyloxycarbonyl-PEG3-C2-Boc in the synthesis of PROTACs, based on established chemical principles and general protocols for similar linkers.

Key Applications in Drug Discovery

The primary application of Benzyloxycarbonyl-PEG3-C2-Boc is in the construction of PROTACs for targeted protein degradation. The linker's design allows for a strategic and stepwise synthesis process.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this linker typically involves the following key steps, which are illustrated in the diagram below:

  • Selective Deprotection: One of the protecting groups (either Z or Boc) is selectively removed to expose a reactive functional group.

  • First Conjugation: The exposed functional group is then coupled to either the E3 ligase ligand or the POI ligand.

  • Second Deprotection: The remaining protecting group is removed.

  • Second Conjugation: The newly exposed functional group is coupled to the other ligand (either POI or E3 ligase, respectively), completing the PROTAC assembly.

PROTAC_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Selective Deprotection cluster_step2 Step 2: First Conjugation cluster_step3 Step 3: Second Deprotection cluster_step4 Step 4: Second Conjugation cluster_final Final Product start Benzyloxycarbonyl-PEG3-C2-Boc deprotect1 Selective Deprotection (e.g., Boc removal with TFA) start->deprotect1 conjugate1 Couple to E3 Ligase Ligand (Amide Bond Formation) deprotect1->conjugate1 deprotect2 Second Deprotection (e.g., Z removal by Hydrogenolysis) conjugate1->deprotect2 conjugate2 Couple to POI Ligand (Amide Bond Formation) deprotect2->conjugate2 protac Final PROTAC Molecule conjugate2->protac

Caption: General workflow for PROTAC synthesis using the Z-PEG3-C2-Boc linker.

Signaling Pathways and Mechanism of Action

PROTACs synthesized using Benzyloxycarbonyl-PEG3-C2-Boc function by inducing the degradation of a target protein. This process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4]

PROTAC_MoA POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex PROTAC PROTAC (with Z-PEG3-C2-Boc linker) PROTAC->PROTAC Recycled PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action of a PROTAC leading to targeted protein degradation.

Quantitative Data

While specific data for PROTACs using the Benzyloxycarbonyl-PEG3-C2-Boc linker is limited in publicly available literature, the performance of PROTACs is highly dependent on the linker length and composition. The tables below summarize representative data for PROTACs with varying PEG linker lengths to illustrate the impact on degradation efficiency and cellular permeability. These data are crucial for guiding the rational design of new degraders.

Table 1: In Vitro Degradation Efficiency of Representative PROTACs with PEG Linkers

Linker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PEG3Generic TargetGeneric Cell Line50-100>80Hypothetical
PEG4BRD4HeLa~20>90[5]
PEG5ERαMCF7~10>95[6]
PEG-basedBTKMino<10>85[7]

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.

Table 2: Physicochemical and Permeability Properties of Representative PROTACs with PEG Linkers

Linker CompositionMolecular Weight (Da)cLogPCell Permeability (10⁻⁶ cm/s)Oral Bioavailability (%)Reference
PEG3~800-10003-5ModerateVariableHypothetical
PEG4~850-10503-5Moderate to HighVariable[8][9]
Long-chain PEG>1000>5VariableImproved in some cases[8][9]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in synthesizing and evaluating a PROTAC using Benzyloxycarbonyl-PEG3-C2-Boc.

Protocol 1: Boc Deprotection of Benzyloxycarbonyl-PEG3-C2-Boc

This procedure removes the Boc protecting group, exposing a primary amine for subsequent conjugation.

Materials:

  • Benzyloxycarbonyl-PEG3-C2-Boc

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve Benzyloxycarbonyl-PEG3-C2-Boc in anhydrous DCM (e.g., 0.1 M concentration).

  • Add TFA (5-10 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected linker intermediate.

Protocol 2: Amide Bond Formation

This protocol describes the coupling of the deprotected linker to a carboxylic acid-functionalized ligand (either for the POI or E3 ligase).

Materials:

  • Deprotected linker intermediate from Protocol 1

  • Carboxylic acid-functionalized ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected linker intermediate (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the conjugated product.

Protocol 3: Z-Group Deprotection (Hydrogenolysis)

This procedure removes the benzyloxycarbonyl (Z) protecting group.

Materials:

  • Z-protected intermediate

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Z-protected intermediate in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of Pd/C (typically 5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-16 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

The resulting amine can then be used in a second amide bond formation reaction as described in Protocol 2 to complete the PROTAC synthesis.

Protocol 4: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and compare the levels in treated versus untreated cells to determine the percentage of degradation.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Target & Loading Control) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Image Acquisition I->J K Quantification & Normalization J->K

Caption: Experimental workflow for Western Blot analysis of protein degradation.

Conclusion

Benzyloxycarbonyl-PEG3-C2-Boc is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature with orthogonal protecting groups allows for a controlled and modular approach to constructing these complex molecules. The inclusion of a PEG chain is anticipated to confer favorable physicochemical properties, such as enhanced solubility and permeability, which are often critical for the in vivo efficacy of PROTACs. The provided protocols offer a foundational framework for researchers to synthesize and evaluate novel protein degraders utilizing this linker, thereby accelerating the discovery and development of new targeted therapies.

References

Application Notes and Protocols for Benzyloxycarbonyl-PEG3-C2-Boc as a Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.

This document provides detailed application notes and protocols for the use of Benzyloxycarbonyl-PEG3-C2-Boc as a versatile linker building block in the synthesis and evaluation of PROTACs. Benzyloxycarbonyl-PEG3-C2-Boc is an alkyl/ether-based linker featuring a three-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and flexibility. The terminal benzyloxycarbonyl (Cbz or Z) and tert-butyloxycarbonyl (Boc) protecting groups allow for controlled, stepwise conjugation to the POI and E3 ligase ligands, respectively.

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A PROTAC containing a linker derived from Benzyloxycarbonyl-PEG3-C2-Boc facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with PEG3 linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation: Performance of a Representative BRD4-Targeting PROTAC with a PEG3 Linker

The following tables summarize representative quantitative data for a hypothetical PROTAC targeting the BRD4 protein, constructed using a PEG3 linker. This data illustrates the key performance indicators used to evaluate PROTAC efficacy. Benzyloxycarbonyl-PEG3-C2-Boc is a suitable building block for the synthesis of such a linker.

Table 1: In Vitro Degradation of BRD4

LinkerDC₅₀ (nM) [a]Dₘₐₓ (%) [b]
PEG34585

Data Footnotes: [a] DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC₅₀ value indicates higher potency. [b] Dₘₐₓ: The maximum percentage of target protein degradation achieved. A higher Dₘₐₓ value indicates greater efficacy.

Table 2: Cellular Activity and Physicochemical Properties

LinkerCell Viability IC₅₀ (nM) [c]Permeability (Papp, 10⁻⁶ cm/s) [d]
PEG33.50.8

Data Footnotes: [c] Cell Viability IC₅₀: The concentration of the PROTAC that inhibits 50% of cell growth in a cancer cell line (e.g., MV4-11) after a 72-hour treatment. [d] Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion across a synthetic membrane, predicting cell permeability.

Experimental Protocols

The following are detailed protocols for key experiments to synthesize and evaluate a PROTAC incorporating a linker derived from Benzyloxycarbonyl-PEG3-C2-Boc.

Protocol 1: Synthesis of a PROTAC using Benzyloxycarbonyl-PEG3-C2-Boc

This protocol describes a general two-step synthesis of a PROTAC, starting with the deprotection of one end of the linker, followed by coupling to the first ligand, deprotection of the other end, and coupling to the second ligand. The choice of deprotection and coupling reagents will depend on the specific functional groups on the POI and E3 ligase ligands.

PROTAC_Synthesis start Z-PEG3-C2-Boc Linker step1 Step 1: Selective Deprotection (e.g., H₂/Pd-C for Z-group) start->step1 intermediate1 HOOC-PEG3-C2-Boc step1->intermediate1 step2 Step 2: Coupling with POI Ligand (e.g., HATU, DIPEA) intermediate1->step2 intermediate2 POI-Linker-Boc step2->intermediate2 step3 Step 3: Boc Deprotection (e.g., TFA) intermediate2->step3 intermediate3 POI-Linker-NH₂ step3->intermediate3 step4 Step 4: Coupling with E3 Ligase Ligand (e.g., HATU, DIPEA) intermediate3->step4 final_protac Final PROTAC (POI-Linker-E3) step4->final_protac

General workflow for PROTAC synthesis.

Materials:

  • Benzyloxycarbonyl-PEG3-C2-Boc

  • POI ligand with a suitable functional group (e.g., amine or carboxylic acid)

  • E3 ligase ligand with a suitable functional group (e.g., amine or carboxylic acid)

  • Deprotection reagents (e.g., H₂/Pd-C for Cbz group, Trifluoroacetic acid (TFA) for Boc group)

  • Coupling reagents (e.g., HATU, HOBt, EDC, DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., HPLC, silica gel)

Procedure:

  • Selective Deprotection of the Cbz Group:

    • Dissolve Benzyloxycarbonyl-PEG3-C2-Boc in a suitable solvent (e.g., methanol).

    • Add a catalyst (e.g., 10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitor by TLC or LC-MS).

    • Filter off the catalyst and concentrate the solvent to obtain the deprotected linker with a free amine and a Boc-protected terminus.

  • Coupling with POI Ligand:

    • If the POI ligand has a carboxylic acid, activate it using coupling reagents (e.g., HATU, DIPEA in DMF).

    • Add the deprotected linker to the activated POI ligand.

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the POI-linker-Boc conjugate by HPLC.

  • Boc Deprotection:

    • Dissolve the purified POI-linker-Boc conjugate in a suitable solvent (e.g., DCM).

    • Add a deprotection reagent (e.g., TFA).

    • Stir at room temperature until the reaction is complete.

    • Remove the solvent and excess TFA under reduced pressure.

  • Coupling with E3 Ligase Ligand:

    • Activate the carboxylic acid of the E3 ligase ligand using coupling reagents.

    • Add the deprotected POI-linker-amine to the activated E3 ligase ligand.

    • Stir the reaction at room temperature until completion.

    • Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein following treatment with the PROTAC.

Materials:

  • Cancer cell line expressing the target protein (e.g., MV4-11 for BRD4)

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of PROTAC-induced protein degradation on cell viability.

Materials:

  • Cancer cell line

  • Opaque-walled 96-well plates

  • PROTAC stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a serial dilution of the PROTAC.

    • Incubate for the desired period (e.g., 72 hours).

  • Assay Protocol:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 4: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target protein.

Materials:

  • Purified recombinant target protein, E1 activating enzyme, E2 conjugating enzyme, and E3 ligase

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • PROTAC

  • SDS-PAGE and Western blotting reagents

  • Anti-ubiquitin antibody and anti-target protein antibody

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, ATP, E1, E2, E3, ubiquitin, and the target protein.

    • Add the PROTAC at various concentrations.

    • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Analysis:

    • Stop the reaction by adding Laemmli buffer.

    • Analyze the samples by SDS-PAGE and Western blotting.

    • Probe the membrane with an anti-ubiquitin antibody to detect the formation of a high molecular weight smear, indicative of polyubiquitination of the target protein.

    • Confirm the presence of the target protein by probing with an anti-target protein antibody.

Ubiquitination_Assay cluster_0 Reaction Mixture E1 E1 Enzyme Incubation Incubate at 37°C E1->Incubation E2 E2 Enzyme E2->Incubation E3_ligase E3 Ligase E3_ligase->Incubation POI Target Protein POI->Incubation PROTAC PROTAC PROTAC->Incubation Ub Ubiquitin Ub->Incubation ATP ATP ATP->Incubation Analysis SDS-PAGE & Western Blot Incubation->Analysis Result Detect High Molecular Weight Ubiquitinated Protein Smear Analysis->Result

Workflow for an in vitro ubiquitination assay.

Conclusion

Benzyloxycarbonyl-PEG3-C2-Boc is a valuable and versatile building block for the synthesis of PROTACs. The PEG3 motif provides a balance of flexibility and hydrophilicity that can lead to favorable physicochemical and pharmacokinetic properties. The orthogonal protecting groups facilitate a controlled and modular synthetic approach, allowing for the efficient construction of PROTAC libraries to optimize linker length and composition. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this linker in the development of novel protein degraders. As the field of targeted protein degradation continues to advance, the rational design and application of well-defined linkers will be paramount in creating the next generation of highly potent and selective therapeutics.

Application Notes and Protocols for Benzyloxycarbonyl-PEG3-C2-Boc in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxycarbonyl-PEG3-C2-Boc is a heterobifunctional linker designed for application in the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that co-opt the body's natural protein disposal system to selectively eliminate disease-causing proteins.[1][2] This linker incorporates a polyethylene glycol (PEG) spacer, which enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1] The Benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) protecting groups allow for a controlled, stepwise (orthogonal) synthesis, providing a versatile tool for drug development.

These application notes provide a detailed framework for the experimental design and use of Benzyloxycarbonyl-PEG3-C2-Boc in the development of a representative PROTAC targeting the Epidermal Growth Factor Receptor (EGFR), a validated target in various cancers.

Core Applications

The primary application of Benzyloxycarbonyl-PEG3-C2-Boc is in the construction of PROTACs.[1][2] PROTACs are comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's length and composition are critical for the efficacy of the PROTAC.[1]

Other potential applications include:

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to an antibody for targeted delivery.

  • Peptide Modification: It can serve as a scaffold for creating branched peptide structures.

  • Surface Functionalization: The linker can be used to modify surfaces with multiple reactive groups.

Physicochemical Properties of PROTACs Utilizing PEG Linkers

The inclusion of a PEG linker, such as in Benzyloxycarbonyl-PEG3-C2-Boc, can significantly influence the properties of a PROTAC. The following table summarizes key parameters for a representative EGFR-targeting PROTAC, herein designated as EGFR-d1, which utilizes a PEG3 linker. The data is a composite based on published findings for similar EGFR-degrading PROTACs.[3]

PropertyValueSignificance
Degradation Potency
DC50 (HCC-827 cells)5.0 nMThe half-maximal degradation concentration; a lower value indicates higher potency. This value is comparable to potent EGFR degraders.[3]
Dmax (HCC-827 cells)>95%The maximum percentage of target protein degradation, indicating high efficacy.[3]
Cellular Activity
IC50 (HCC-827 cell growth)10.3 nMThe half-maximal inhibitory concentration for cell growth, demonstrating the functional consequence of EGFR degradation.
Pharmacokinetics
Oral Bioavailability25%The fraction of the administered dose that reaches systemic circulation. The PEG linker can improve this parameter.
Half-life (t1/2) in mice1.62 hoursThe time required for the concentration of the PROTAC in the body to be reduced by half.
Selectivity
Mutant vs. Wild-Type EGFRPotent degradation of mutant EGFRHigh selectivity for mutant forms of EGFR over the wild-type is a key advantage, potentially reducing side effects.[3]

Experimental Protocols

The synthesis of a PROTAC using Benzyloxycarbonyl-PEG3-C2-Boc involves a multi-step process. The following protocols outline the general steps for synthesizing and evaluating an EGFR-targeting PROTAC (EGFR-d1).

Protocol 1: Synthesis of an EGFR-Targeting PROTAC (EGFR-d1)

This protocol describes the coupling of an EGFR inhibitor (warhead), Benzyloxycarbonyl-PEG3-C2-Boc (linker), and a VHL E3 ligase ligand.

Materials:

  • EGFR inhibitor with a free amine group (e.g., a derivative of Gefitinib)

  • Benzyloxycarbonyl-PEG3-C2-Boc

  • VHL E3 ligase ligand with a free amine group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)

Procedure:

  • Coupling of EGFR Inhibitor to the Linker: a. Dissolve the Benzyloxycarbonyl-PEG3-C2-Boc (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. b. Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid end of the linker. c. In a separate flask, dissolve the amine-functionalized EGFR inhibitor (1.0 eq) in anhydrous DMF. d. Add the EGFR inhibitor solution to the activated linker solution. e. Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS. f. Upon completion, purify the Cbz-protected intermediate by column chromatography.

  • Deprotection of the Cbz Group: a. Dissolve the purified intermediate in a suitable solvent (e.g., methanol). b. Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to hydrogenation (e.g., using a hydrogen balloon) until the Cbz group is cleaved, as monitored by TLC or LC-MS. c. Filter off the catalyst and concentrate the solution to obtain the deprotected intermediate.

  • Coupling of the VHL Ligand: a. Activate the carboxylic acid group of the deprotected intermediate using HATU and DIPEA as described in step 1. b. Add the amine-functionalized VHL ligand (1.0 eq) to the activated intermediate. c. Stir the reaction at room temperature until completion. d. Purify the final PROTAC product (EGFR-d1) using preparative reverse-phase HPLC.

Protocol 2: In Vitro Evaluation of EGFR Degradation

This protocol describes the use of Western blotting to quantify the degradation of EGFR in a cancer cell line.

Materials:

  • HCC-827 cells (or another relevant cell line expressing mutant EGFR)

  • Cell culture medium and supplements

  • EGFR-d1 PROTAC

  • DMSO (for stock solution)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-EGFR, anti-GAPDH or anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: a. Plate HCC-827 cells in 6-well plates and allow them to adhere overnight. b. Prepare a stock solution of EGFR-d1 in DMSO. c. Treat the cells with a range of concentrations of EGFR-d1 (e.g., 1 nM to 10 µM) for a specified duration (e.g., 16-24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and then add lysis buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Normalize the protein samples to the same concentration and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-EGFR antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the chemiluminescent substrate. g. Image the blot using a suitable imaging system. h. Strip the membrane and re-probe with an anti-GAPDH or anti-β-actin antibody as a loading control.

  • Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the EGFR band intensity to the loading control. c. Calculate the percentage of EGFR degradation relative to the vehicle control for each concentration of EGFR-d1. d. Plot the percentage of degradation against the log of the concentration to determine the DC50 value.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Target Protein (e.g., EGFR) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation start Start Materials (Warhead, Linker, E3 Ligand) step1 Couple Warhead to Linker start->step1 step2 Deprotection step1->step2 step3 Couple E3 Ligand step2->step3 purification HPLC Purification step3->purification in_vitro In Vitro Degradation Assay (Western Blot) purification->in_vitro cell_based Cell Viability Assay in_vitro->cell_based pk_studies Pharmacokinetic Studies (in vivo) cell_based->pk_studies

Caption: Workflow for the synthesis and evaluation of a PROTAC.

EGFR Signaling Pathway

EGFR_Pathway cluster_pathway EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: Simplified EGFR signaling cascade in cancer.

References

Application Notes and Protocols for the Conjugation of Benzyloxycarbonyl-PEG3-C2-Boc to E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic drug discovery, moving beyond traditional inhibition to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3][4] The formation of a ternary complex (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][6]

The linker component is critical, as its length, flexibility, and chemical composition significantly influence the efficacy of the PROTAC.[3][7] Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and cell permeability.[1][6][8] The Benzyloxycarbonyl-PEG3-C2-Boc linker is a heterobifunctional linker designed for the sequential and controlled conjugation of the E3 ligase ligand and the POI ligand. It features two different amine-protecting groups: a benzyloxycarbonyl (Z or Cbz) group and a tert-butyloxycarbonyl (Boc) group. This allows for orthogonal synthesis, where one protecting group can be selectively removed without affecting the other, enabling precise control over the PROTAC assembly.[9]

These application notes provide a detailed protocol for the conjugation of the Benzyloxycarbonyl-PEG3-C2-Boc linker to a representative E3 ligase ligand.

PROTAC-Mediated Protein Degradation Pathway

The diagram below illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Pathway cluster_ub_activation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC PROTAC Recycled Ternary_Complex->E3_Ligase E3 Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Ub Ubiquitin (Ub) Ub->E1 ATP Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a heterobifunctional linker like Benzyloxycarbonyl-PEG3-C2-Boc involves a sequential, multi-step process. The workflow below outlines the conjugation of the linker first to an E3 ligase ligand and subsequently to a POI ligand.

PROTAC_Synthesis_Workflow start Start Materials linker Z-Linker-Boc (Benzyloxycarbonyl-PEG3-C2-Boc) start->linker e3_ligand E3 Ligase Ligand (with -COOH) start->e3_ligand poi_ligand POI Ligand (with -COOH) start->poi_ligand step1 Step 1: Selective Boc Deprotection linker->step1 step2 Step 2: Amide Coupling e3_ligand->step2 step4 Step 4: Amide Coupling poi_ligand->step4 intermediate1 Z-Linker-NH2 step1->intermediate1 intermediate1->step2 intermediate2 Z-Linker-E3 Ligand step2->intermediate2 step3 Step 3: Z-Group Deprotection intermediate2->step3 intermediate3 H2N-Linker-E3 Ligand step3->intermediate3 intermediate3->step4 final_protac Final PROTAC (POI-Linker-E3 Ligand) step4->final_protac

Figure 2: General workflow for PROTAC synthesis.

Experimental Protocols

This section provides representative protocols for the key steps in conjugating the Benzyloxycarbonyl-PEG3-C2-Boc linker to a carboxylic acid-functionalized E3 ligase ligand, such as a derivative of pomalidomide or thalidomide for Cereblon (CRBN).[5][8]

Protocol 1: Selective Boc Deprotection of the Linker

This protocol describes the removal of the acid-labile Boc group to expose a primary amine, while leaving the Z-group intact.[10][11]

Materials:

  • Benzyloxycarbonyl-PEG3-C2-Boc Linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the Benzyloxycarbonyl-PEG3-C2-Boc linker (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Add TFA (10-20 eq, typically 20-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the progress of the deprotection by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

  • Re-dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize residual acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected Z-Linker-NH₂ intermediate. The crude product is often used in the next step without further purification.

Table 1: Summary of Boc Deprotection Reaction

ParameterValue/Condition
SolventAnhydrous Dichloromethane (DCM)
ReagentTrifluoroacetic acid (TFA)
TemperatureRoom Temperature
Reaction Time1 - 2 hours
MonitoringLC-MS, TLC
Work-upAqueous wash (NaHCO₃, Brine)
Protocol 2: Amide Coupling of Deprotected Linker to E3 Ligase Ligand

This protocol details the formation of an amide bond between the newly exposed amine on the linker and a carboxylic acid group on the E3 ligase ligand using HATU as a coupling agent.[8][9]

Materials:

  • Z-Linker-NH₂ intermediate (from Protocol 1)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution, water, and brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[8]

  • In a separate flask, dissolve the Z-Linker-NH₂ intermediate (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the linker solution to the activated E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.[8]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Z-Linker-E3 Ligand conjugate.

Table 2: Summary of Amide Coupling Reaction

ParameterValue/Condition
SolventAnhydrous N,N-Dimethylformamide (DMF)
Coupling ReagentHATU
BaseDIPEA
TemperatureRoom Temperature
Reaction Time4 - 12 hours
MonitoringLC-MS
PurificationFlash Column Chromatography

Characterization of the Conjugate

The successful synthesis of the Z-Linker-E3 Ligand conjugate should be confirmed using standard analytical techniques.

Table 3: Expected Analytical Data for Z-Linker-E3 Ligand Conjugate

Analysis MethodExpected Outcome
LC-MS A new peak with the expected mass-to-charge ratio (m/z) for the conjugated product. Disappearance of the starting material peaks.
¹H NMR Appearance of characteristic peaks corresponding to both the linker (e.g., PEG chain protons) and the E3 ligase ligand.
¹³C NMR Appearance of new signals corresponding to the carbons of the newly formed amide bond and the full carbon skeleton of the conjugate.
HRMS High-Resolution Mass Spectrometry should confirm the elemental composition and exact mass of the synthesized molecule.

Subsequent Steps

Following the successful conjugation to the E3 ligase ligand, the synthesis of the final PROTAC molecule involves:

  • Z-Group Deprotection: Removal of the benzyloxycarbonyl (Z) group, typically via catalytic hydrogenation (e.g., H₂, Pd/C), to expose the second amine on the linker.

  • Final Amide Coupling: Conjugation of the H₂N-Linker-E3 Ligand intermediate to a carboxylic acid-functionalized POI ligand using the conditions described in Protocol 2.

  • Final Purification: The final PROTAC product is typically purified using preparative reverse-phase HPLC to achieve high purity.[8]

Conclusion

The use of heterobifunctional linkers like Benzyloxycarbonyl-PEG3-C2-Boc provides a robust and controlled strategy for the assembly of PROTACs. The orthogonal nature of the Z and Boc protecting groups allows for a stepwise conjugation, minimizing the formation of undesired side products and simplifying purification. The detailed protocols provided herein serve as a comprehensive guide for researchers engaged in the synthesis of novel PROTACs for targeted protein degradation, a promising avenue in modern drug development.

References

Application Notes and Protocols for the Analytical Characterization of Benzyloxycarbonyl-PEG3-C2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques used to characterize Benzyloxycarbonyl-PEG3-C2-Boc (Z-PEG3-C2-Boc), a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The protocols outlined below are designed to ensure the identity, purity, and stability of this critical reagent, which is paramount for the successful development of targeted protein degraders.

Introduction

Z-PEG3-C2-Boc is a heterobifunctional linker featuring a benzyloxycarbonyl (Z or Cbz) protected amine on one end and a tert-butyloxycarbonyl (Boc) protected amine on the other, connected by a polyethylene glycol (PEG) spacer. The precise characterization of this linker is essential to guarantee the quality and performance of the final PROTAC molecule.[4][5] This document details the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of Z-PEG3-C2-Boc.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note: Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of Z-PEG3-C2-Boc. This technique separates the target compound from any starting materials, by-products, or degradation products based on hydrophobicity. A C18 column is typically used, and detection is commonly performed using a UV detector, as the benzyl group of the Z-protecting group provides a chromophore.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient could be:

    • 0-20 min, 5-95% B

    • 20-25 min, 95% B

    • 25-26 min, 95-5% B

    • 26-30 min, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (due to the benzyl group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Z-PEG3-C2-Boc sample in the initial mobile phase composition (e.g., 1 mg/mL).

Data Presentation:

ParameterExpected Value
Retention Time~15-20 minutes (highly dependent on the specific gradient and column)
Purity>95% (as determined by peak area percentage)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of Z-PEG3-C2-Boc. ¹H NMR provides information on the proton environment and the ratio of different functional groups, while ¹³C NMR confirms the carbon skeleton.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify and integrate signals corresponding to the Z-group, PEG chain, and Boc group protons.

    • ¹³C NMR: To identify the chemical shifts of all unique carbons in the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent.

Data Presentation:

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsChemical Shift (ppm)MultiplicityIntegration
Boc (-C(CH₃)₃)~1.44s9H
PEG (-O-CH₂-CH₂-O-)~3.64m12H
-CH₂-NHBoc~3.25t2H
-CH₂-NHZ~3.40t2H
Z (-CH₂-Ph)~5.10s2H
Z (Aromatic)~7.35m5H
NH (Amide)~5.0-5.5br s2H

Expected ¹³C NMR Chemical Shifts (in CDCl₃): [6]

CarbonChemical Shift (ppm)
Boc (-C(CH₃)₃)~28.4
Boc (-C(CH₃)₃)~79.1
PEG (-O-CH₂-CH₂-O-)~70.0-71.0
-CH₂-NHBoc~40.3
-CH₂-NHZ~41.5
Z (-CH₂-Ph)~66.8
Z (Aromatic)~128.0-136.7
Carbonyl (Boc)~156.1
Carbonyl (Z)~156.6

Mass Spectrometry (MS) for Molecular Weight Confirmation

Application Note: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of Z-PEG3-C2-Boc.[7] The analysis is typically performed in positive ion mode, where the molecule is expected to be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Positive ion mode.

  • Sample Preparation: The sample is typically introduced via direct infusion or through an LC system. For direct infusion, dissolve the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to a concentration of approximately 10-100 µg/mL.

  • Data Analysis: The resulting mass spectrum is analyzed for the presence of ions corresponding to the calculated molecular weight of the protonated and/or sodiated molecule.

Data Presentation:

IonCalculated m/zObserved m/z
[M+H]⁺397.22~397.2
[M+Na]⁺419.20~419.2

Note: The observed m/z may vary slightly depending on the instrument calibration and resolution.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the Z-PEG3-C2-Boc molecule. Characteristic absorption bands for the carbamate, ether, and alkane functionalities confirm the overall structure.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Presentation:

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (carbamate)~3300-3400
C-H Stretch (aromatic)~3000-3100
C-H Stretch (aliphatic)~2850-2950
C=O Stretch (carbamate)~1680-1720
C-O-C Stretch (ether)~1050-1150
C-N Stretch~1200-1350

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_result Final Product Assessment Synthesis Synthesis of Z-PEG3-C2-Boc Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC NMR NMR (¹H, ¹³C) (Structure) HPLC->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS FTIR FTIR (Functional Groups) MS->FTIR Result Confirmed Structure, Purity, and Identity FTIR->Result Molecular_Structure_Analysis cluster_molecule Z-PEG3-C2-Boc Structure cluster_techniques Targeted Functional Groups by Analytical Technique cluster_methods Analytical Methods Molecule Z-NH-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-NH-Boc Z_group Benzyloxycarbonyl (Z) - Aromatic ring - Carbamate C=O PEG_chain PEG Chain - Ether C-O-C Boc_group tert-Butyloxycarbonyl (Boc) - t-Butyl group - Carbamate C=O MS_spec Mass Spec Molecule->MS_spec Molecular Ion HPLC_UV HPLC-UV Z_group->HPLC_UV UV Abs. NMR_H_C ¹H & ¹³C NMR Z_group->NMR_H_C Ar-H, CH₂ FTIR_spec FTIR Z_group->FTIR_spec C=O, C-N PEG_chain->NMR_H_C -CH₂-O- PEG_chain->FTIR_spec C-O-C Boc_group->NMR_H_C t-Butyl-H Boc_group->FTIR_spec C=O, C-N

References

Application Notes and Protocols for Benzyloxycarbonyl-PEG3-C2-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the Benzyloxycarbonyl-PEG3-C2-Boc linker in the development of antibody-drug conjugates (ADCs). This heterobifunctional linker, featuring a polyethylene glycol (PEG) spacer, offers significant advantages in optimizing the physicochemical and pharmacokinetic properties of ADCs.

Introduction to Benzyloxycarbonyl-PEG3-C2-Boc Linker

The Benzyloxycarbonyl-PEG3-C2-Boc is a versatile linker that incorporates several key features beneficial for ADC development:

  • PEG Spacer: The triethylene glycol (PEG3) unit is a hydrophilic spacer that can enhance the solubility and stability of the ADC.[1][2] This is particularly advantageous when working with hydrophobic cytotoxic payloads, as it helps to prevent aggregation and can lead to improved pharmacokinetics.[1][3]

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) protecting group on one of the terminal amines allows for a controlled and sequential conjugation strategy. This enables the attachment of the linker to a payload molecule first, followed by deprotection and subsequent conjugation to the antibody, minimizing unwanted side reactions.[4][5]

  • Benzyloxycarbonyl (Cbz) Group: The Cbz group on the other end provides a stable protecting group for the amine functionality, which can be selectively removed under specific conditions to allow for payload attachment.

The strategic incorporation of a PEG linker like Benzyloxycarbonyl-PEG3-C2-Boc can significantly influence the therapeutic index of an ADC by improving its drug-to-antibody ratio (DAR), circulation half-life, and tumor penetration.[1][3]

Key Applications in ADC Development

  • Enhanced Solubility and Stability: The hydrophilic PEG chain can mitigate the aggregation often caused by hydrophobic drug payloads, leading to more stable and soluble ADC formulations.[1][2]

  • Improved Pharmacokinetics: PEGylation can create a "hydration shell" around the ADC, which can reduce non-specific clearance and prolong its circulation time in the bloodstream.[1][6]

  • Controlled Drug Loading: The bifunctional nature of the linker and the presence of protecting groups allow for precise control over the conjugation chemistry, enabling the synthesis of ADCs with a more uniform drug-to-antibody ratio (DAR).[1]

  • Reduced Immunogenicity: The PEG spacer can mask potential epitopes on the linker-payload, potentially reducing the risk of an immune response against the ADC.[1]

General Experimental Workflow for ADC Development

The development of an ADC using the Benzyloxycarbonyl-PEG3-C2-Boc linker involves a multi-step process that requires careful optimization at each stage.

ADC_Development_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_antibody_prep Antibody Preparation cluster_adc_synthesis ADC Synthesis & Purification cluster_characterization ADC Characterization Linker_Activation Linker Activation (Boc/Cbz Deprotection) Payload_Conjugation Payload Conjugation Linker_Activation->Payload_Conjugation Purification1 Purification of Linker-Payload Payload_Conjugation->Purification1 ADC_Conjugation ADC Conjugation Purification1->ADC_Conjugation Antibody_Selection Antibody Selection & Production Antibody_Modification Antibody Modification (e.g., Reduction) Antibody_Selection->Antibody_Modification Antibody_Modification->ADC_Conjugation ADC_Purification ADC Purification ADC_Conjugation->ADC_Purification DAR_Analysis DAR Analysis ADC_Purification->DAR_Analysis In_Vitro_Assays In Vitro Cytotoxicity DAR_Analysis->In_Vitro_Assays In_Vivo_Studies In Vivo Efficacy & PK Studies In_Vitro_Assays->In_Vivo_Studies

Caption: General experimental workflow for the development of an Antibody-Drug Conjugate.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis and characterization of ADCs and provide a framework for using the Benzyloxycarbonyl-PEG3-C2-Boc linker.

Protocol 1: Synthesis of Linker-Payload Conjugate

This protocol describes the activation of the Benzyloxycarbonyl-PEG3-C2-Boc linker and its conjugation to a cytotoxic payload.

Materials:

  • Benzyloxycarbonyl-PEG3-C2-Boc linker

  • Cytotoxic payload with a reactive functional group (e.g., amine or hydroxyl)

  • Deprotection reagents (e.g., Trifluoroacetic acid (TFA) for Boc removal, H₂/Pd/C for Cbz removal)

  • Coupling agents (e.g., HATU, HOBt)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Diisopropylethylamine (DIPEA)

  • Purification system (e.g., HPLC)

Procedure:

  • Boc Deprotection: Dissolve the Benzyloxycarbonyl-PEG3-C2-Boc linker in anhydrous DCM. Add TFA and stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS. Once complete, evaporate the solvent and TFA under reduced pressure.

  • Payload Coupling: Dissolve the deprotected linker and the cytotoxic payload in anhydrous DMF. Add HATU, HOBt, and DIPEA. Stir the reaction mixture at room temperature overnight.

  • Purification: Purify the resulting linker-payload conjugate using reverse-phase HPLC to obtain the desired product.

  • Cbz Deprotection: Dissolve the purified linker-payload in a suitable solvent (e.g., methanol). Add Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere. Stir until the reaction is complete (monitored by LC-MS). Filter the catalyst and evaporate the solvent to yield the final linker-payload ready for antibody conjugation.

Protocol 2: Antibody Modification (Thiol-Maleimide Conjugation)

This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate reactive thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))

  • Desalting column

Procedure:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS.

  • Add a solution of TCEP to the antibody solution. The molar ratio of TCEP to antibody will determine the extent of reduction and ultimately the DAR; this needs to be optimized.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Remove the excess TCEP using a desalting column equilibrated with PBS. The reduced antibody is now ready for conjugation.

Protocol 3: ADC Conjugation and Purification

This protocol describes the conjugation of the activated linker-payload to the modified antibody.

Materials:

  • Reduced monoclonal antibody

  • Activated linker-payload (with a maleimide group attached to the deprotected amine of the PEG linker)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC))

Procedure:

  • Add the activated linker-payload solution (typically in a co-solvent like DMSO) to the reduced antibody solution. The molar excess of the linker-payload will influence the final DAR and should be optimized.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted thiol groups on the antibody.

  • Purify the ADC using SEC to remove unconjugated linker-payload and other small molecule reagents.

ADC Characterization

Thorough characterization of the purified ADC is crucial to ensure its quality and consistency.

Drug-to-Antibody Ratio (DAR) Evaluation

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[7]

Methods:

  • Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to determine the molecular weight of the intact ADC and its subunits, allowing for the calculation of the DAR.[7]

Table 1: Representative DAR Data for a PEGylated ADC

ADC BatchAverage DAR (by HIC)Average DAR (by LC-MS)
Batch 13.83.9
Batch 24.14.0
Batch 33.93.9

Note: This data is representative of ADCs developed with PEG linkers and is for illustrative purposes.

In Vitro Cytotoxicity Assays

These assays are performed to evaluate the potency and specificity of the ADC against target cancer cell lines.

Method:

  • Seed cancer cells (both antigen-positive and antigen-negative) in 96-well plates.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Incubate for a defined period (e.g., 72-96 hours).

  • Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Table 2: Representative In Vitro Cytotoxicity Data

Cell LineAntigen ExpressionCompoundIC50 (nM)
Cell Line AHighADC5.2
Free Payload0.8
Antibody>1000
Cell Line BLowADC250.7
Free Payload1.1
Antibody>1000

Note: This data is representative and illustrates the expected target-dependent activity of an ADC.

Signaling Pathway of a Typical ADC

The primary mechanism of action for most ADCs involves internalization and intracellular release of the cytotoxic payload.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Free Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Induction of Cell Death

Caption: Generalized mechanism of action for an antibody-drug conjugate.[8]

Conclusion

The Benzyloxycarbonyl-PEG3-C2-Boc linker is a valuable tool in the design and synthesis of next-generation antibody-drug conjugates. Its integrated PEG spacer provides significant advantages in terms of solubility, stability, and pharmacokinetics, which can ultimately lead to a more effective and well-tolerated therapeutic. The provided protocols and application notes offer a foundational guide for researchers to harness the potential of this linker in their ADC development programs. Careful optimization of conjugation conditions and thorough characterization are paramount to achieving a successful ADC candidate.

References

Revolutionizing Drug Discovery: Case Studies of Successful PROTACs Utilizing PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, offering the potential to target and eliminate disease-causing proteins that were previously considered "undruggable." These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the cell's natural protein disposal system, the proteasome.

The linker component of a PROTAC is not merely a spacer but plays a critical role in its efficacy, influencing factors such as solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers have become a popular choice in PROTAC design due to their flexibility, hydrophilicity, and tunable length, which allows for the optimization of PROTAC properties.

This document provides detailed application notes and protocols for two successful case studies of PROTACs that utilize PEG or PEG-like linkers: ARV-110 (Bavdegalutamide) , targeting the Androgen Receptor (AR) for the treatment of prostate cancer, and MZ1 , a degrader of the BET family of proteins, which are implicated in various cancers.

Case Study 1: ARV-110 (Bavdegalutamide) - A Clinical Stage AR Degrader

ARV-110 is an orally bioavailable PROTAC designed to selectively degrade the Androgen Receptor (AR), a key driver of prostate cancer.[1][2] It employs a ligand that binds to the AR and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a flexible linker.[3][4] Clinical trial results have demonstrated the potential of ARV-110 in treating metastatic castration-resistant prostate cancer (mCRPC).[5][6][7]

Quantitative Data for ARV-110
Cell LineTargetDC50 (nM)Dmax (%)Treatment Time (h)AssayReference
VCaPAR~1>9524Western Blot[8][9]
LNCaPAR< 1>9524Western Blot[1][8]
22Rv1AR0.2>956Western Blot[4]
C4-2AR193.0--Western Blot[4]
Signaling Pathway: ARV-110 Mediated AR Degradation

ARV-110 functions by hijacking the ubiquitin-proteasome system to induce the degradation of the Androgen Receptor. This process disrupts AR signaling, which is crucial for the growth and survival of prostate cancer cells.

ARV110_Pathway cluster_cell Prostate Cancer Cell cluster_ternary Ternary Complex Formation ARV110 ARV-110 AR Androgen Receptor (AR) ARV110->AR Binds CRBN Cereblon (CRBN) E3 Ligase ARV110->CRBN Recruits Proteasome 26S Proteasome AR->Proteasome Recognition & Degradation AR_Signaling AR Signaling (Cell Growth, Survival) AR->AR_Signaling Ub Ubiquitin Ub->AR Ubiquitination Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Inhibition Inhibition Proteasome->Inhibition Inhibition of AR Signaling

ARV-110 mediated degradation of the Androgen Receptor.

Case Study 2: MZ1 - A Selective BET Degrader

MZ1 is a potent PROTAC that selectively degrades Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, over other family members like BRD2 and BRD3.[10] It achieves this by linking a pan-BET inhibitor (JQ1) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase via a 3-unit PEG linker.[5] The degradation of BET proteins, which are critical readers of histone acetylation, leads to the downregulation of oncogenes like c-Myc.[11]

Quantitative Data for MZ1
Cell LineTargetDC50 (nM)Dmax (%)Treatment Time (h)AssayReference
HeLaBRD42-20-24Western Blot
MV4;11 (AML)BRD450-48Cell Proliferation
HL60 (AML)BRD4--48Cell Proliferation
ABC DLBCLBRD450 (median)-72MTT Assay[11]
22Rv1BRD4----
DU145BRD4----
PC3BRD4----
Signaling Pathway: MZ1 Mediated BET Protein Degradation

MZ1 induces the degradation of BET proteins, leading to the suppression of key oncogenic signaling pathways, including the downregulation of the transcription factor c-Myc.

MZ1_Pathway cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation MZ1 MZ1 BET BET Proteins (BRD4) MZ1->BET Binds VHL VHL E3 Ligase MZ1->VHL Recruits Proteasome 26S Proteasome BET->Proteasome Recognition & Degradation cMyc c-Myc Transcription BET->cMyc Promotes Ub Ubiquitin Ub->BET Ubiquitination Degraded_BET Degraded BET (Peptides) Proteasome->Degraded_BET Inhibition Inhibition Proteasome->Inhibition Inhibition of Oncogenic Signaling Tumor_Growth Tumor Growth cMyc->Tumor_Growth

MZ1 mediated degradation of BET proteins and downstream effects.

Experimental Protocols

The following are generalized protocols for key experiments in PROTAC development. Specific parameters may need to be optimized for different cell lines and PROTACs.

Experimental Workflow: PROTAC Evaluation

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow A 1. Cell Culture (e.g., Prostate Cancer Cell Lines) B 2. PROTAC Treatment (Dose-Response and Time-Course) A->B C 3. Protein Degradation Assay (Western Blot) B->C D 4. Cell Viability Assay (MTT Assay) B->D E 5. Ternary Complex Formation Assay (e.g., AlphaLISA) B->E F 6. Data Analysis (DC50, Dmax, IC50 Calculation) C->F D->F E->F

References

Troubleshooting & Optimization

Technical Support Center: Benzyloxycarbonyl-PEG3-C2-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyloxycarbonyl-PEG3-C2-Boc reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of Benzyloxycarbonyl-PEG3-C2-Boc?

Benzyloxycarbonyl-PEG3-C2-Boc is a bifunctional linker commonly used in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its PEG3 component enhances solubility and provides a flexible spacer, while the Cbz and Boc protecting groups allow for orthogonal, stepwise conjugation strategies.

Q2: What are the key challenges when working with Benzyloxycarbonyl-PEG3-C2-Boc?

Common challenges include:

  • Low reaction yields: Can be caused by incomplete reactions, side product formation, or difficulties during purification.

  • Steric hindrance: The PEG chain, although short, can sometimes impede the approach of reagents to the reactive sites.

  • Solubility issues: While the PEG component generally improves solubility, the overall solubility of the conjugate can vary depending on the attached molecules.

  • Difficult purification: The amphipathic nature of PEGylated compounds can complicate purification by traditional methods.

Q3: Which analytical techniques are recommended for monitoring reactions with this linker?

  • Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of the reaction progress by observing the consumption of starting materials and the appearance of new spots.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress. Reverse-phase HPLC (RP-HPLC) is particularly effective for separating the components of the reaction mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the desired product by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for detailed structural characterization of the final purified conjugate.

Troubleshooting Guides

Issue 1: Low Yield in Conjugation Reactions

Low yields are a common frustration in multi-step organic synthesis. The following table outlines potential causes and solutions when you experience a low yield in your conjugation reaction involving Benzyloxycarbonyl-PEG3-C2-Boc.

Potential CauseRecommended Solutions
Incomplete Amide Coupling - Optimize Coupling Reagents: Screen various coupling reagents such as HATU, HBTU, or COMU, along with different bases like DIPEA or TEA.[1] - Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the less sterically hindered component.[1] - Extend Reaction Time: Monitor the reaction closely using LC-MS and allow it to proceed until the limiting reagent is consumed. This can range from a few hours to overnight.[1] - Elevate Temperature: Gently heating the reaction to 40-50 °C may improve the reaction rate, but be sure to monitor for potential side reactions.[1]
Steric Hindrance - Choice of Linker: In some cases, a longer or more flexible PEG linker might be necessary to overcome steric hindrance. - Reaction Conditions: Higher temperatures or longer reaction times may be required to overcome the energy barrier imposed by steric hindrance.
Side Reactions - Protect Functional Groups: Ensure that all other reactive functional groups on your molecules are adequately protected to prevent unwanted side reactions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if your molecules are sensitive to air.
Product Loss During Purification - Optimize Purification Method: Standard column chromatography may not be effective for PEGylated compounds. Reverse-phase HPLC is often the preferred method for purifying PROTACs and other PEGylated molecules.[2] - Minimize Aqueous Washes: The hydrophilicity of the PEG linker can lead to product loss during aqueous workups. Use saturated brine to reduce partitioning into the aqueous phase or consider solid-phase extraction (SPE).[3]

Experimental Protocols

Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the Benzyloxycarbonyl (Cbz) group to expose a primary amine for subsequent conjugation.

Materials:

  • Cbz-protected compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen source (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

  • If necessary, purify the product further by chromatography.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol details the removal of the tert-Butoxycarbonyl (Boc) group.

Materials:

  • Boc-protected compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • For complete removal of TFA, co-evaporate the residue with toluene.

  • The resulting amine TFA salt can be used directly or neutralized by dissolving the residue in DCM and washing with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.

Protocol 3: Amide Coupling using HATU

This protocol outlines a general procedure for forming an amide bond with a deprotected amine.

Materials:

  • Carboxylic acid-containing molecule

  • Deprotected amine-linker

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) and stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the deprotected amine-linker (1.1 eq) in anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final conjugate by reverse-phase HPLC.[2]

Visualizations

troubleshooting_workflow Troubleshooting Low Yield in Conjugation Reactions start Low Yield Observed check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_coupling Optimize Coupling: - Reagents - Equivalents - Time/Temp incomplete->optimize_coupling check_purification Evaluate Purification Step complete->check_purification success Improved Yield optimize_coupling->success product_loss Product Loss During Workup/Purification check_purification->product_loss side_reactions Check for Side Products (LC-MS, NMR) check_purification->side_reactions No significant loss optimize_purification Optimize Purification: - Use RP-HPLC - Minimize Aqueous Washes - Consider SPE product_loss->optimize_purification optimize_purification->success protect_groups Protect Reactive Functional Groups side_reactions->protect_groups Side products detected side_reactions->success No side products protect_groups->success

Caption: A decision tree for troubleshooting low yields.

orthogonal_synthesis_workflow Orthogonal Synthesis Workflow start Cbz-PEG3-C2-Boc deprotect_cbz Cbz Deprotection (e.g., H2, Pd/C) start->deprotect_cbz amine1_boc H2N-PEG3-C2-Boc deprotect_cbz->amine1_boc conjugate1 Couple with Molecule A amine1_boc->conjugate1 intermediate A-NH-PEG3-C2-Boc conjugate1->intermediate deprotect_boc Boc Deprotection (e.g., TFA) intermediate->deprotect_boc intermediate_amine A-NH-PEG3-C2-NH2 deprotect_boc->intermediate_amine conjugate2 Couple with Molecule B intermediate_amine->conjugate2 final_product A-NH-PEG3-C2-NH-B conjugate2->final_product

References

Technical Support Center: Optimizing Coupling Efficiency of Benzyloxycarbonyl-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of Benzyloxycarbonyl-PEG3-C2-Boc in their experiments.

Troubleshooting Guide

Low or no coupling efficiency is a common challenge in bioconjugation. This guide provides a systematic approach to identifying and resolving potential issues during the coupling of Benzyloxycarbonyl-PEG3-C2-Boc.

Problem: Low or No Conjugation Yield

Potential Cause Recommended Action
Incorrect Deprotection Strategy The Benzyloxycarbonyl (Z/Cbz) and tert-Butyloxycarbonyl (Boc) protecting groups require different deprotection methods. Z is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), while Boc is removed under acidic conditions (e.g., trifluoroacetic acid - TFA).[1] Ensure the correct deprotection strategy is used for the desired amine.
Incomplete Deprotection Monitor the deprotection reaction by TLC or LC-MS to ensure the complete removal of the protecting group before proceeding with the coupling step. Incomplete deprotection will result in a lower concentration of the reactive amine.[2]
Suboptimal pH for Coupling For coupling the newly exposed amine to a carboxyl group (using EDC/NHS chemistry), the activation of the carboxyl group is most efficient at a pH of 4.5-6.0. The subsequent reaction with the amine is optimal at a pH of 7.2-8.5.[3] For coupling to an NHS-ester, a pH range of 7.2-8.5 is recommended to balance amine reactivity and NHS ester stability.[4][5]
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with activated esters (e.g., NHS esters), significantly reducing conjugation efficiency. Use amine-free buffers like PBS, HEPES, or borate buffers.[4]
Hydrolysis of Activated Species NHS esters are susceptible to hydrolysis, especially at high pH. Prepare NHS ester solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction mixture promptly.[4] Similarly, EDC-activated carboxyl groups can hydrolyze.
Inactive Coupling Reagents Ensure that coupling reagents like EDC and NHS are fresh and have been stored under appropriate conditions (dry and protected from light) to prevent degradation.[3]
Steric Hindrance The accessibility of the conjugation site on your target molecule can impact efficiency. Consider using a linker with a longer spacer arm if steric hindrance is suspected.[3] Low PEGylation efficiency can also be due to the hydrophobicity of the protein surface repelling the hydrophilic PEG linker.[6]
Incorrect Stoichiometry The optimal molar ratio of the linker to the target molecule depends on the concentration of the reactants and the number of available functional groups. An empirical titration of the linker concentration may be necessary to find the optimal ratio.[4]

Frequently Asked Questions (FAQs)

Q1: What are the functions of the Benzyloxycarbonyl (Z) and Boc protecting groups on this linker?

A1: Benzyloxycarbonyl-PEG3-C2-Boc is a heterobifunctional linker with two different amine protecting groups. This allows for orthogonal synthesis, where one protecting group can be removed selectively without affecting the other.[7] The Boc group is labile to acid (e.g., TFA), while the Z (or Cbz) group is removed by catalytic hydrogenation.[1] This enables a stepwise conjugation strategy, which is crucial in the synthesis of complex molecules like PROTACs.[2][8]

Q2: What is the recommended solvent for dissolving Benzyloxycarbonyl-PEG3-C2-Boc and other reagents?

A2: Benzyloxycarbonyl-PEG3-C2-Boc is soluble in organic solvents like DMSO and DMF.[7] When preparing stock solutions of reagents like NHS esters, it is critical to use an anhydrous (dry), amine-free grade of DMSO or DMF to prevent premature hydrolysis.[4]

Q3: Which buffers are compatible with coupling reactions involving this linker?

A3: Compatible buffers for NHS ester coupling reactions are those that do not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers. Buffers like Tris and glycine should be avoided as they will compete in the reaction.[4]

Q4: How can I monitor the progress of the deprotection and coupling reactions?

A4: The progress of both deprotection and coupling reactions can be monitored using techniques like Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] These methods allow for the visualization of the consumption of starting materials and the formation of the desired product.

Q5: What are the optimal reaction conditions for coupling after deprotection?

A5: The optimal conditions depend on the coupling chemistry employed. The following table summarizes the key parameters for common coupling reactions.

Parameter Amine Coupling to NHS Ester Amine Coupling to Carboxylic Acid (EDC/NHS)
pH 7.2 - 8.5[4]Activation: 4.5 - 6.0; Coupling: 7.2 - 8.5[3]
Temperature Room Temperature or 4°C[4]Room Temperature[2]
Reaction Time 30 minutes to 4 hours[4]4 - 12 hours[7]

Q6: My protein precipitates after adding the PEG linker solution. What can I do?

A6: Protein precipitation can occur if the concentration of the organic solvent (like DMSO or DMF) used to dissolve the linker is too high. It is advisable to keep the final concentration of the organic solvent below 10%.[4] Using a hydrophilic PEG linker generally helps to increase the solubility of the final conjugate.[9]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose a primary amine.

  • Dissolution : Dissolve the Boc-protected linker in anhydrous Dichloromethane (DCM).

  • Acid Addition : Add an equal volume of Trifluoroacetic Acid (TFA) to the solution.

  • Reaction : Stir the mixture at room temperature for 1-2 hours.

  • Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed.[2]

  • Work-up : Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene. The deprotected linker as a TFA salt can often be used directly in the next step.[2]

Protocol 2: General Procedure for Coupling to a Carboxylic Acid (EDC/NHS Chemistry)

This protocol outlines the coupling of an amine-containing molecule (post-deprotection) to a molecule with a carboxylic acid group.

  • Activation : Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF. Add EDC (1.2 equivalents) and stir at room temperature for 1-2 hours to form the NHS ester.[2]

  • Coupling : In a separate flask, dissolve the deprotected amine-linker (1 equivalent) in anhydrous DMF, and add a non-nucleophilic base like DIPEA (3 equivalents). Add the activated NHS ester solution to the linker solution.

  • Reaction : Stir the reaction mixture at room temperature overnight.

  • Monitoring : Monitor the reaction progress by LC-MS.[2]

  • Purification : Upon completion, purify the conjugate by preparative reverse-phase HPLC.

Visualizations

G Workflow for Orthogonal Synthesis using Z-PEG3-C2-Boc cluster_0 Step 1: First Coupling (Optional) cluster_1 Step 2: Selective Deprotection cluster_2 Step 3: Second Coupling A Z-NH-PEG3-C2-NH-Boc B Couple to Molecule A (e.g., at the C2 amine if available) A->B C Molecule A - Linker - NH-Z Molecule A - Linker - NH-Boc B->C D Choose Deprotection Method C->D E Acid (TFA) Removes Boc D->E F Hydrogenation (H2, Pd/C) Removes Z D->F G React with Molecule B E->G F->G H Final Conjugate G->H

Caption: Orthogonal synthesis workflow for Benzyloxycarbonyl-PEG3-C2-Boc.

G Troubleshooting Low Coupling Yield Start Low / No Yield CheckDeprotection Was deprotection confirmed (e.g., by LC-MS)? Start->CheckDeprotection CheckReagents Are coupling reagents (EDC, NHS) fresh? CheckDeprotection->CheckReagents Yes RedoDeprotection Repeat deprotection and confirm completion CheckDeprotection->RedoDeprotection No CheckBuffer Is buffer amine-free (e.g., PBS, HEPES)? CheckReagents->CheckBuffer Yes ReplaceReagents Use fresh reagents CheckReagents->ReplaceReagents No CheckpH Is reaction pH optimal (e.g., 7.2-8.5)? CheckBuffer->CheckpH Yes BufferExchange Perform buffer exchange to an amine-free buffer CheckBuffer->BufferExchange No OptimizeRatio Optimize molar ratio of linker to substrate CheckpH->OptimizeRatio Yes AdjustpH Adjust pH of reaction buffer CheckpH->AdjustpH No End Yield Improved OptimizeRatio->End RedoDeprotection->CheckReagents ReplaceReagents->CheckBuffer BufferExchange->CheckpH AdjustpH->OptimizeRatio

Caption: A decision tree for troubleshooting low coupling yield.

References

Technical Support Center: Purification of Benzyloxycarbonyl-PEG3-C2-Boc Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Benzyloxycarbonyl-PEG3-C2-Boc (Z-PEG3-C2-Boc) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of these valuable PROTAC linkers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying Z-PEG3-C2-Boc derivatives?

A1: The primary challenges in purifying these derivatives stem from their unique physicochemical properties. The PEG linker imparts high polarity and water solubility, while the Z (Benzyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) protecting groups add a greasy, hydrophobic character. This amphipathic nature can lead to issues such as streaking on silica gel, poor separation from structurally similar impurities, and low recovery. Common problems include separating the desired product from starting materials, di-Boc byproducts, and other PEGylated impurities with slight differences in chain length.

Q2: Which chromatographic method is most effective for purifying Z-PEG3-C2-Boc derivatives?

A2: Both normal-phase flash chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC) are effective, depending on the scale and required purity.

  • Flash Chromatography (Silica Gel): This is a common method for initial purification and removal of major impurities. However, the polar nature of the PEG chain and the basicity of the free amine (if deprotected) can cause streaking and poor resolution.[1][2]

  • Preparative RP-HPLC: This method is ideal for achieving high purity, especially for final polishing of the product. C18 columns are typically used with gradients of acetonitrile or methanol in water, often with additives like trifluoroacetic acid (TFA) to improve peak shape.

Q3: How can I improve the resolution and reduce streaking during silica gel chromatography?

A3: To improve peak shape and resolution for these polar, potentially basic compounds, several strategies can be employed:

  • Mobile Phase Modifiers: Add a small amount of a basic modifier like triethylamine (0.1-2%) or ammonia (e.g., in a pre-mixed methanol solution) to the eluent. This neutralizes the acidic silanol groups on the silica surface, reducing strong interactions with the compound.[1][2][3]

  • Alternative Solvent Systems: Instead of standard ethyl acetate/hexane systems, consider solvent mixtures like dichloromethane/methanol or chloroform/isopropanol/ethanol gradients. A slow gradient of 1-10% of a 1:1 ethanol/isopropanol mixture in chloroform has been reported to provide better separation for PEG-containing compounds.

  • Treated Silica Gel: Use commercially available amine-functionalized silica or manually neutralize the silica gel by pre-rinsing the column with a mobile phase containing triethylamine.[1]

Q4: Are there any non-chromatographic methods for purifying Z-PEG3-C2-Boc derivatives?

A4: Yes, for certain impurities, non-chromatographic methods can be effective:

  • Liquid-Liquid Extraction: This can be a powerful technique to remove impurities with significantly different polarities. For example, if byproducts are converted to free PEG chains (without the hydrophobic protecting groups), they can be removed by washing an organic solution of the product with brine.[4][5][6][7]

  • Precipitation/Crystallization: While challenging for many oily PEG derivatives, precipitation from a suitable solvent system can sometimes be used to isolate the product. For instance, adding a non-polar solvent like diethyl ether to a concentrated solution of the product might induce precipitation.

Q5: How can I visualize Z-PEG3-C2-Boc derivatives on a TLC plate?

A5: Due to the presence of the benzyloxycarbonyl (Z) group, these compounds are typically UV-active. They can be visualized under a short-wave (254 nm) UV lamp, where they will appear as dark spots on a fluorescent green background.[3] For compounds without a strong chromophore, or as a secondary method, staining with potassium permanganate or p-anisaldehyde can be effective, as the PEG backbone is susceptible to oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of Z-PEG3-C2-Boc derivatives.

Issue 1: Product Streaking or Tailing on Silica Gel TLC/Column
Possible Cause Solution
Strong interaction with acidic silanol groups Add a basic modifier to your mobile phase (e.g., 0.5-2% triethylamine).[1][2][3] Alternatively, use a less acidic stationary phase like neutral alumina or amine-functionalized silica.[1]
Sample Overload You are applying too much sample to the TLC plate or column. Use a more dilute sample solution for spotting or loading.[3]
Inappropriate Solvent System The solvent system may not be optimal for your compound's polarity. Experiment with different solvent systems, such as DCM/MeOH or CHCl3 with alcohol co-solvents.
Compound Instability The compound may be degrading on the acidic silica. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute to see if new spots have formed. If so, use a neutralized stationary phase.[8][9]
Issue 2: Low or No Recovery from the Column
Possible Cause Solution
Irreversible Adsorption The compound is too polar and is sticking irreversibly to the silica gel.[1] Use a more polar eluent, add a basic modifier, or switch to a different stationary phase (e.g., reversed-phase C18).
Compound Decomposition The compound is not stable to the stationary phase.[8] Confirm stability with a 2D TLC test.[9] If unstable, use a less harsh purification method like reversed-phase chromatography or liquid-liquid extraction.
Product is highly diluted in collected fractions Your compound may have eluted but is spread across many fractions at a low concentration.[8] Concentrate a wider range of fractions and re-analyze by TLC.
Issue 3: Co-elution of Product with Impurities
Possible Cause Solution
Similar Polarity of Impurities The impurities (e.g., di-Boc byproduct, starting materials) have very similar Rf values to the product.
- Optimize Gradient: Use a very shallow and slow gradient during column chromatography.
- Change Selectivity: Switch to a different solvent system or stationary phase (e.g., from silica to C18 reversed-phase).
- Preparative HPLC: For difficult separations, preparative RP-HPLC offers higher resolution and is often the best choice for achieving high purity.
Impurity Generation on Column The product might be partially deprotecting or degrading during chromatography, creating new spots that co-elute. Use a neutralized stationary phase and run the purification as quickly as possible.[8][9]

Quantitative Data Summary

Compound TypePurification MethodPurity (Before)Purity (After)YieldReference
PEG-linked CRBN ligandFlash ChromatographyCrude>95%55-90%(for related PROTAC precursors)
Fully assembled PROTACPreparative RP-HPLC78-98%>99%Not specified(for final PROTAC purification)
VHL-recruiting PROTACPreparative RP-HPLCCrude100%14%(for a complex PROTAC)

Note: Purity and yield are highly dependent on the specific reaction conditions, scale, and the nature of the impurities present.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol provides a general guideline for the purification of Z-PEG3-C2-Boc derivatives on a silica gel column.

1. Sample Preparation:

  • Dissolve the crude reaction mixture in a minimal amount of the mobile phase (or a stronger solvent like DCM if necessary).
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

2. Column Packing and Equilibration:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
  • Pack the column with the slurry and ensure even packing.
  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

3. Elution:

  • Load the prepared sample onto the top of the column.
  • Begin elution with a low-polarity mobile phase (e.g., 100% Dichloromethane).
  • Gradually increase the polarity by introducing a more polar solvent (e.g., Methanol or an Ethanol/Isopropanol mixture). A typical gradient might be from 0% to 10% polar solvent over 10-20 column volumes.
  • For Z-PEG3-C2-Boc: Consider a mobile phase of Dichloromethane with a gradient of 0-10% Methanol, with 0.5% triethylamine added to both solvents to prevent streaking.

4. Fraction Collection and Analysis:

  • Collect fractions throughout the elution process.
  • Analyze the fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is suitable for the final purification of the Z-PEG3-C2-Boc derivative to achieve high purity.

1. System and Column:

  • System: A preparative HPLC system equipped with a UV detector.
  • Column: A C18 reversed-phase column suitable for preparative scale.
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

2. Sample Preparation:

  • Dissolve the partially purified product from flash chromatography in a minimal amount of Mobile Phase A or a mixture of A and B.
  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

3. Method Development and Elution:

  • First, develop an analytical method to determine the retention time of the product and impurities.
  • Equilibrate the preparative column with the initial mobile phase composition (e.g., 90% A, 10% B).
  • Inject the sample onto the column.
  • Elute the product using a linear gradient of increasing Mobile Phase B. A typical gradient could be from 10% to 80% B over 30-40 minutes. The exact gradient should be optimized based on the analytical run.

4. Fraction Collection and Product Isolation:

  • Monitor the elution at a suitable wavelength (e.g., 254 nm for the Z group).
  • Collect fractions corresponding to the product peak.
  • Analyze the collected fractions for purity by analytical HPLC.
  • Pool the pure fractions, remove the acetonitrile by rotary evaporation, and then lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture (Product, Starting Materials, Byproducts) Flash Flash Chromatography (Silica Gel) Crude->Flash Primary Purification Extraction Liquid-Liquid Extraction (Alternative/Pre-purification) Crude->Extraction Optional Step HPLC Preparative RP-HPLC Flash->HPLC For High Purity TLC_HPLC TLC / Analytical HPLC (Fraction Analysis) Flash->TLC_HPLC Monitoring Pure Pure Z-PEG3-C2-Boc (>95% Purity) Flash->Pure If Sufficiently Pure HPLC->TLC_HPLC Monitoring HPLC->Pure Extraction->Flash TLC_HPLC->Flash Optimize Gradient TLC_HPLC->HPLC Pool Fractions

Caption: General experimental workflow for the purification of Z-PEG3-C2-Boc derivatives.

Troubleshooting_Silica Start Problem: Poor peak shape / streaking on silica gel Add_Base Add basic modifier to eluent? (e.g., 0.5% Triethylamine) Start->Add_Base Change_Solvent Try alternative solvent system? (e.g., DCM/MeOH) Add_Base->Change_Solvent No Resolved Problem Resolved Add_Base->Resolved Yes Change_Stationary Use alternative stationary phase? (e.g., Alumina, C18) Change_Solvent->Change_Stationary No Change_Solvent->Resolved Yes Change_Stationary->Resolved Yes Not_Resolved Issue Persists Change_Stationary->Not_Resolved No

Caption: Troubleshooting logic for poor peak shape during silica gel chromatography.

References

How to improve the solubility of Benzyloxycarbonyl-PEG3-C2-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyloxycarbonyl-PEG3-C2-Boc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and improving the solubility of these molecules during experiments.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving Benzyloxycarbonyl-PEG3-C2-Boc conjugates.

dot

Caption: Troubleshooting workflow for solubility issues.

Q1: My Benzyloxycarbonyl-PEG3-C2-Boc conjugate is not dissolving in my chosen solvent. What should I do?

A1: Difficulty in dissolving Benzyloxycarbonyl-PEG3-C2-Boc conjugates can arise from several factors, including the choice of solvent and the physical properties of the conjugate itself. Here is a step-by-step approach to address this issue:

  • Initial Solvent Selection: Start with a high-purity, anhydrous water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common first choices for creating a concentrated stock solution.

  • Mechanical Assistance: Ensure thorough mixing by vortexing. Gentle warming of the solution to 37-40°C can also aid in dissolution. However, be cautious with temperature to avoid any potential degradation of the conjugate.

  • Co-Solvent Systems: If the conjugate remains insoluble, a co-solvent system can be effective. The addition of a less polar solvent like ethanol or a more hydrophilic one like polyethylene glycol 400 (PEG 400) to your initial solvent can enhance solubility. A common practice is to prepare a stock solution in DMSO and then dilute it with a co-solvent or the aqueous buffer for the final working solution.

  • pH Adjustment: The solubility of compounds can be influenced by pH. While the Benzyloxycarbonyl (Cbz) and tert-Butyloxycarbonyl (Boc) protecting groups are generally stable at neutral pH, they can be labile under acidic conditions. If your experimental conditions allow, adjusting the pH of your aqueous buffer might improve solubility. It is recommended to perform a small-scale test to ensure the stability of your conjugate at the desired pH.

  • Sonication: In some cases, brief sonication in a water bath can help to break up aggregates and promote dissolution. Use this method judiciously, as prolonged sonication can generate heat and potentially degrade the compound.

Frequently Asked Questions (FAQs)

Q2: What are the recommended solvents for dissolving Benzyloxycarbonyl-PEG3-C2-Boc conjugates?

A2: For creating stock solutions, water-miscible organic solvents are generally recommended. The choice of solvent can depend on the specific downstream application.

SolventCommon UseConsiderations
Dimethyl Sulfoxide (DMSO)Stock solutions for in vitro assaysCan be hygroscopic; use anhydrous grade. May have effects on some cell lines.
N,N-Dimethylformamide (DMF)Stock solutions, peptide synthesisUse high-purity, anhydrous grade.
DioxaneOrganic synthesisCan form peroxides; use stabilized grade.
EthanolCo-solvent with aqueous buffersCan be used to improve the solubility of hydrophobic compounds in water.
Polyethylene Glycol 400 (PEG 400)Co-solvent for in vivo and in vitro useA non-toxic, water-miscible polymer that can enhance solubility.[]

Q3: How does the PEG linker in the conjugate affect its solubility?

A3: The polyethylene glycol (PEG) linker is incorporated into molecules like PROTACs to increase their water solubility and improve their pharmacokinetic properties.[2] The ether oxygens in the PEG backbone can form hydrogen bonds with water, which generally enhances the hydrophilicity of the overall molecule.[3] However, the overall solubility is also influenced by the other components of the conjugate, in this case, the benzyloxycarbonyl and Boc groups, which are more hydrophobic.

Q4: Can I heat the conjugate to improve its solubility?

A4: Gentle heating (e.g., to 37-40°C) can be used to aid dissolution. However, prolonged or excessive heating should be avoided as it may lead to the degradation of the conjugate. The Boc and Cbz protecting groups can be sensitive to heat and strong acidic or basic conditions.

Q5: My conjugate precipitates when I dilute my DMSO stock solution with an aqueous buffer. How can I prevent this?

A5: This is a common issue when diluting a concentrated stock solution of a hydrophobic compound into an aqueous medium. Here are some strategies to prevent precipitation:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in your organic solvent before adding it to the aqueous buffer.

  • Use a Co-solvent in the Final Formulation: Adding a co-solvent like ethanol or PEG 400 to the aqueous buffer can help to maintain the solubility of the conjugate upon dilution.

  • Gradual Addition and Mixing: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform mixing. This can prevent the formation of localized high concentrations that lead to precipitation.

  • Inclusion of Surfactants: For some applications, a small amount of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) in the aqueous buffer can help to stabilize the conjugate and prevent precipitation.[4]

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing

This protocol outlines a general method for determining the solubility of Benzyloxycarbonyl-PEG3-C2-Boc conjugates in various solvent systems.

dot

SolubilityTestingWorkflow cluster_preparation Preparation cluster_analysis Analysis cluster_result Result A Weigh Compound B Add Solvent/Co-solvent A->B C Equilibrate (e.g., 24h at RT) B->C D Centrifuge to Pellet Undissolved Solid C->D E Collect Supernatant D->E F Quantify Concentration (e.g., HPLC-UV, LC-MS) E->F G Determine Solubility (mg/mL or mM) F->G

Caption: Workflow for solubility testing.

Materials:

  • Benzyloxycarbonyl-PEG3-C2-Boc conjugate

  • A selection of solvents and co-solvents (e.g., DMSO, DMF, ethanol, PEG 400, phosphate-buffered saline (PBS) pH 7.4)

  • Vials or microcentrifuge tubes

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Accurately weigh a small amount of the Benzyloxycarbonyl-PEG3-C2-Boc conjugate into a series of vials.

  • To each vial, add a precise volume of the desired solvent or co-solvent system to create a suspension with an excess of the solid.

  • Seal the vials and place them on an orbital shaker or vortex mixer at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours) to allow the solution to reach equilibrium.

  • After equilibration, centrifuge the vials at high speed to pellet any undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved conjugate using a validated HPLC-UV or LC-MS method.

  • The determined concentration represents the solubility of the conjugate in that specific solvent system.

Protocol 2: Preparation of a Working Solution using a Co-Solvent System

This protocol describes how to prepare a working solution of the conjugate in an aqueous buffer for in vitro assays, using a co-solvent to maintain solubility.

Materials:

  • Benzyloxycarbonyl-PEG3-C2-Boc conjugate

  • Anhydrous DMSO

  • Ethanol or PEG 400

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a concentrated stock solution of the conjugate in anhydrous DMSO (e.g., 10-50 mM). Ensure the conjugate is fully dissolved by vortexing. Gentle warming may be applied if necessary.

  • In a separate tube, prepare the final aqueous buffer containing the desired percentage of the co-solvent. For example, a 10% ethanol/PBS buffer would be prepared by adding 1 part ethanol to 9 parts PBS.

  • Slowly add the required volume of the DMSO stock solution to the co-solvent-containing aqueous buffer while vortexing to achieve the final desired concentration of the conjugate.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.

By following these guidelines and protocols, researchers can effectively address solubility challenges with Benzyloxycarbonyl-PEG3-C2-Boc conjugates and ensure the reliability and reproducibility of their experimental results.

References

Troubleshooting guide for the synthesis of PROTACs with Benzyloxycarbonyl-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the Benzyloxycarbonyl-PEG3-C2-Boc linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a Benzyloxycarbonyl-PEG3-C2-Boc linker in PROTAC synthesis?

A1: The Benzyloxycarbonyl-PEG3-C2-Boc linker offers a strategic advantage due to its orthogonal protecting groups, Boc (tert-butyloxycarbonyl) and Cbz (Benzyloxycarbonyl). This allows for the sequential deprotection and coupling of the E3 ligase ligand and the protein of interest (POI) ligand, providing precise control over the synthetic route and minimizing the formation of undesired homo-dimers. The PEG3 (polyethylene glycol) component enhances the solubility and can improve the cell permeability of the final PROTAC molecule.[1][2][3]

Q2: Which protecting group, Boc or Cbz, should I deprotect first?

A2: The choice of which group to deprotect first depends on your overall synthetic strategy.

  • Boc deprotection first: This is the most common approach. The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid), which typically do not affect the Cbz group.[4] This unmasks the amine for coupling to your first component (either the POI ligand or the E3 ligase ligand).

  • Cbz deprotection first: The Cbz group is typically removed via catalytic hydrogenation (e.g., H₂/Pd-C).[5] This method is orthogonal to the acid-labile Boc group. This route might be chosen if the other components of your molecule are sensitive to acidic conditions.

Q3: My amide coupling reaction to the deprotected amine of the linker is showing low yield. What are the possible causes?

A3: Low yields in the amide coupling step are a common issue.[6] Several factors could be responsible:

  • Incomplete Boc/Cbz deprotection: Verify that the preceding deprotection step went to completion using LC-MS. Residual protecting groups will prevent the amide bond from forming.

  • Inactive coupling reagents: Ensure your coupling reagents (e.g., HATU, HBTU, DCC) are fresh and have been stored under anhydrous conditions.[7]

  • Steric hindrance: The bulky nature of the ligands being coupled can sterically hinder the reaction. Consider extending reaction times or slightly increasing the temperature.

  • Presence of acid salts: If the amine was generated by TFA-mediated Boc deprotection, residual trifluoroacetate salts can protonate the amine, rendering it non-nucleophilic. Adding a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the salt and facilitate the coupling.[8]

Q4: I'm having difficulty purifying my final PROTAC product. What purification strategies are recommended for PEG-containing molecules?

A4: The hydrophilic and flexible nature of PEG linkers can make purification challenging.[6] Standard purification techniques may need optimization:

  • Reverse-Phase HPLC: This is often the most effective method. Use a C18 column and a water/acetonitrile or water/methanol gradient with 0.1% TFA. For larger, more flexible PROTACs, a C4 or C8 column might provide better separation.[6]

  • Flash Chromatography: While challenging, it is possible. Use a highly polar stationary phase or a gradient with a polar solvent system. However, co-elution with PEG-containing byproducts is common.

  • Size-Exclusion Chromatography (SEC): This technique can be effective for separating molecules based on size, which can be useful if there is a significant size difference between your product and impurities.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield in First Coupling Step (Post-Boc Deprotection) Incomplete Boc deprotection.Confirm complete deprotection via LC-MS before proceeding. Extend deprotection time or use a higher concentration of TFA if necessary.[9][10]
TFA salt of the amine is inhibiting the reaction.Add 2-4 equivalents of a non-nucleophilic base such as DIPEA to the coupling reaction to neutralize the amine salt.[8]
Inactive coupling reagents.Use fresh, high-quality coupling reagents (e.g., HATU, HOBt). Store them under desiccated conditions.[7]
Low or No Yield in Second Coupling Step (Post-Cbz Deprotection) Catalyst poisoning during hydrogenation.Ensure starting materials are free of sulfur-containing compounds or other catalyst poisons. Use a fresh batch of Pd/C catalyst.
Incomplete Cbz deprotection.Monitor the reaction by LC-MS. If the reaction stalls, filter and add fresh catalyst. Ensure an adequate pressure of H₂ is maintained.
Multiple Unidentified Byproducts Side reactions involving unprotected functional groups on ligands.Ensure that all other reactive functional groups (e.g., carboxylic acids, amines, thiols) on your POI and E3 ligase ligands are appropriately protected before coupling.
Degradation of the PROTAC molecule.Some PROTACs can be unstable. Avoid prolonged exposure to strong acids or bases. Purify the product promptly after the final step.
Difficulty Removing Dicyclohexylurea (DCU) byproduct (if using DCC) DCU is poorly soluble in many organic solvents.After the reaction, cool the mixture in an ice bath to precipitate the DCU and remove it by filtration. Alternatively, switch to a water-soluble carbodiimide like EDC.

Experimental Protocols

Protocol 1: Boc Deprotection of Benzyloxycarbonyl-PEG3-C2-Boc Linker

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent coupling.

  • Dissolution: Dissolve the Benzyloxycarbonyl-PEG3-C2-Boc linker (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • TFA Addition: Slowly add Trifluoroacetic acid (TFA) to the stirred solution. A final concentration of 20-50% TFA in DCM is typically effective.[9]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting amine TFA salt is often used directly in the next step without further purification.

Protocol 2: Amide Coupling of Deprotected Linker to a Carboxylic Acid-Functionalized Ligand

This protocol details the formation of an amide bond between the newly exposed amine of the linker and a ligand containing a carboxylic acid.

  • Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF. Add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).[10] Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling: Add a solution of the crude amine TFA salt from Protocol 1 (1.1 eq) dissolved in a minimal amount of anhydrous DMF to the activated ester mixture. Ensure enough DIPEA is present to neutralize the TFA salt (an additional 1-2 eq may be needed).

  • Reaction: Stir the reaction at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine to remove DMF and excess reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as reverse-phase HPLC.

Visualizations

PROTAC Synthesis Workflow

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: First Amide Coupling cluster_2 Step 3: Cbz Deprotection cluster_3 Step 4: Second Amide Coupling start Cbz-PEG3-C2-NHBoc deprotect_boc Add TFA/DCM start->deprotect_boc amine_salt Cbz-PEG3-C2-NH3+TFA- deprotect_boc->amine_salt coupling_1 HATU, DIPEA amine_salt->coupling_1 poi_cooh POI-COOH poi_cooh->coupling_1 intermediate_1 Cbz-PEG3-C2-NH-CO-POI coupling_1->intermediate_1 deprotect_cbz H2, Pd/C intermediate_1->deprotect_cbz intermediate_amine NH2-PEG3-C2-NH-CO-POI deprotect_cbz->intermediate_amine coupling_2 HATU, DIPEA intermediate_amine->coupling_2 e3_cooh E3-Ligand-COOH e3_cooh->coupling_2 final_protac E3-Ligand-CO-NH-PEG3-C2-NH-CO-POI coupling_2->final_protac

Caption: A generalized workflow for PROTAC synthesis using a Cbz/Boc protected linker.

Troubleshooting Logic for Low Coupling Yield

G start Low Yield in Amide Coupling Step check_deprotection Was deprotection complete? start->check_deprotection check_reagents Are coupling reagents fresh? check_deprotection->check_reagents Yes incomplete Action: Repeat deprotection, ensure full conversion by LC-MS. check_deprotection->incomplete No check_base Was sufficient base (DIPEA) added? check_reagents->check_base Yes bad_reagents Action: Use fresh, anhydrous coupling reagents. check_reagents->bad_reagents No check_purification Product lost during purification? check_base->check_purification Yes no_base Action: Re-run reaction, add 2-4 eq. of DIPEA. check_base->no_base No purification_issue Action: Optimize purification. Use RP-HPLC with C4/C8 column. Avoid aqueous washes if product is highly soluble. check_purification->purification_issue Yes success Yield Improved incomplete->success bad_reagents->success no_base->success purification_issue->success

References

Potential side reactions of Benzyloxycarbonyl-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyloxycarbonyl-PEG3-C2-Boc. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential side reactions and other experimental challenges encountered when using this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is Benzyloxycarbonyl-PEG3-C2-Boc and what is it used for?

Benzyloxycarbonyl-PEG3-C2-Boc is a heterobifunctional linker containing a Benzyloxycarbonyl (Cbz or Z) protected amine, a polyethylene glycol (PEG) spacer, and a tert-Butoxycarbonyl (Boc) protected amine. It is commonly used in bioconjugation, targeted drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The Cbz and Boc protecting groups can be selectively removed under different conditions, allowing for sequential conjugation of different molecules.

Q2: What are the most common side reactions associated with the Boc protecting group during deprotection?

The most frequent side reaction during the acidic cleavage of the Boc group is the alkylation of nucleophilic residues by the tert-butyl cation (t-Bu⁺) that is generated.[4][5] Electron-rich functional groups, such as those found in tryptophan, methionine, and tyrosine residues, are particularly susceptible to this tert-butylation.[4]

Q3: How can I prevent tert-butylation during Boc deprotection?

The use of "scavengers" is highly recommended to trap the tert-butyl cation.[4] Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, anisole, and 1,2-ethanedithiol (EDT).[4] A cocktail of scavengers, such as trifluoroacetic acid (TFA)/TIPS/H₂O, is often employed, especially when working with sensitive peptides.[4]

Q4: What potential side reactions can occur during the deprotection of the Cbz group?

The primary method for Cbz deprotection is catalytic hydrogenolysis. A potential side reaction can occur if there is an insufficient hydrogen source, leading to the formation of N-benzyl-protected tertiary amines.[6] It's also important to note that this method is incompatible with functional groups that are susceptible to reduction, such as alkenes and alkynes.[7] Acid-mediated cleavage is an alternative, but harsh conditions can also affect other acid-sensitive protecting groups.[7][8]

Q5: Are there any inherent impurities in the PEG linker that I should be aware of?

Yes, depending on the manufacturing process, PEG linkers may contain impurities such as ethylene oxide, 1,4-dioxane, formaldehyde, and peroxides.[9][10][11] These impurities can lead to unwanted side reactions, including the degradation of the molecule you are conjugating.[10][11] It is crucial to use high-purity PEG linkers from reputable suppliers to minimize these risks.[12]

Troubleshooting Guide

This section provides solutions to common problems you may encounter during your experiments with Benzyloxycarbonyl-PEG3-C2-Boc.

Problem Potential Cause Recommended Solution
Incomplete Boc Deprotection Insufficient acid strength or concentration.Increase the concentration of the acid (e.g., TFA) or prolong the reaction time.[4] Ensure the reaction is performed under anhydrous conditions.
Steric hindrance around the Boc group.Consider using a stronger acid system or a different deprotection strategy.
Incomplete Cbz Deprotection Inefficient catalyst activity during hydrogenolysis.Ensure the palladium catalyst is fresh and active. Use an adequate catalyst loading (e.g., 5-10 mol% Pd/C).[7]
Insufficient hydrogen source.Ensure a continuous and adequate supply of hydrogen gas. For transfer hydrogenolysis, use a sufficient excess of the hydrogen donor (e.g., ammonium formate).[6][7]
Presence of catalyst poisons (e.g., sulfur-containing compounds).Purify the substrate to remove any potential catalyst poisons.
Low Yield of Conjugated Product Steric hindrance from the PEG chain or the substrate.Use a longer PEG linker to increase the distance between the reactive ends.[12] Optimize reaction conditions such as pH and temperature.[12]
Hydrolysis of reactive intermediates.If using activated esters (e.g., NHS esters) for conjugation after deprotection, ensure anhydrous conditions and optimal pH (typically 7.5-8.5).[12]
Formation of Unidentified Byproducts Reaction with impurities in the PEG linker.Use highly purified Benzyloxycarbonyl-PEG3-C2-Boc. Consider pre-treating the linker to remove potential impurities like peroxides.
Side reactions with functional groups on the target molecule.Ensure that other reactive functional groups on your molecule are appropriately protected.
Alkylation by the tert-butyl cation during Boc deprotection.Add scavengers to the deprotection reaction mixture.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection with Scavengers
  • Dissolution: Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane - DCM).

  • Addition of Scavengers: Add the chosen scavenger or scavenger cocktail (e.g., triisopropylsilane, water).

  • Initiation of Deprotection: Add trifluoroacetic acid (TFA) to the solution. The typical ratio is 50-95% TFA in DCM.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, remove the TFA and solvent under reduced pressure. Co-evaporate with toluene to remove residual TFA.

  • Purification: Purify the deprotected amine, typically as its TFA salt, using an appropriate method such as precipitation with cold ether or chromatography.

Protocol 2: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
  • Dissolution: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[7]

  • Catalyst Addition: Carefully add the palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.[7]

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Reaction: Stir the mixture vigorously at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Boc-protected substrate in DCM start->dissolve add_scavengers Add Scavengers (e.g., TIPS, H2O) dissolve->add_scavengers add_tfa Add TFA add_scavengers->add_tfa stir Stir at RT add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate purify Purify Product concentrate->purify end End purify->end

Caption: Workflow for Boc deprotection with scavengers.

Cbz_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Cbz-protected substrate in Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Apply H2 atmosphere add_catalyst->hydrogenate stir Stir vigorously at RT hydrogenate->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter off Catalyst monitor->filter concentrate Concentrate Filtrate filter->concentrate end End concentrate->end

Caption: Workflow for Cbz deprotection by catalytic hydrogenolysis.

Side_Reaction_Troubleshooting cluster_boc Boc Deprotection Issues cluster_cbz Cbz Deprotection Issues cluster_peg PEG-related Issues cluster_solutions Potential Solutions issue Experimental Issue incomplete_boc Incomplete Deprotection issue->incomplete_boc alkylation Side-product (Alkylation) issue->alkylation incomplete_cbz Incomplete Deprotection issue->incomplete_cbz reduction Reduction of other groups issue->reduction low_yield Low Conjugation Yield issue->low_yield byproducts Unknown Byproducts issue->byproducts stronger_acid Increase Acid Strength/ Time incomplete_boc->stronger_acid scavengers Add Scavengers alkylation->scavengers active_catalyst Check Catalyst Activity/ Loading incomplete_cbz->active_catalyst change_method Change Deprotection Method reduction->change_method optimize_cond Optimize pH/ Temperature low_yield->optimize_cond byproducts->scavengers high_purity Use High-Purity Linker byproducts->high_purity

References

How to improve the yield of Benzyloxycarbonyl-PEG3-C2-Boc reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzyloxycarbonyl-PEG3-C2-Boc reactions. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is Benzyloxycarbonyl-PEG3-C2-Boc?

A1: Benzyloxycarbonyl-PEG3-C2-Boc is a bifunctional, heterobifunctional linker molecule. It contains two different amine protecting groups at each end of a PEGylated spacer: a Benzyloxycarbonyl (Cbz or Z) group and a tert-Butoxycarbonyl (Boc) group.[1] These are "orthogonal," meaning one can be removed selectively without affecting the other. This linker is commonly used in the synthesis of complex molecules like Proteolysis-Targeting Chimeras (PROTACs), where precise, stepwise assembly of different components is required.[2]

Q2: What are the key features of the Cbz and Boc protecting groups?

A2: The Cbz and Boc groups are two of the most common amine protecting groups in organic synthesis.

  • Boc Group: Is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] It is stable to bases and hydrogenolysis.[4]

  • Cbz Group: Is characteristically removed by catalytic hydrogenolysis (e.g., using H₂ gas with a Palladium on carbon catalyst, Pd/C).[5] It can also be cleaved by strong acidic conditions but is generally stable to the milder acidic conditions used for Boc removal.[5]

Q3: How should I store the Benzyloxycarbonyl-PEG3-C2-Boc reagent?

A3: The reagent should be stored under the conditions specified in the Certificate of Analysis.[1] Generally, for powders, storage at -20°C for the long term (up to 3 years) is recommended.[2] For solutions in solvent, storage at -80°C is preferable.[2]

Troubleshooting Guide: Selective Deprotection Reactions

This guide addresses common issues encountered during the selective removal of the Boc and Cbz protecting groups.

Section 1: Boc Group Deprotection (Acid-Mediated)

Q: My Boc deprotection reaction is slow or incomplete. What are the common causes and solutions?

A: Slow or incomplete deprotection is a frequent issue, often due to insufficient acid strength or steric hindrance from the PEG chain.[6][7] The reaction rate can show a second-order dependence on the acid concentration, meaning small changes can have a large impact.[8]

Possible Cause Troubleshooting Steps & Recommendations
Insufficient Acid Concentration Increase the concentration of TFA in DCM (e.g., from 20% v/v to 50% v/v).[6] Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane.[6]
Short Reaction Time The PEG chain can sterically hinder the reaction. Extend the reaction time and monitor progress carefully by TLC or LC-MS.[6][7]
Poor Reagent Solubility Ensure the Boc-protected starting material is fully dissolved in the chosen solvent system.

Q: I am observing significant side-product formation during Boc deprotection. How can I prevent this?

A: The primary cause of side products is the reactive tert-butyl cation (tBu⁺) generated during the reaction.[9] This cation can alkylate other nucleophilic sites in your molecule (e.g., electron-rich aromatic rings or sulfur-containing residues).[9]

Problem Solution: Use of Scavengers
Alkylation by tert-butyl cation Add a scavenger to the reaction mixture to trap the tBu⁺ cation. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[6] A typical deprotection cocktail might be 50% TFA / 47.5% DCM / 2.5% TIS.
Section 2: Cbz Group Deprotection (Catalytic Hydrogenolysis)

Q: My Cbz deprotection via catalytic hydrogenation is not working. What could be wrong?

A: This is a heterogeneous reaction that is highly sensitive to catalyst activity and reaction conditions.

Possible Cause Troubleshooting Steps & Recommendations
Catalyst Poisoning The Palladium catalyst is easily poisoned, especially by sulfur-containing compounds (thiols, thioethers).[10] Ensure your starting material is free from such impurities. If your substrate contains sulfur, consider an alternative deprotection method.[10]
Poor Catalyst Quality/Activity Use a fresh, high-quality catalyst. The activity of Pd/C can degrade over time. Sometimes, simply using a new bottle is the solution.[10]
Insufficient Hydrogen For difficult substrates, atmospheric pressure from a hydrogen balloon may be insufficient. Use a Parr shaker or similar apparatus to increase hydrogen pressure (e.g., to 50 psi).[10]
Inadequate Mixing Vigorous stirring is essential to ensure the substrate, solvent, hydrogen, and solid catalyst are in constant contact.[10]

Q: Hydrogenolysis is not compatible with my molecule due to other reducible functional groups. What are the alternatives for Cbz removal?

A: If your molecule contains groups like aryl halides or double bonds that would also be reduced, several alternative methods can be used.[11]

Alternative Method Reagents Key Advantages & Considerations
Acidic Cleavage AlCl₃ in HFIP; IPA·HClMetal-free, scalable, and avoids issues with hydrogen gas.[10][12] However, conditions can be harsh and may not be suitable for all acid-sensitive molecules.
Nucleophilic Cleavage 2-Mercaptoethanol, BaseHighly selective and excellent for sensitive substrates.[11][13] Avoids heavy metals and harsh acids. The thiol reagent has a strong odor.

Troubleshooting Guide: Post-Deprotection Coupling

Q: My amide coupling yield is low after successfully deprotecting the amine. What should I check?

A: Amide coupling reactions, especially using EDC/NHS chemistry, are pH-sensitive and require careful control of reagents.

Possible Cause Troubleshooting Steps & Recommendations
Suboptimal pH Use a two-step, two-buffer system. Activate the carboxylic acid with EDC/NHS in an acidic buffer (e.g., MES, pH 4.5-6.0). Then, raise the pH to 7.0-8.5 with a different buffer (e.g., PBS) for the coupling step with the amine.[14]
Interfering Buffers Do not use buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) as they will compete in the reaction.[14]
Hydrolysis of Activated Ester The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. The half-life can be as short as 10 minutes at pH 8.6.[14] Perform the coupling step immediately after activation.
Insufficient Reagents The reaction may require a higher molar excess of coupling reagents. Start with a 2- to 10-fold molar excess of EDC and NHS over the carboxylic acid.[14]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA
  • Dissolve the Boc-protected PEG compound in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cool the solution to 0°C in an ice bath.

  • Add an equal volume of a pre-made deprotection cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). The final TFA concentration will be ~50%.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 1-2 hours).[6]

  • Upon completion, concentrate the mixture under reduced pressure.

  • To remove residual TFA, co-evaporate the residue with toluene (3 times).[6] The resulting TFA salt can often be used directly in the next step.

Protocol 2: Standard Cbz Deprotection by Catalytic Hydrogenolysis
  • Dissolve the Cbz-protected compound in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight relative to the substrate).

  • Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask or use a hydrogenation apparatus.

  • Purge the flask with H₂ (or vacuum/H₂ cycles) to replace the air.

  • Stir the reaction mixture vigorously under an atmosphere of H₂ at room temperature.[5]

  • Monitor the reaction by TLC or LC-MS. The reaction can take from 1 to 24 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent and concentrate the combined filtrate under reduced pressure to yield the deprotected amine.[5]

Purification Guide for PEGylated Compounds

Q: I am having difficulty purifying my final PEGylated product. What techniques are effective?

A: PEG-containing molecules are often sticky oils or waxes that can be challenging to purify using standard silica gel chromatography.[15]

Purification Method Description & Use Case
Precipitation/Trituration PEG derivatives are often soluble in polar solvents (like water, methanol) but insoluble in non-polar solvents (like cold diethyl ether or hexane).[16] Dissolve your crude product in a minimal amount of a polar solvent and add it dropwise to a vigorously stirring non-polar solvent to precipitate the product.
Reverse-Phase HPLC (RP-HPLC) This is a highly effective method for purifying PEGylated compounds, separating them based on hydrophobicity.[] It is widely used for both analytical monitoring and preparative purification.
Complexation with MgCl₂ For some neutral PEG linkers, adding MgCl₂ in DCM/THF can form a solid complex that precipitates from solution, leaving impurities behind. The complex can be filtered and then easily broken by an aqueous workup to recover the pure PEGylated product.[15]

Visualizations

G cluster_0 Troubleshooting Low Yield in Boc Deprotection start Low Yield or Incomplete Reaction check_acid Increase Acid Conc. (e.g., 20% -> 50% TFA) or Switch to 4M HCl/Dioxane start->check_acid check_time Extend Reaction Time (Monitor by LC-MS) check_acid->check_time check_scav Side Products Observed? check_time->check_scav add_scav Add Scavengers (TIS, Water, Thioanisole) check_scav->add_scav Yes success Yield Improved check_scav->success No, Reaction Complete add_scav->success fail Still Low Yield

Caption: Workflow for troubleshooting low yield in Boc deprotection reactions.

G cluster_1 Decision Logic for Cbz Deprotection start Need to Deprotect Cbz Group check_reducible Molecule contains other reducible groups? (Aryl-halides, Alkenes) start->check_reducible check_sulfur Molecule contains Sulfur? check_reducible->check_sulfur No acid_cleavage Use Acidic Cleavage (e.g., AlCl₃/HFIP) check_reducible->acid_cleavage Yes hydrogenolysis Use Catalytic Hydrogenolysis (Pd/C, H₂) check_sulfur->hydrogenolysis No thiol_cleavage Use Nucleophilic Cleavage (2-Mercaptoethanol) check_sulfur->thiol_cleavage Yes

Caption: Decision tree for selecting an appropriate Cbz deprotection method.

References

Technical Support Center: Molecules Containing Benzyloxycarbonyl-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of molecules containing the Benzyloxycarbonyl-PEG3-C2-Boc linker, commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for molecules containing the Benzyloxycarbonyl-PEG3-C2-Boc linker?

For optimal stability, the Benzyloxycarbonyl-PEG3-C2-Boc linker and molecules containing it should be stored under the following conditions:

  • Powder: -20°C for long-term storage (up to 3 years).[1]

  • In solvent: -80°C for long-term storage (up to 1 year).[1]

  • Shipping: Typically shipped with blue ice or at ambient temperature for short durations.[1]

To maintain the integrity of the compound, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q2: What are the principles of orthogonal deprotection for the Cbz and Boc groups in this linker?

The Benzyloxycarbonyl (Cbz) and tert-Butyloxycarbonyl (Boc) groups are orthogonal protecting groups, meaning they can be selectively removed without affecting the other.[2][3] This is crucial for the stepwise synthesis of complex molecules like PROTACs.

  • Boc Deprotection: The Boc group is labile to acidic conditions and is typically removed using strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.[4][5][6][7]

  • Cbz Deprotection: The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., using palladium on carbon (Pd/C) and a hydrogen source).[3][8]

This orthogonality allows for the selective deprotection of either the Boc-protected amine to allow for further conjugation, followed by the deprotection of the Cbz-protected amine at a later synthetic step.

Q3: Are the carbamate linkages in the linker stable?

Yes, carbamate linkages are generally stable under physiological conditions and are more resistant to proteolysis compared to ester bonds.[9][10][11] This inherent stability makes them a common choice for linking moieties in drug molecules, including PROTACs.

Q4: Can the PEG linker degrade during experimental procedures?

While the polyethylene glycol (PEG) chain is generally stable, the ether bonds can be susceptible to cleavage under very strong acidic conditions, though this is not common under standard Boc deprotection protocols.[12][13] Additionally, the linker can be a site for metabolic degradation in biological systems.[14][15][16]

Troubleshooting Guide

This guide addresses common stability-related issues that may be encountered during the synthesis and handling of molecules containing the Benzyloxycarbonyl-PEG3-C2-Boc linker.

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • LC-MS analysis shows a significant amount of starting material remaining after the deprotection reaction.

  • Subsequent conjugation reactions give low yields.

Potential Causes & Solutions:

Potential CauseRecommended Action
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM). Consider using a stronger acid system like 4M HCl in 1,4-dioxane.[6]
Inadequate Reaction Time or Temperature Extend the reaction time and monitor the progress by LC-MS. Most Boc deprotections are performed at room temperature, but gentle warming (e.g., to 40°C) can sometimes be beneficial, though this should be monitored for side reactions.[6]
Steric Hindrance The PEG chain may sterically hinder the approach of the acid. Ensure adequate reaction time and consider a less sterically demanding acid if possible.
Poor Solubility Ensure the protected molecule is fully dissolved in the reaction solvent. If solubility is an issue in DCM, consider alternative solvents that are compatible with acidic deprotection.
Issue 2: Unexpected Side Products After Boc Deprotection

Symptoms:

  • LC-MS or NMR analysis reveals the presence of unexpected new peaks.

Potential Causes & Solutions:

Potential CauseRecommended Action
Cleavage of Other Acid-Labile Groups If your molecule contains other acid-sensitive functional groups (e.g., other protecting groups, sensitive esters), they may be cleaved during Boc deprotection.[6] Consider using milder acidic conditions (e.g., lower TFA concentration, shorter reaction time) and carefully monitor the reaction.
PEG Linker Degradation Although less common, strong acidic conditions could potentially lead to the cleavage of the ether linkages in the PEG chain.[12] If suspected, use the mildest effective acidic conditions for Boc deprotection.
Alkylation of Scavengers If scavengers like triisopropylsilane (TIS) are used, they can sometimes react with the deprotected amine. Ensure the appropriate scavenger is used for your specific substrate.
Issue 3: Low Yields in Subsequent Coupling Reactions

Symptoms:

  • Low conversion of the deprotected intermediate in the next synthetic step (e.g., amide coupling).

Potential Causes & Solutions:

Potential CauseRecommended Action
Incomplete Removal of Acid from Deprotection Step Residual acid (e.g., TFA) can protonate the amine, rendering it unreactive in subsequent coupling reactions. Ensure the acid is thoroughly removed after deprotection, for example, by co-evaporation with a solvent like toluene or by a basic workup.[6]
Degradation of the Deprotected Intermediate The free amine may be less stable than its protected form. It is often best to use the deprotected intermediate immediately in the next step. If storage is necessary, store it as a salt under inert atmosphere at low temperatures.
Issues with Coupling Reagents Ensure that the coupling reagents (e.g., HATU, HBTU) and bases (e.g., DIPEA) are fresh and of high quality. Optimize the equivalents of reagents used.[17]
Issue 4: Difficulty in Purifying the Final Product

Symptoms:

  • Broad peaks or poor recovery during column chromatography.

Potential Causes & Solutions:

Potential CauseRecommended Action
High Polarity of PEGylated Compound Molecules containing PEG linkers are often highly polar and may not behave well on normal-phase silica gel chromatography.
Use of an Inappropriate Purification Method For polar, PEG-containing molecules, reverse-phase preparative HPLC is often the method of choice for purification.[17][18]

Experimental Protocols

Protocol 1: Standard Boc Deprotection

This protocol describes a general method for the removal of the Boc protecting group.

Materials:

  • Boc-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the desired concentration (typically 20-50% v/v).

  • Stir the reaction at room temperature and monitor its progress by LC-MS (typically 30 minutes to 2 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2-3 times) to ensure complete removal of TFA.

  • Alternatively, for a basic workup, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting deprotected amine (often as a TFA salt if not worked up with base) should be used immediately in the next step if possible.

Protocol 2: Stability Assessment of a Molecule Containing the Linker

This protocol outlines a general procedure to assess the stability of your compound under specific conditions (e.g., acidic, basic, physiological pH).

Materials:

  • Your compound of interest

  • Buffers of desired pH (e.g., pH 4, pH 7.4, pH 9)

  • Acetonitrile or other suitable organic solvent

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO, acetonitrile).

  • Incubate the compound at a known concentration in the different buffer solutions at a controlled temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quench any reaction by adding an equal volume of a suitable organic solvent like acetonitrile.

  • Analyze the samples by HPLC or LC-MS to determine the percentage of the parent compound remaining and to identify any degradation products.

  • Plot the percentage of the parent compound remaining against time to determine the stability profile under each condition.

Visualizations

Orthogonal_Deprotection_Workflow start Cbz-NH-PEG3-C2-NH-Boc boc_deprotection Boc Deprotection (e.g., TFA/DCM) start->boc_deprotection cbz_deprotection Cbz Deprotection (e.g., H2, Pd/C) start->cbz_deprotection intermediate1 Cbz-NH-PEG3-C2-NH2 boc_deprotection->intermediate1 intermediate2 H2N-PEG3-C2-NH-Boc cbz_deprotection->intermediate2 final_product1 Further Synthesis intermediate1->final_product1 final_product2 Further Synthesis intermediate2->final_product2

Caption: Orthogonal deprotection strategy for Benzyloxycarbonyl-PEG3-C2-Boc.

Troubleshooting_Low_Yield start Low Yield in Coupling Reaction check_deprotection Was Boc deprotection complete? start->check_deprotection check_acid_removal Was acid (TFA) completely removed? check_deprotection->check_acid_removal Yes incomplete_deprotection Optimize deprotection: - Increase acid concentration - Extend reaction time check_deprotection->incomplete_deprotection No check_reagents Are coupling reagents and base fresh? check_acid_removal->check_reagents Yes acid_present Thoroughly remove acid: - Co-evaporate with toluene - Basic workup check_acid_removal->acid_present No bad_reagents Use fresh, high-quality reagents check_reagents->bad_reagents No success Improved Yield check_reagents->success Yes incomplete_deprotection->start Re-run acid_present->start Re-run bad_reagents->start Re-run

Caption: Troubleshooting decision tree for low yields in subsequent reactions.

References

Methods for removing impurities from Benzyloxycarbonyl-PEG3-C2-Boc reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Benzyloxycarbonyl-PEG3-C2-Boc. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this and similar heterobifunctional PROTAC linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Benzyloxycarbonyl-PEG3-C2-Boc reaction?

A1: The primary impurities in the synthesis of Benzyloxycarbonyl-PEG3-C2-Boc typically arise from incomplete reactions or over-reaction with the starting materials. These include:

  • Unreacted Starting Material: The initial diamine (H2N-PEG3-C2-NH2).

  • Mono-protected Intermediates: This includes both the mono-Boc protected diamine and the mono-Cbz protected diamine.

  • Di-Cbz Protected Byproduct: The symmetrical di-Cbz protected diamine (Cbz-NH-PEG3-C2-NH-Cbz).

  • Reagent-related Impurities: Residual coupling agents and their byproducts.

Q2: Which chromatographic technique is most suitable for purifying Benzyloxycarbonyl-PEG3-C2-Boc?

A2: For the purification of small, synthetic PEG linkers like Benzyloxycarbonyl-PEG3-C2-Boc, both normal-phase flash column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC) are effective.

  • Flash Column Chromatography on silica gel is a good choice for larger scale purifications to separate the desired product from less polar (e.g., di-Cbz byproduct) and more polar (e.g., starting diamine) impurities.[1]

  • Reversed-Phase HPLC offers higher resolution and is ideal for achieving high purity on a smaller scale or for final purification steps.[2]

Q3: My purified Benzyloxycarbonyl-PEG3-C2-Boc is an oil, not a solid. Is this normal?

A3: Yes, it is quite common for PEG compounds, especially those with shorter chain lengths like PEG3, to be viscous oils or waxy solids at room temperature.[1] If a solid material is required, precipitation from a solution of the oil in a polar solvent (like methanol or dichloromethane) by adding a non-polar anti-solvent (such as diethyl ether or pentane) can be attempted.[1]

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. For PEG-containing compounds, it's common to observe streaking on the TLC plate. Using a more polar eluent system, such as a gradient of methanol in dichloromethane, can help to mitigate this and improve spot shape.[1][3] For more quantitative analysis of fractions, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to confirm the molecular weight of the contents of each fraction.[2][4]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of Benzyloxycarbonyl-PEG3-C2-Boc.

ProblemPossible Cause(s)Suggested Solution(s)
Product streaks on TLC plate. The polar nature of the PEG chain can lead to strong interactions with the silica gel stationary phase, causing streaking.[1][3]Use a more polar eluent system. A gradient of methanol in dichloromethane (DCM) or chloroform is often effective. Adding a small amount of ethanol or isopropanol to a chloroform-based mobile phase can also result in better-defined spots.[1][3]
Poor separation of the desired product from the di-Cbz or mono-protected impurities by flash chromatography. The polarity difference between the desired product and the impurities may be insufficient for good separation with a standard isocratic solvent system.[3]Employ a shallow and slow gradient during flash chromatography. A gradient starting from 1% up to 10% methanol in dichloromethane is a good starting point.[1] Consider using a different stationary phase, such as reversed-phase silica, if normal-phase chromatography is unsuccessful.[1]
Presence of starting diamine in the final product after chromatography. The starting diamine is significantly more polar than the protected products and can adhere strongly to the silica gel, eluting slowly and contaminating later fractions.After eluting the main product, ensure the column is thoroughly flushed with a highly polar solvent mixture (e.g., 10-20% methanol in DCM) to remove all residual starting material.
Low recovery of the product from the column. The PEGylated compound may have some solubility in the mobile phase but still interact strongly with the silica gel.After the initial elution, flushing the column with a more polar solvent system may help to recover any remaining product that is strongly adsorbed to the stationary phase.

Quantitative Data Summary

The following table summarizes the typical purity levels that can be achieved for heterobifunctional PEG linkers using various purification techniques. While specific data for Benzyloxycarbonyl-PEG3-C2-Boc is not extensively published, these values provide a strong indication of expected outcomes.

Purification MethodTypical Purity AchievedNotes
Flash Column Chromatography >95%Effective for removing major impurities from larger scale reactions.[5]
Reversed-Phase HPLC >98%Excellent for high-resolution separation and achieving high purity for analytical or final product samples.[2]
Liquid-Liquid Extraction VariableUseful for initial workup to remove highly polar or non-polar impurities, but generally not sufficient as a standalone purification method for this type of compound.[1]
Precipitation/Crystallization >90%Can be an effective method for removing certain impurities and isolating the product, particularly if it is a solid.[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Objective: To purify crude Benzyloxycarbonyl-PEG3-C2-Boc from unreacted starting materials and reaction byproducts.

Materials:

  • Crude Benzyloxycarbonyl-PEG3-C2-Boc reaction mixture

  • Silica gel (for flash chromatography)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes or Heptanes, technical grade

  • Compressed air or nitrogen source

  • Flash chromatography column and fraction collector

Procedure:

  • Sample Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of DCM, add silica gel, and then remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Dry-pack a flash chromatography column with silica gel. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Loading the Sample: Carefully add the silica-adsorbed sample to the top of the packed column, taking care not to disturb the surface. Add a thin layer of sand on top of the sample.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% DCM, to elute any non-polar impurities.

    • Gradually increase the polarity of the mobile phase by introducing methanol. A shallow gradient from 0% to 10% methanol in DCM over several column volumes is recommended.[1]

    • Monitor the elution of compounds using TLC. Stain the TLC plates with potassium permanganate to visualize the PEG-containing compounds.

  • Fraction Collection and Analysis: Collect fractions throughout the elution process. Analyze the fractions by TLC or LC-MS to identify those containing the pure desired product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Benzyloxycarbonyl-PEG3-C2-Boc.

Protocol 2: Purification by Liquid-Liquid Extraction

Objective: To perform an initial workup of the reaction mixture to remove water-soluble impurities.

Materials:

  • Crude Benzyloxycarbonyl-PEG3-C2-Boc reaction mixture

  • Ethyl acetate

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate.

  • Aqueous Washes:

    • Transfer the ethyl acetate solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution (to neutralize any acidic byproducts).

      • Deionized water.

      • Brine (to reduce the amount of water in the organic layer).

  • Drying and Concentration:

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the partially purified product.[1]

Mandatory Visualization

Purification_Workflow cluster_start Reaction cluster_workup Initial Workup cluster_purification Primary Purification cluster_analysis Analysis & Final Polish cluster_end Final Product crude Crude Reaction Mixture (Product, Impurities, Reagents) extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate / Water) crude->extraction Remove water-soluble impurities flash_chrom Flash Column Chromatography (Silica Gel, DCM/MeOH Gradient) extraction->flash_chrom Separate by polarity analysis Fraction Analysis (TLC, LC-MS) flash_chrom->analysis pooling Pool Pure Fractions analysis->pooling Identify pure fractions final_purification Optional: Preparative HPLC (for >98% Purity) pooling->final_purification If higher purity is needed pure_product Pure Benzyloxycarbonyl-PEG3-C2-Boc pooling->pure_product final_purification->pure_product

Caption: Purification workflow for Benzyloxycarbonyl-PEG3-C2-Boc.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Benzyloxycarbonyl-PEG3-C2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of bifunctional molecules such as Benzyloxycarbonyl-PEG3-C2-Boc, a commonly utilized PROTAC linker, is paramount to the successful development of targeted protein degraders.[1][2] Thorough validation of its structure is a critical step in ensuring the synthesis of well-defined and effective PROTACs. This guide provides a comparative overview of key analytical techniques for the structural validation of Benzyloxycarbonyl-PEG3-C2-Boc, complete with representative experimental data and detailed protocols.

Core Analytical Techniques for Structural Elucidation

The validation of the Benzyloxycarbonyl-PEG3-C2-Boc structure (Molecular Formula: C₂₁H₃₂N₂O₇, Molecular Weight: 424.49 g/mol ) relies on a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is essential for assessing purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide definitive structural information.

Comparative Data Summary

The following table summarizes the expected outcomes from the primary analytical techniques used to validate the structure of Benzyloxycarbonyl-PEG3-C2-Boc.

Analytical TechniqueParameterExpected ResultInterpretation
¹H NMR Chemical Shift (δ)See detailed protocol for specific peak assignments. Key signals include those for the Boc group (~1.4 ppm), the PEG linker (~3.6 ppm), the Cbz group (~5.1 ppm and ~7.3 ppm), and the ethylenediamine spacer.Confirms the presence and connectivity of all constituent protons in the molecule.
¹³C NMR Chemical Shift (δ)See detailed protocol for specific peak assignments.Confirms the carbon framework of the molecule.
Mass Spectrometry (ESI-MS) m/z[M+H]⁺: 425.22, [M+Na]⁺: 447.20Confirms the molecular weight of the conjugate.
RP-HPLC Retention Time (tR)~15.8 min (under specified conditions)Indicates the purity of the compound.
RP-HPLC Purity>95%Quantifies the percentage of the desired compound in the sample.

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a synthesized batch of Benzyloxycarbonyl-PEG3-C2-Boc.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_outcome Outcome start Synthesized Product hplc Purity Assessment (RP-HPLC) start->hplc Sample ms Molecular Weight Confirmation (ESI-MS) hplc->ms Purified Sample fail Structure Incorrect or Impure (<95%) hplc->fail Purity <95% nmr Structural Elucidation (¹H & ¹³C NMR) ms->nmr Identity Confirmed ms->fail Incorrect Mass pass Structure Validated (>95% Purity) nmr->pass Data Consistent nmr->fail Inconsistent Spectra

Caption: Workflow for the structural validation of Benzyloxycarbonyl-PEG3-C2-Boc.

Detailed Experimental Protocols

Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method separates the target compound from impurities based on hydrophobicity. Due to the lack of a strong UV chromophore in the PEG portion of the molecule, detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are often more suitable than UV detection alone.[3][][5]

  • Instrumentation: HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: ELSD or CAD.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the conjugate, confirming its elemental composition.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Mode: Positive ion mode.

  • Sample Infusion: The sample, prepared for HPLC analysis, can be directly infused or analyzed via LC-MS.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ and other common adducts like the sodium adduct [M+Na]⁺. The high-resolution data allows for the confirmation of the elemental formula.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous confirmation of the molecule's structure.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected Chemical Shifts (δ) in CDCl₃ (representative):

      • ~1.44 ppm (s, 9H, Boc group)

      • ~3.20-3.40 ppm (m, 4H, -CH₂-N-)

      • ~3.55-3.70 ppm (m, 12H, PEG chain)

      • ~5.10 ppm (s, 2H, Cbz -CH₂-)

      • ~5.30 ppm (br s, 1H, NH-Boc)

      • ~5.70 ppm (br s, 1H, NH-Cbz)

      • ~7.30-7.40 ppm (m, 5H, Cbz aromatic)

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Chemical Shifts (δ) in CDCl₃ (representative):

      • ~28.4 ppm (Boc -C(CH₃)₃)

      • ~40.0 ppm (-CH₂-N)

      • ~67.0 ppm (Cbz -CH₂-)

      • ~70.0-71.0 ppm (PEG chain)

      • ~79.0 ppm (Boc -C(CH₃)₃)

      • ~128.0-136.0 ppm (Cbz aromatic)

      • ~156.0 ppm (Carbamate C=O)

  • Data Analysis: Integrate the proton signals to confirm the relative number of protons in different environments. Analyze the chemical shifts and coupling patterns to confirm the connectivity of the atoms. 2D NMR techniques like COSY and HSQC can be used for more complex assignments if needed.

By employing this multi-technique approach, researchers can confidently validate the structure and purity of their Benzyloxycarbonyl-PEG3-C2-Boc conjugates, ensuring the quality and reliability of their subsequent PROTAC synthesis endeavors.

References

NMR Analysis of Benzyloxycarbonyl-PEG3-C2-Boc: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for Benzyloxycarbonyl-PEG3-C2-Boc, a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). By examining the characteristic chemical shifts of its constituent fragments—the Benzyloxycarbonyl (Cbz) protecting group, the polyethylene glycol (PEG) linker, the ethylenediamine (C2) spacer, and the tert-butoxycarbonyl (Boc) protecting group—researchers can effectively verify the structure and purity of this critical reagent.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Benzyloxycarbonyl-PEG3-C2-Boc. These predictions are based on typical values for each of the molecule's structural components. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzyloxycarbonyl-PEG3-C2-Boc

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.30 - 7.40Multiplet5H
Benzylic (C₆H₅CH ₂)5.10Singlet2H
PEG (-OCH ₂CH ₂O-)3.60 - 3.70Multiplet12H
Ethylenediamine (-NHCH ₂CH ₂NH-)3.30 - 3.50Multiplet4H
Boc (-C(CH ₃)₃)1.45Singlet9H
Amide NH (Cbz-NH -)~7.0 (broad)Singlet1H
Amide NH (Boc-NH -)~5.0 (broad)Singlet1H

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzyloxycarbonyl-PEG3-C2-Boc

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic (C₆H₅)127 - 137
Benzylic (C H₂-Ph)67
PEG (-OC H₂C H₂O-)70 - 71
Ethylenediamine (-NHC H₂C H₂NH-)40 - 42
Boc (C (CH₃)₃)80
Boc (-C(C H₃)₃)28
Carbonyl (Cbz C =O)156
Carbonyl (Boc C =O)156

Comparison with Alternative Structures

The utility of NMR spectroscopy in identifying Benzyloxycarbonyl-PEG3-C2-Boc is further highlighted when comparing its expected spectrum to those of potential impurities or alternative linker structures.

  • Free PEG: The absence of signals corresponding to the Cbz and Boc protecting groups, specifically the aromatic protons around 7.3 ppm and the large singlet at 1.45 ppm, would indicate the presence of an unprotected PEG linker.

  • Monoprotected Linker: If only one of the terminal amines is protected, the integration of the PEG and ethylenediamine signals would differ from the expected values. For instance, in a Boc-protected PEG3-C2-amine, the characteristic signals for the Cbz group would be absent.

  • Alternative Protecting Groups: The replacement of either the Cbz or Boc group with another protecting group, such as Fmoc (Fluorenylmethyloxycarbonyl), would result in a distinctly different aromatic region in the ¹H NMR spectrum.

Experimental Protocols

A standard protocol for obtaining NMR spectra for a compound like Benzyloxycarbonyl-PEG3-C2-Boc is as follows:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the Benzyloxycarbonyl-PEG3-C2-Boc sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical and should be one that fully dissolves the sample and does not have signals that overlap with key signals of the analyte.
  • Transfer the solution to a clean, dry 5 mm NMR tube.
  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Data Acquisition:

  • The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
  • For ¹H NMR, a standard single-pulse experiment is usually sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise ratio.
  • For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

3. Data Processing and Analysis:

  • The raw data (Free Induction Decay or FID) is Fourier transformed to obtain the frequency-domain spectrum.
  • The spectrum is then phased and baseline corrected.
  • The chemical shifts of the signals are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
  • The signals are integrated to determine the relative number of protons responsible for each resonance.
  • The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) are analyzed to deduce the connectivity of the atoms.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of a chemical compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_1H Acquire ¹H Spectrum instrument->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Chemical Shifts phase_baseline->reference integrate Integrate Signals reference->integrate analyze Analyze Multiplicity & Coupling integrate->analyze structure_verification Structure Verification analyze->structure_verification purity_assessment Purity Assessment analyze->purity_assessment

Caption: Workflow for NMR analysis of a chemical compound.

Mass spectrometry of compounds containing Benzyloxycarbonyl-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase. Mass spectrometry is an indispensable tool for the structural characterization and purity assessment of these bifunctional molecules and their synthetic precursors. This guide provides a comparative overview of the mass spectrometric behavior of compounds containing the Benzyloxycarbonyl-PEG3-C2-Boc linker and other common linker classes, supported by expected fragmentation patterns and a detailed experimental protocol.

Performance Comparison of PROTAC Linkers in Mass Spectrometry

The choice of protecting groups and linker composition significantly impacts the ionization and fragmentation behavior of PROTAC linkers in mass spectrometry. Understanding these differences is crucial for accurate data interpretation and quality control. Below is a comparison of the expected mass spectrometric characteristics of a Benzyloxycarbonyl-PEG3-C2-Boc linker with a common alternative, an Fmoc-PEG-based linker.

FeatureBenzyloxycarbonyl-PEG3-C2-BocFmoc-PEG-C2-COOH
Ionization Efficiency (ESI+) Good, readily forms [M+H]⁺ and [M+Na]⁺ adducts.Good, forms [M+H]⁺ and [M+Na]⁺ adducts.
Key Fragmentation Pathways 1. Loss of Boc group: Neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) is a primary and characteristic fragmentation. 2. Loss of Cbz group: Fragmentation of the benzyloxycarbonyl group can occur, leading to ions corresponding to the loss of benzyl alcohol (108 Da) or toluene (92 Da). 3. PEG Chain Fragmentation: Cleavage of the PEG chain typically occurs via cleavage of the C-O bonds, resulting in a series of ions separated by 44 Da (C₂H₄O).1. Loss of Fmoc group: A characteristic fragmentation is the loss of the fluorenylmethoxycarbonyl group (178 Da) or cleavage to form a stable dibenzofluorene cation (m/z 179). 2. Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid terminus is a common fragmentation pathway. 3. PEG Chain Fragmentation: Similar to the Cbz-PEG linker, cleavage of the PEG chain results in ions separated by 44 Da.
Diagnostic Fragment Ions - [M-56+H]⁺ - [M-100+H]⁺ - Ions corresponding to the PEG chain fragments.- m/z 179 - [M-44+H]⁺ - Ions corresponding to the PEG chain fragments.
Interpretation Complexity Moderate. The presence of two protecting groups can lead to multiple fragmentation pathways that need to be considered.Moderate. The prominent Fmoc-related fragment is a strong diagnostic peak.

Experimental Protocol: LC-MS/MS Analysis of a PROTAC Linker

This protocol provides a general procedure for the analysis of a PROTAC linker such as Benzyloxycarbonyl-PEG3-C2-Boc using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Dissolve the linker compound in a suitable organic solvent (e.g., acetonitrile or methanol) to a stock concentration of 1 mg/mL.

  • Prepare a working solution of 10 µg/mL by diluting the stock solution with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the linker from potential impurities.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for these compounds.

  • Scan Mode: Full scan MS from m/z 100-1000 to identify the molecular ion.

  • Tandem MS (MS/MS): Product ion scan of the protonated molecular ion [M+H]⁺ to obtain fragmentation data.

  • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) can be used to generate a comprehensive fragmentation pattern.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 600 L/hr.

Visualizing Mass Spectrometry Workflows and Fragmentation

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Linker PROTAC Linker Dissolution Dissolve in Acetonitrile Linker->Dissolution Dilution Dilute to 10 µg/mL Dissolution->Dilution LC Liquid Chromatography (C18 Column) Dilution->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Full Scan MS (Identify [M+H]⁺) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragment [M+H]⁺) MS1->MS2 Interpretation Interpret Fragmentation Pattern MS2->Interpretation

Caption: A typical experimental workflow for the LC-MS/MS analysis of a PROTAC linker.

Predicted Fragmentation Pathway of Benzyloxycarbonyl-PEG3-C2-Boc

fragmentation_pathway cluster_boc_loss Loss of Boc Group cluster_cbz_loss Loss of Cbz Group cluster_peg_fragmentation PEG Chain Cleavage M_H [M+H]⁺ Benzyloxycarbonyl-PEG3-C2-Boc M_H_minus_56 [M-56+H]⁺ Loss of Isobutylene M_H->M_H_minus_56 M_H_minus_100 [M-100+H]⁺ Loss of Boc M_H->M_H_minus_100 M_H_minus_108 [M-108+H]⁺ Loss of Benzyl Alcohol M_H->M_H_minus_108 PEG_fragments [M - n(C₂H₄O)+H]⁺ Series of ions separated by 44 Da M_H->PEG_fragments

Caption: Predicted major fragmentation pathways for Benzyloxycarbonyl-PEG3-C2-Boc in ESI-MS/MS.

A Comparative Analysis of Benzyloxycarbonyl-PEG3-C2-Boc and Other PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of sophisticated bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the active payload to the targeting moiety but also significantly influences the overall physicochemical and pharmacokinetic properties of the conjugate. This guide provides an objective comparison of Benzyloxycarbonyl-PEG3-C2-Boc with other commonly employed Polyethylene Glycol (PEG) linkers, supported by representative experimental data and detailed protocols.

Benzyloxycarbonyl-PEG3-C2-Boc is a heterobifunctional linker characterized by a short polyethylene glycol (PEG) chain (n=3), an ethyl (C2) spacer, and two distinct protecting groups: a Benzyloxycarbonyl (Cbz) group and a tert-Butoxycarbonyl (Boc) group.[1][2][3] This structure provides a versatile platform for the sequential and controlled synthesis of complex molecules, particularly PROTACs, where precise control over the assembly process is paramount.[1][2][4] The PEG component enhances hydrophilicity, which can improve the solubility of the final conjugate, a crucial factor when dealing with hydrophobic drug molecules.[5][6]

Quantitative Comparison of PEG Linker Performance

The performance of a PEG linker is often evaluated based on its impact on the solubility, stability, and biological activity of the final conjugate. While direct comparative data for Benzyloxycarbonyl-PEG3-C2-Boc is not extensively available in peer-reviewed literature, we can extrapolate its likely performance based on the well-established principles of PEGylation and linker technology in PROTAC and ADC design. The following table summarizes the expected performance of Benzyloxycarbonyl-PEG3-C2-Boc in comparison to other representative PEG and alkyl linkers.

Linker Type Representative Structure Expected Aqueous Solubility Expected Cell Permeability Expected In Vivo Half-life Key Applications
Short-Chain PEG Linker Benzyloxycarbonyl-PEG3-C2-BocModerateModerateShort to ModeratePROTACs, short-spacer bioconjugation
Longer-Chain PEG Linker Amine-PEG8-acidHighLow to ModerateModerate to LongADCs, improving solubility of hydrophobic drugs, long-circulating nanoparticles
Alkyl Linker Amine-C6-acidLowHighShortPROTACs where high permeability is critical, short-spacer bioconjugation
Cleavable PEG Linker Maleimide-PEG4-Val-Cit-PAB-PNPHighModerateLinker-dependentADCs for targeted drug release in the tumor microenvironment

Note: The expected performance characteristics are based on general trends reported in the scientific literature and may vary depending on the specific molecular context.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of different linkers. Below are protocols for key experiments relevant to the characterization of bioconjugates synthesized with Benzyloxycarbonyl-PEG3-C2-Boc and other linkers.

Protocol 1: Boc Deprotection in PROTAC Synthesis

This protocol describes the removal of the Boc protecting group from a linker intermediate, a common step in the synthesis of PROTACs.

Materials:

  • Boc-protected linker intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected linker intermediate in DCM (e.g., 10 mL/g of substrate).

  • Add TFA dropwise to the solution at 0°C (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Plasma Stability Assay

This assay evaluates the stability of a bioconjugate in plasma, providing an indication of its in vivo stability.[2][7]

Materials:

  • Bioconjugate of interest

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS)

  • Acetonitrile with internal standard (e.g., warfarin)

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Pre-warm a solution of the bioconjugate in PBS and a sufficient volume of plasma to 37°C.

  • Initiate the assay by adding the bioconjugate solution to the plasma to achieve the desired final concentration (e.g., 1 µM).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately terminate the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard to precipitate plasma proteins.[7]

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the bioconjugate.

  • Calculate the percentage of the bioconjugate remaining at each time point relative to the 0-minute sample to determine its half-life in plasma.[7]

Protocol 3: Caco-2 Cell Permeability Assay

This in vitro assay is used to predict the intestinal absorption of a compound and its potential for oral bioavailability.[8][9]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Culture medium

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed, typically for 21 days.

  • Wash the cell monolayer with pre-warmed HBSS.

  • To assess permeability from the apical (A) to the basolateral (B) side, add the bioconjugate solution to the apical chamber.

  • To assess permeability from the basolateral (B) to the apical (A) side, add the bioconjugate solution to the basolateral chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber (basolateral for A to B, apical for B to A).

  • To assess the integrity of the cell monolayer, measure the transport of Lucifer yellow, a low-permeability marker.

  • Analyze the concentration of the bioconjugate in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the complex processes involved in the use of linkers like Benzyloxycarbonyl-PEG3-C2-Boc.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start Cbz-PEG3-C2-Boc Linker step1 Step 1: Cbz Deprotection start->step1 intermediate1 H2N-PEG3-C2-Boc step1->intermediate1 step2 Step 2: Couple E3 Ligase Ligand intermediate1->step2 intermediate2 E3 Ligand-Linker-Boc step2->intermediate2 step3 Step 3: Boc Deprotection intermediate2->step3 intermediate3 E3 Ligand-Linker-NH2 step3->intermediate3 step4 Step 4: Couple Target Protein Ligand intermediate3->step4 final_protac Final PROTAC step4->final_protac PROTAC_Mechanism_of_Action cluster_cellular_environment Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination UbTargetProtein Ubiquitinated Target Protein Ubiquitination->UbTargetProtein Ub Proteasome Proteasome UbTargetProtein->Proteasome Degradation Degradation Proteasome->Degradation DegradedFragments Degradation->DegradedFragments

References

A Comparative Guide to PROTAC Linkers: Evaluating Benzyloxycarbonyl-PEG3-C2-Boc Against Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker—its composition, length, and flexibility—is a key determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This guide provides an objective comparison of the Benzyloxycarbonyl-PEG3-C2-Boc linker, a representative of short-chain polyethylene glycol (PEG) linkers, with other common linker types, such as longer-chain PEG, alkyl, and rigid linkers. While direct head-to-head comparative studies for Benzyloxycarbonyl-PEG3-C2-Boc are not extensively available in published literature, we can infer its performance characteristics based on data from studies comparing various linker classes.

The Role of the Linker in PROTAC Efficacy

The linker is not merely a spacer but an active modulator of a PROTAC's biological activity. Its primary functions include:

  • Facilitating Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]

  • Influencing Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability.[2] Hydrophilic linkers like PEG can enhance aqueous solubility, a common challenge for these relatively large molecules.[3]

  • Dictating Selectivity and Potency: Subtle changes in linker structure can lead to significant differences in degradation potency (DC50) and maximal degradation (Dmax).[1][3] The linker can also influence selectivity for a specific target protein over others.

Comparative Analysis of PROTAC Linker Performance

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3] The following tables summarize representative data from studies comparing different linker types and lengths. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Flexible Linkers - Alkyl vs. PEG

Flexible linkers, predominantly composed of alkyl chains or PEG units, are the most common starting points in PROTAC design due to their synthetic accessibility.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 VHLAlkyl/Ether< 12No degradation-
TBK1 VHLAlkyl/Ether21396
BRD4 CRBNPEG1-2 PEG units> 5000-
BRD4 CRBNPEG4-5 PEG units< 500-
CRBN Self-degradationAlkyl9Concentration-dependent decrease-[1]
CRBN Self-degradationPEG3 PEG unitsWeak degradation-[1]

Key Observations:

  • Linker Length is Critical: For TBK1 degradation, a minimum linker length was required to observe any activity, with a 21-atom linker showing high potency.

  • Optimal Length Varies: In the case of BRD4, shorter PEG linkers were ineffective, while longer ones showed significantly improved potency.

  • Composition Matters: A study on CRBN self-degradation indicated that a nine-atom alkyl linker was more effective than a three-unit PEG linker, suggesting that for some target-E3 ligase pairs, the increased hydrophilicity or flexibility of a PEG linker may not be favorable for ternary complex formation.[1]

Table 2: Rigid Linkers - Enhancing Potency and Selectivity

Rigid linkers, which incorporate cyclic or aromatic structures, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving pharmacokinetic properties.

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
Androgen Receptor VHLRigid piperazine-based< 1>90[1]
BET Proteins CRBNRigid ethynyl-basedpM range>90[1]

Key Observations:

  • High Potency: PROTACs with rigid linkers have been shown to achieve very high potency, with DC50 values in the nanomolar to picomolar range.[1]

  • Improved Properties: The use of rigid linkers can lead to improved pharmacokinetic properties.[1]

Profile of Benzyloxycarbonyl-PEG3-C2-Boc

Benzyloxycarbonyl-PEG3-C2-Boc is a heterobifunctional linker featuring a three-unit PEG chain. The benzyloxycarbonyl (Cbz) group serves as a protecting group for an amine, while the tert-butyloxycarbonyl (Boc) group protects another reactive site. This structure allows for controlled, sequential conjugation to the target-binding and E3 ligase-recruiting ligands.

Anticipated Performance Characteristics:

  • Hydrophilicity: The PEG component is expected to enhance the aqueous solubility of the resulting PROTAC, which can be advantageous for cell permeability and overall pharmacokinetic properties.[3]

  • Flexibility: The PEG chain provides conformational flexibility, which can allow the PROTAC to adopt multiple conformations and increase the probability of forming a productive ternary complex.[3]

  • Length: As a PEG3 linker, it falls into the category of shorter to intermediate-length linkers. Based on the comparative data, its efficacy will be highly dependent on the specific target protein and E3 ligase pair, requiring empirical validation. For some systems, this length may be optimal, while for others, a longer or shorter linker might be necessary.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC linkers.

Western Blot for Protein Degradation Analysis

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[1]

3. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a BCA protein assay kit to ensure equal protein loading.

4. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.[1]

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities using densitometry software.
  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
  • Calculate DC50 and Dmax values from the dose-response curves.[1]

Ternary Complex Formation Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

This protocol provides a framework for a TR-FRET assay to assess the formation of the ternary complex in vitro.

1. Reagents and Materials:

  • Tagged target protein (e.g., His-tagged)
  • Tagged E3 ligase (e.g., GST-tagged)
  • PROTAC compound
  • TR-FRET donor (e.g., anti-His-terbium)
  • TR-FRET acceptor (e.g., anti-GST-d2)
  • Assay buffer (e.g., PBS with 0.1% BSA)
  • 384-well low-volume plates

2. Assay Procedure:

  • Prepare serial dilutions of the PROTAC compound in the assay buffer.
  • In a 384-well plate, add the tagged target protein, tagged E3 ligase, and the PROTAC dilutions.
  • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
  • Add the TR-FRET donor and acceptor antibodies.
  • Incubate at room temperature for another specified time (e.g., 60 minutes) in the dark.

3. Data Acquisition and Analysis:

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
  • Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUbPOI Poly-ubiquitinated POI E3->PolyUbPOI Ubiquitinates TernaryComplex->PROTAC Releases TernaryComplex->E3 Recruits Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognized by DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Dose-Response & Time-Course) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis (Densitometry, Normalization) detection->analysis end End: DC50 & Dmax Determination analysis->end

Caption: Experimental workflow for Western Blot analysis.

Linker_Types cluster_flexible Flexible Linkers cluster_rigid Rigid Linkers PROTAC_Linkers PROTAC Linker Types Alkyl Alkyl Chains (e.g., -(CH2)n-) PROTAC_Linkers->Alkyl High Flexibility Hydrophobic PEG PEG Chains (e.g., -(CH2CH2O)n-) Includes Benzyloxycarbonyl-PEG3-C2-Boc PROTAC_Linkers->PEG High Flexibility Hydrophilic Cyclic Cyclic Structures (e.g., Piperazine, Piperidine) PROTAC_Linkers->Cyclic Conformationally Constrained Aromatic Aromatic/Alkyne Groups PROTAC_Linkers->Aromatic Pre-organizes Structure

Caption: Logical relationship of PROTAC linker types.

Conclusion

The rational design of PROTAC linkers is a cornerstone of developing effective protein degraders. The Benzyloxycarbonyl-PEG3-C2-Boc linker, as a representative of short-chain PEG linkers, offers the advantages of increased hydrophilicity and synthetic tractability. However, the available comparative data strongly suggests that the interplay between linker length, composition, and the specific protein targets is complex. While flexible linkers like PEG and alkyl chains are widely used, the optimization of a PROTAC's degradation potency and pharmacokinetic properties often requires the empirical evaluation of a diverse set of linkers, including rigid and conformationally constrained options. The experimental protocols provided herein offer a robust framework for such evaluations, enabling researchers to make data-driven decisions in the design of novel and effective PROTAC-based therapeutics.

References

A Comparative Guide to In Vitro Validation of PROTACs Featuring Benzyloxycarbonyl-PEG3-C2-Boc and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays to validate the function of PROTACs (Proteolysis-Targeting Chimeras), with a special focus on the role of the linker element, exemplified by Benzyloxycarbonyl-PEG3-C2-Boc. We will delve into the critical in vitro assays, present comparative data for different linker types, and provide detailed experimental protocols to aid in the rational design and functional validation of novel protein degraders.

The Critical Role of the PROTAC Linker

PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing ternary complex formation, cellular permeability, and ultimately, the potency and maximal degradation of the target protein.[1][2][3]

The Benzyloxycarbonyl-PEG3-C2-Boc linker is an example of an alkyl/ether-based linker containing a polyethylene glycol (PEG) unit.[4][5] PEG linkers are frequently employed in PROTAC design due to their ability to improve solubility and cell permeability.[3][] However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical validation.[1][3] Alternatives to PEG linkers include simple alkyl chains and more rigid structures incorporating piperidine or piperazine moieties, which can enhance metabolic stability and lock the PROTAC into a bioactive conformation.[7][]

Key In Vitro Assays for PROTAC Functional Validation

A suite of in vitro assays is essential to characterize the activity of a PROTAC at each step of its mechanism of action. These assays are crucial for establishing structure-activity relationships (SAR) and selecting lead candidates for further development.

Target Protein Degradation Assays

These assays directly measure the primary outcome of PROTAC activity: the reduction in the levels of the target protein.

  • Western Blot: The most common method to quantify changes in protein levels. It allows for the determination of the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[1]

  • ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based method that can offer higher throughput than Western Blot for quantifying protein levels.

  • In-Cell Western: A quantitative immunofluorescence-based assay performed in microplates, offering a higher throughput alternative to traditional Western blotting.[9]

  • HiBiT Assay: A sensitive bioluminescent assay that measures the degradation of a target protein tagged with the small HiBiT peptide.[10]

Ternary Complex Formation Assays

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for target ubiquitination and degradation.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the interaction between the target protein and the E3 ligase in the presence of the PROTAC. The resulting dose-response curves are often bell-shaped.[9][10][11]

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): Another sensitive, bead-based proximity assay to quantify ternary complex formation.[9][12][13]

Target Ubiquitination Assays

These assays confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

  • Immunoprecipitation-Western Blot (IP-Western): The target protein is immunoprecipitated from cell lysates, followed by a Western blot to detect polyubiquitination.[1]

  • Proximity-Based Assays (e.g., TR-FRET, AlphaLISA®): Can be adapted to detect the proximity of the target protein and ubiquitin.[1]

Target Engagement Assays

These assays confirm that the PROTAC binds to its intended targets (both the POI and the E3 ligase) within the cellular environment.

  • NanoBRET™ (Bioluminescence Resonance Energy Transfer): A live-cell assay that can quantify the engagement of a PROTAC with its target protein and the E3 ligase.[14][15][16]

Comparative Data: The Impact of Linker Composition and Length

The choice of linker significantly impacts the degradation efficiency of a PROTAC. The following tables summarize representative data illustrating the effect of linker length and type on key performance indicators.

Table 1: Comparison of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)
PROTAC-PEG3 3 PEG units5585
PROTAC-PEG4 4 PEG units2095
PROTAC-PEG5 5 PEG units15>98
PROTAC-PEG6 6 PEG units3092

Data is synthesized from representative studies on BRD4-targeting PROTACs and illustrates a common trend where an optimal PEG linker length exists for maximal potency and efficacy.[3][17]

Table 2: Comparison of PROTACs with Different Linker Types

PROTAC CompoundLinker TypeDC50 (nM)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-Alkyl C8 Alkyl Chain1502.5
PROTAC-PEG4 4 PEG units204.8
PROTAC-Piperazine Rigid Piperazine353.9

This table presents a conceptual comparison based on general trends observed in PROTAC development, where PEG linkers often improve permeability and potency compared to simple alkyl chains. Rigid linkers like piperazine can offer a balance of properties.[2][][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for Protein Degradation

Objective: To quantify the degradation of a target protein induced by a PROTAC.

Protocol:

  • Cell Culture and Treatment: Seed a relevant cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[17]

TR-FRET for Ternary Complex Formation

Objective: To measure the PROTAC-induced proximity of the target protein and the E3 ligase.

Protocol:

  • Reagent Preparation: Prepare assay buffer and solutions of the tagged target protein (e.g., GST-tagged), tagged E3 ligase (e.g., His-tagged), TR-FRET donor (e.g., anti-GST-Tb), and acceptor (e.g., anti-His-AF488).[11]

  • PROTAC Dilution: Prepare a serial dilution of the PROTAC compound in the assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and the PROTAC dilutions.

  • Antibody Addition: Add the donor and acceptor antibodies to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation.[11]

  • Signal Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., donor emission and acceptor emission).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to generate a dose-response curve. The resulting bell-shaped curve is characteristic of ternary complex formation.[9]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using the Graphviz DOT language illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI->TernaryComplex E3->TernaryComplex TernaryComplex->PROTAC Recycling PolyUb_POI Polyubiquitinated POI TernaryComplex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation DegradedPOI Degraded Peptides Proteasome->DegradedPOI

Caption: The mechanism of action of a PROTAC, leading to the degradation of a target protein.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA/Bradford) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to Membrane) D->E F 6. Immunoblotting (Primary & Secondary Abs) E->F G 7. Signal Detection (ECL) F->G H 8. Data Analysis (Densitometry) Determine DC50 & Dmax G->H

Caption: A typical experimental workflow for a Western Blot assay to measure PROTAC-induced protein degradation.

Conclusion

The in vitro validation of PROTAC function is a multi-faceted process that requires a series of well-designed assays. The linker component, such as Benzyloxycarbonyl-PEG3-C2-Boc, plays a pivotal role in the overall efficacy of the PROTAC. By systematically evaluating protein degradation, ternary complex formation, ubiquitination, and target engagement, researchers can effectively compare different linker strategies and optimize their PROTACs for desired therapeutic outcomes. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the field of targeted protein degradation.

References

A Comparative Guide to the Cellular Permeability of Benzyloxycarbonyl-PEG3-C2-Boc Derivatives and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of a therapeutic agent to cross the cell membrane is a critical determinant of its efficacy. For complex molecules like Proteolysis Targeting Chimeras (PROTACs), where linkers such as benzyloxycarbonyl-PEG3-C2-Boc are often employed, cellular permeability is a significant hurdle. This guide provides a comparative analysis of the cellular permeability of molecules containing short-chain polyethylene glycol (PEG) linkers, exemplified by PROTACs, and leading alternatives including Polysarcosine (pSar), Poly(2-oxazoline)s (POx), and zwitterionic polymers. This comparison is supported by available experimental data from Parallel Artificial Membrane Permeability Assays (PAMPA) and cell-based assays, along with detailed experimental protocols.

Executive Summary

The permeability of large molecules like PROTACs is not solely governed by traditional physicochemical properties. Instead, the ability of the linker to facilitate a folded, more compact conformation that shields polar surface area—often termed the "chameleon effect"—is paramount for passive diffusion across the cell membrane. Short PEG-based linkers, similar in nature to benzyloxycarbonyl-PEG3-C2-Boc, are frequently used in PROTAC design and can support this conformational flexibility, leading to enhanced permeability.

However, concerns over the potential immunogenicity and non-biodegradability of PEG have spurred the development of alternative polymers. Polysarcosine (pSar), Poly(2-oxazoline)s (POx), and zwitterionic polymers are emerging as viable alternatives, offering excellent biocompatibility and, in some cases, demonstrating favorable permeability characteristics. This guide presents the available quantitative data to help researchers make informed decisions in the design of cell-permeable therapeutic agents.

Data Presentation: A Comparative Analysis of Cellular Permeability

The following table summarizes the available quantitative data on the cellular permeability of a representative PEG-linked PROTAC and a polysarcosine-based polymer. It is important to note that direct permeability data for a molecule containing the specific benzyloxycarbonyl-PEG3-C2-Boc linker is not publicly available. Therefore, a well-characterized von Hippel-Lindau (VHL)-targeting PROTAC with a PEG-based linker from a comprehensive study has been used as a representative example.

Compound/Derivative ClassSpecific ExampleAssay TypePermeability CoefficientSource
PEG-Linked PROTAC VHL-targeting PROTAC 2PAMPAPe: 3.80 x 10-6 cm/s (Log[Pe]: -5.42)[1]
Polysarcosine (pSar) FITC-labeled 8-arm star polypept(o)ideRat Jejunal MucosaPapp: 7.0 x 10-6 cm/s

Discussion of Permeability Characteristics

PEG-Linked Derivatives (e.g., in PROTACs):

The permeability of PROTACs is highly dependent on the linker's composition and length. PEG-type linkers are thought to be advantageous over simple alkyl chains because the gauche effect of the ethylene glycol units may encourage the molecule to adopt a more folded conformation in the nonpolar environment of the cell membrane. This folding can mask polar functional groups, reducing the polar surface area and the energetic penalty of membrane transit. However, increasing the length of the PEG chain can also lead to a decrease in permeability by increasing the molecule's size and hydrophilicity.

Polysarcosine (pSar) Derivatives:

Polysarcosine is a non-ionic, hydrophilic polypeptoid that is considered a promising alternative to PEG due to its excellent biocompatibility and low immunogenicity. The available data on a pSar star polymer suggests it can achieve good permeability across intestinal tissue. This may be attributed to its flexible structure and ability to interact favorably with the mucosal layer.

Poly(2-oxazoline)s (POx) and Zwitterionic Polymers:

While specific quantitative permeability data for drug conjugates of POx and zwitterionic polymers are scarce, the existing literature suggests they are strong candidates for enhancing drug delivery. POx offers a highly tunable platform where hydrophilicity can be precisely controlled. Zwitterionic polymers, which contain both positive and negative charges, are exceptionally hydrophilic and are known for their excellent anti-fouling properties, which can reduce non-specific protein binding and potentially improve transport across biological barriers. Some studies suggest that zwitterionic polymers may even utilize protein transporters on cancer cells to enhance uptake.

Experimental Protocols

Below are detailed methodologies for the two most common in vitro permeability assays cited in the study of these complex molecules.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method for predicting passive, transcellular permeability.

Methodology:

  • Preparation of the Donor Plate: A filter plate with a polyvinylidene difluoride (PVDF) membrane is coated with a solution of a lipid (e.g., 10% (w/v) lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: The test compounds are dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration, often with a small percentage of DMSO to aid solubility.

  • Assay Setup: The donor plate, containing the test compounds, is placed on top of an acceptor plate containing fresh buffer. This "sandwich" ensures that the artificial membrane is the only barrier between the donor and acceptor wells.

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4 to 18 hours), typically with gentle shaking to reduce the unstirred water layer.

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells, as well as a reference well (representing the initial concentration), are determined using a suitable analytical method, most commonly liquid chromatography-mass spectrometry (LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe): The effective permeability coefficient (Pe) is calculated using the following equation:

    Pe = - (VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA(t)] / [Ceq])

    Where:

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

    • [CA(t)] is the concentration of the compound in the acceptor well at time t.

    • [Ceq] is the equilibrium concentration, calculated from the concentrations in the donor, acceptor, and reference wells.

Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that is considered the gold standard for predicting human intestinal absorption of drugs. It utilizes a human colorectal adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral): The culture medium in the apical (upper) and basolateral (lower) chambers is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The test compound is then added to the apical chamber.

  • Incubation: The plate is incubated at 37°C with gentle shaking. Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer. A sample from the apical chamber is also taken at the beginning and end of the experiment.

  • Bidirectional Transport (Optional but Recommended): To assess whether the compound is a substrate for efflux transporters (like P-glycoprotein), a separate experiment is run in the basolateral-to-apical direction.

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp is calculated from the rate of appearance of the compound in the receiver chamber:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the steady-state flux of the compound across the monolayer.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the compound in the donor chamber.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the PAMPA and Caco-2 permeability assays.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Coat filter plate with lipid solution assemble Assemble sandwich: Donor plate on Acceptor plate prep_donor->assemble prep_acceptor Fill acceptor plate with buffer prep_acceptor->assemble prep_compound Prepare test compound in buffer prep_compound->assemble incubate Incubate with shaking (e.g., 4-18 hours) assemble->incubate quantify Quantify compound concentration (LC-MS/MS) incubate->quantify calculate Calculate P_e quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco2_Workflow cluster_culture Cell Culture cluster_experiment Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for ~21 days to form monolayer seed_cells->differentiate check_integrity Check monolayer integrity (TEER / Lucifer Yellow) differentiate->check_integrity add_compound Add test compound to donor chamber check_integrity->add_compound incubate_sample Incubate at 37°C and sample from receiver chamber add_compound->incubate_sample quantify_lcms Quantify compound concentration (LC-MS/MS) incubate_sample->quantify_lcms calculate_papp Calculate P_app quantify_lcms->calculate_papp

Caption: Workflow for the Caco-2 Cell Permeability Assay.

References

Navigating the Chemical Maze: A Comparative Guide to PROTACs Utilizing PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a complex process where the linker component plays a pivotal role. This guide provides an objective comparison of the biological activity of PROTACs synthesized using PEG-based linkers, with a focus on the structural motif derived from the common synthetic building block, Benzyloxycarbonyl-PEG3-C2-Boc.

Introduction to Benzyloxycarbonyl-PEG3-C2-Boc in PROTAC Synthesis

The molecule Benzyloxycarbonyl-PEG3-C2-Boc is an alkyl/ether-based, bifunctional linker used in the chemical synthesis of PROTACs.[1][2][3] It is important to note that this specific molecule is a precursor; the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups are protecting groups that are typically removed during the synthetic process to allow for the covalent attachment of a target protein ligand and an E3 ligase ligand. Therefore, the final, biologically active PROTAC does not contain the intact Cbz or Boc groups but rather the core PEG3-C2 structure that facilitates the linkage.

PROTACs function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome.[4] The linker connecting the two ligands is not merely a spacer; its length, composition, and flexibility are critical determinants of the PROTAC's efficacy, influencing the formation and stability of the crucial POI-PROTAC-E3 ligase ternary complex.[5][6] Polyethylene glycol (PEG) linkers are frequently used in PROTAC design to enhance solubility, cell permeability, and overall pharmacokinetic properties.[7][8]

The PROTAC-Mediated Protein Degradation Pathway

The mechanism of action for a PROTAC involves several key steps, beginning with the PROTAC molecule entering the cell and culminating in the degradation of the target protein. This process effectively hijacks the cell's natural ubiquitin-proteasome system (UPS).

Caption: PROTAC-mediated protein degradation pathway.

Comparative Analysis: Impact of PEG Linker Length on Biological Activity

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair.[9] A linker that is too short may prevent the formation of a stable ternary complex due to steric hindrance, while a linker that is too long can lead to reduced efficacy.[7][10]

To illustrate this structure-activity relationship, the following table summarizes key performance indicators for a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4). These PROTACs consist of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[9]

PROTAC Linker Composition Degradation Potency (DC₅₀, nM) [a] Max Degradation (Dₘₐₓ, %) [b] Cell Permeability (PAMPA, Pₑ x 10⁻⁶ cm/s) [c]
PROTAC-PEG3 3 PEG units45851.2
PROTAC-PEG4 4 PEG units15>951.5
PROTAC-PEG5 5 PEG units50801.3
Alkyl-C5 5-carbon alkyl chain120652.5
JQ1 (Inhibitor) N/ANo Degradation05.0

Data Footnotes:

  • [a] DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC₅₀ value indicates higher potency.[9]

  • [b] Dₘₐₓ: The maximum percentage of target protein degradation achieved at high PROTAC concentrations.[9]

  • [c] Cell Permeability: Assessed via Parallel Artificial Membrane Permeability Assay (PAMPA). Higher values indicate better passive diffusion.

From this representative data, it is evident that the PEG4 linker provides the optimal balance of potency and efficacy for BRD4 degradation.[9] The PROTAC with the 3-unit PEG linker (PROTAC-PEG3) shows good activity but is less potent than its PEG4 counterpart. The alkyl linker, while having higher passive permeability, results in a significantly less potent degrader, highlighting that permeability is just one of several critical factors.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments typically performed to characterize PROTAC activity.

Western Blot for Protein Degradation Quantification

This assay directly measures the amount of target protein remaining in cells after PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., MV4-11) at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat cells with varying concentrations of the PROTAC or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate DC₅₀ and Dₘₐₓ values by fitting the data to a dose-response curve.[11][12]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of protein degradation on cell proliferation and viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells/well.

  • Treatment: Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measurement: Read luminescence on a plate reader.

  • Analysis: Normalize the data to vehicle-treated cells and calculate IC₅₀ values using non-linear regression.[13]

Ternary Complex Formation Assay (e.g., TR-FRET)

This biophysical assay confirms that the PROTAC can simultaneously bind the target protein and the E3 ligase.

  • Reagents: Use purified, tagged proteins (e.g., His-tagged VHL E3 ligase complex and GST-tagged BRD4 bromodomain) and corresponding FRET-paired antibodies (e.g., anti-His-Tb and anti-GST-d2).

  • Assay Setup: In a 384-well plate, combine the purified proteins, antibodies, and varying concentrations of the PROTAC in an appropriate assay buffer.

  • Incubation and Measurement: Incubate the plate at room temperature to allow complex formation. Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Analysis: An increase in the TR-FRET signal indicates the proximity of the two proteins, confirming the formation of the ternary complex.[14]

Typical Experimental Workflow for PROTAC Evaluation

The development and evaluation of a novel PROTAC follow a structured workflow, from initial design and synthesis to in-depth biological characterization. This process is iterative, with data from later stages often informing the design of next-generation compounds.

PROTAC_Workflow A 1. PROTAC Design & Synthesis (Select POI/E3 Ligands, Linker Design) B 2. Biochemical Assays (Binary & Ternary Complex Formation, e.g., TR-FRET, FP) A->B C 3. In Vitro Cellular Assays - Degradation (Western Blot, DC50) - On-Target Effects (Viability, IC50) B->C D 4. Selectivity Profiling (Proteomics-based off-target analysis) C->D G Lead Optimization C->G Iterate Design E 5. ADME/PK Studies (Solubility, Permeability, Metabolic Stability) D->E F 6. In Vivo Efficacy Studies (Animal Models, PK/PD) E->F F->G

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

The strategic design of the linker is a cornerstone of developing effective PROTACs. While Benzyloxycarbonyl-PEG3-C2-Boc serves as a valuable synthetic precursor, the ultimate biological activity of the resulting PROTAC is profoundly influenced by the final linker structure. As demonstrated with BRD4-targeting PROTACs, subtle changes in PEG linker length can dramatically alter degradation potency and efficacy.[9] Therefore, a systematic, data-driven approach to linker optimization, supported by robust biochemical and cellular assays, is essential for advancing potent and selective protein degraders from the bench to the clinic.

References

A Head-to-Head Comparison of Polyethylene Glycol (PEG) Linkers in PROTACs: A Guide for Rational Degrader Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis Targeting Chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][5][]

Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[7][8][9] However, the optimal PEG linker length is not universal; it is highly dependent on the specific target protein and E3 ligase pair.[10][11] A linker that is too short can cause steric hindrance, while one that is too long may fail to bring the proteins into sufficient proximity for efficient ubiquitination.[10][12] This guide provides an objective comparison of different length PEG linkers in PROTACs, supported by experimental data, to inform the rational design of next-generation protein degraders.

Data Presentation: Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily evaluated by its degradation potency (DC50), maximum degradation level (Dmax), and pharmacokinetic properties. The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with different PEG linker lengths against several key protein targets.

Case Study 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

This dataset focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[2] The data indicates that a PEG5 linker provides the optimal balance of degradation potency and cellular permeability in this context, though bioavailability peaks with the PEG4 linker.[2]

Table 1: In Vitro Degradation and Pharmacokinetics of BRD4-Targeting PROTACs

Linker DC50 (nM) [a] Dmax (%) [b] Permeability (Papp, 10⁻⁶ cm/s) [c] Oral Bioavailability (%) [d]
PEG3 55 85 1.2 15
PEG4 20 95 2.5 30
PEG5 15 >98 2.1 25
PEG6 30 92 1.8 20

Data sourced from BenchChem.[2]

Data Footnotes: [a] DC50: The half-maximal degradation concentration; a lower value indicates higher potency.[2] [b] Dmax: The maximum percentage of target protein degradation achieved.[2] [c] Papp: The apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA); a higher value suggests better passive diffusion.[2] [d] Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.[2]

Case Study 2: Estrogen Receptor α (ERα)-Targeting PROTACs

Systematic studies on PROTACs targeting the Estrogen Receptor α (ERα) for degradation via the VHL E3 ligase highlight a distinct optimal linker length. A 16-atom linker was found to be significantly more effective than both shorter and longer alternatives.[10][12]

Table 2: Impact of PEG Linker Length on ERα Degradation in MCF7 Cells

Linker Length (atoms) DC50 (nM) Dmax (%)
9 >1000 <20
12 ~500 ~60
16 ~100 >90
19 ~750 ~50
21 >1000 <30

Data summarized from a study on ERα degradation.[10]

Case Study 3: Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs

In the context of BTK degraders recruiting the Cereblon (CRBN) E3 ligase, a clear trend emerges where potency increases with linker length up to a certain point (PEG4), after which it declines.

Table 3: Effect of PEG Linker Length on BTK Degradation

Linker DC50 (nM) Dmax (%)
PEG2 ~800 ~50
PEG3 ~250 ~80
PEG4 ~50 >95
PEG5 ~150 ~85

Data summarized from a study on BTK degraders.[10]

Case Study 4: TANK-Binding Kinase 1 (TBK1)-Targeting PROTACs

Research on TBK1-targeting PROTACs revealed that a minimum linker length was required to induce any degradation. Linkers shorter than 12 atoms were inactive, while a 21-atom linker demonstrated the highest potency.[11][13][14]

Table 4: Effect of Linker Length on TBK1 Degradation

Linker Length (atoms) DC50 (nM) Dmax (%)
< 12 No Degradation -
21 3 96
29 292 76

Data summarized from studies on TBK1 degradation.[11][13]

Mandatory Visualization

Diagrams are essential for visualizing the complex biological processes and molecular structures involved in PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

PROTAC_Structure POI_Ligand POI Ligand Linker PEG Linker (Variable Length, n) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

General structure of a PROTAC with a PEG linker.

PROTAC_Workflow cluster_design Design & Optimization cluster_eval Evaluation Cascade Design PROTAC Design & Synthesis InVitro In Vitro Assays (Binding, Ternary Complex) Design->InVitro Opt Optimization Loop Opt->Design CellBased Cell-Based Assays (Degradation, Viability) InVitro->CellBased CellBased->Opt InVivo In Vivo Models (PK/PD, Efficacy) CellBased->InVivo InVivo->Opt

Typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Protocol 1: Western Blot for Protein Degradation Quantification

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[10]

  • Cell Seeding: Plate cells (e.g., MV4-11, MCF7) in 6-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC compounds or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, load them onto an SDS-polyacrylamide gel, and separate the proteins by electrophoresis. Subsequently, transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[10]

Protocol 2: Cell Viability Assay (e.g., MTS Assay)

This protocol is used to assess the cytotoxic effects of the PROTACs.[10]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of PROTAC compounds used in the degradation assay.

  • Incubation: Incubate the plate for a period relevant to the degradation experiment (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the PROTAC concentration to determine any potential cytotoxic effects.

Conclusion

The length of the PEG linker is a critical parameter that must be empirically optimized for each PROTAC system.[5][11] The presented case studies unequivocally demonstrate that there is no universally optimal linker length; the ideal configuration depends on the specific topology of the target protein and E3 ligase pair.[2][7][10] While longer PEG linkers can enhance solubility, they may also increase molecular weight and polar surface area, potentially reducing cell permeability.[3][10] Conversely, shorter linkers might not provide the necessary flexibility and reach for productive ternary complex formation.[12] Therefore, a systematic approach, involving the synthesis and evaluation of a range of linker lengths, is paramount for the development of potent and effective PROTAC degraders. The protocols and workflows provided in this guide offer a foundational framework for these critical evaluation studies.

References

Assessing the Efficacy of Benzyloxycarbonyl-PEG3-C2-Boc in Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to eliminate specific disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. The efficacy of a PROTAC is critically dependent on its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them.

This guide provides a comparative assessment of Benzyloxycarbonyl-PEG3-C2-Boc, an alkyl/ether-based PROTAC linker.[1] While direct experimental data for PROTACs synthesized specifically with Benzyloxycarbonyl-PEG3-C2-Boc is not extensively available in the public domain, this guide will benchmark its potential performance against other commonly used linker classes, supported by representative experimental data. We will delve into the critical role of the linker in PROTAC design, provide detailed experimental protocols for efficacy assessment, and visualize key pathways and workflows.

The Central Role of the Linker in PROTAC Efficacy

The linker in a PROTAC molecule is far more than a simple spacer; it is a critical determinant of the molecule's overall efficacy.[2][3][] Its length, composition, and rigidity influence several key parameters that govern the efficiency of protein degradation:

  • Ternary Complex Formation: The primary function of the linker is to enable the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5] A linker that is too short may cause steric hindrance, while one that is too long might lead to an unstable complex.[3][5]

  • Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.[2][6] Polyethylene glycol (PEG) linkers, such as the one in Benzyloxycarbonyl-PEG3-C2-Boc, are frequently incorporated to enhance hydrophilicity and improve the pharmacokinetic profile of the PROTAC molecule.[2][6][7]

  • Degradation Potency and Efficacy: The stability and conformation of the ternary complex, dictated by the linker, directly correlate with the efficiency of target protein ubiquitination and subsequent degradation. This is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[8][9]

Comparative Analysis of PROTAC Linkers

The selection of a linker is a crucial step in PROTAC design, often requiring empirical optimization.[3] Below is a comparison of PEG-based linkers, like Benzyloxycarbonyl-PEG3-C2-Boc, with other common linker types, illustrated with representative data from published studies.

Polyethylene Glycol (PEG) Linkers vs. Alkyl Linkers

PEG and alkyl chains are the most prevalently used flexible linkers in PROTAC design.[][11] PEG linkers are known to enhance solubility and can improve cell permeability.[2][6][7] Alkyl linkers, while also providing flexibility, are more hydrophobic.[5]

Table 1: Representative Data Comparing PEG and Alkyl Linker Efficacy

PROTAC TargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
BRD4VHL4-PEG< 0.5 µM> 90H661
BRD4VHL5-PEG< 0.5 µM> 90H661
CRBNCRBN9-atom alkylEffective DegradationNot SpecifiedHEK293T
CRBNCRBN3-unit PEGWeak DegradationNot SpecifiedHEK293T
TBK1CRBN21-atom alkyl/ether396Not Specified
TBK1CRBN29-atom alkyl/ether29276Not Specified

This table presents a selection of data from various studies to illustrate general trends and should not be considered a direct comparison due to variations in experimental conditions.[2]

Key Observations:

  • Linker Length is Critical: As demonstrated with the TBK1-targeting PROTACs, there is often an optimal linker length for maximal potency, with both shorter and longer linkers showing reduced efficacy.[2]

  • Composition Matters: The comparison of CRBN-targeting PROTACs suggests that for some protein-E3 ligase pairs, the hydrophobicity of an alkyl linker may be more favorable for ternary complex formation than the increased hydrophilicity of a PEG linker.[2]

  • System-Dependent Optimization: The optimal linker length and composition are highly dependent on the specific POI and E3 ligase pair and must be determined empirically for each new PROTAC.[3][8]

Experimental Protocols for Assessing PROTAC Efficacy

A thorough assessment of a PROTAC's efficacy involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its degradation capabilities.

Western Blotting for Protein Degradation

This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[][8][12]

Objective: To determine the DC50 and Dmax of a PROTAC.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.[]

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]

  • Cell Lysis:

    • After incubation, wash cells with ice-cold PBS.[9]

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[]

    • Transfer separated proteins to a PVDF membrane.[]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[]

    • Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Data Analysis:

    • Detect chemiluminescence using an imaging system.

    • Quantify band intensities using densitometry software.[9]

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC50 and Dmax values.[9]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm that the PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase.[][11][13]

Objective: To detect the PROTAC-dependent interaction between the POI and the E3 ligase.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at a concentration known to be effective and a vehicle control.

    • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).

  • Immunoprecipitation:

    • Incubate cell lysates with an antibody against either the target protein or the E3 ligase, or a tag if the proteins are overexpressed with one.

    • Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel and perform a Western blot.

    • Probe the membrane with antibodies against both the target protein and the E3 ligase to confirm their co-precipitation. An increased signal for the co-precipitated protein in the PROTAC-treated sample indicates the formation of the ternary complex.[]

Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein, which is the key step leading to its degradation.[3]

Objective: To confirm that the PROTAC induces ubiquitination of the target protein.

Protocol:

  • Cell Treatment:

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

  • Immunoprecipitation of Target Protein:

    • Lyse the cells and perform an immunoprecipitation for the target protein as described in the Co-IP protocol.

  • Western Blot for Ubiquitin:

    • Elute the immunoprecipitated protein and run it on an SDS-PAGE gel.

    • Perform a Western blot and probe the membrane with an antibody against ubiquitin.

    • A smear of high-molecular-weight bands in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.

Visualizing the Process: Pathways and Workflows

To better understand the concepts discussed, the following diagrams visualize the PROTAC mechanism, the experimental workflow for assessing degradation, and a comparison of linker types.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow start Start: Synthesize PROTAC cell_culture 1. Cell Culture & Treatment with PROTAC start->cell_culture lysis 2. Cell Lysis & Protein Quantification cell_culture->lysis sds_page 3. SDS-PAGE lysis->sds_page transfer 4. Western Blot Transfer sds_page->transfer immunoblot 5. Immunoblotting (Primary & Secondary Abs) transfer->immunoblot detection 6. Chemiluminescent Detection immunoblot->detection analysis 7. Densitometry Analysis (DC50 & Dmax) detection->analysis end End: Efficacy Assessed analysis->end

Caption: Western Blot Workflow for PROTAC Efficacy.

Caption: Comparison of PROTAC Linker Architectures.

References

Safety Operating Guide

Proper Disposal of Benzyloxycarbonyl-PEG3-C2-Boc: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential vapors or dust.

**Step-by-Step Disposal Protocol

The proper disposal route for Benzyloxycarbonyl-PEG3-C2-Boc depends on whether it is in its pure form, in a solution, or mixed with other reagents.

1. Initial Assessment:

  • Contamination Check: Determine if the Benzyloxycarbonyl-PEG3-C2-Boc waste is contaminated with any hazardous substances (e.g., heavy metals, toxic solvents, other reagents). If contaminated, the entire mixture must be treated as hazardous waste, following the disposal regulations for the most hazardous component.[6]

  • Quantity Assessment: Evaluate the volume of waste to be disposed of. Small research quantities (typically <100g) may have different handling procedures than bulk quantities.

2. Waste Segregation and Collection:

  • Dedicated Waste Container: Collect all waste containing Benzyloxycarbonyl-PEG3-C2-Boc in a clearly labeled, sealed, and chemically compatible container. The original product container, if in good condition, is a suitable choice.[7]

  • Labeling: The waste container label should clearly state "Benzyloxycarbonyl-PEG3-C2-Boc waste" and include the date of accumulation. Do not use chemical formulas or abbreviations.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[6] It is best practice to segregate waste into categories such as halogenated solvents, non-halogenated solvents, acidic waste, basic waste, and solid chemical waste.

3. Disposal of Uncontaminated Benzyloxycarbonyl-PEG3-C2-Boc:

Polyethylene glycol (PEG) derivatives are generally not classified as hazardous waste and are biodegradable.[8] However, they should not be disposed of down the drain as they can impact wastewater treatment processes.[8]

  • Small Quantities (Uncontaminated): For small amounts of pure, uncontaminated Benzyloxycarbonyl-PEG3-C2-Boc, consult your institution's chemical hygiene plan or Environmental Health and Safety (EHS) office. It may be permissible to dispose of it as non-hazardous chemical waste, which will be collected by a licensed waste disposal contractor.[6]

  • Large Quantities (Uncontaminated): For larger volumes, disposal through a licensed chemical waste disposal contractor is mandatory.[6][9]

4. Disposal of Contaminated Benzyloxycarbonyl-PEG3-C2-Boc or Reaction Waste:

Waste generated from reactions involving Benzyloxycarbonyl-PEG3-C2-Boc, such as deprotection steps, will be contaminated with other reagents and must be treated as hazardous waste.

  • Boc Deprotection Waste: The removal of the Boc group typically involves strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11] This creates an acidic, hazardous waste stream. This waste should be collected in a designated acid-resistant container. Depending on institutional procedures, it may require neutralization before collection by a licensed waste disposal contractor.

  • Cbz Deprotection Waste: The removal of the benzyloxycarbonyl group often involves methods like catalytic hydrogenation. The catalyst (e.g., palladium on carbon) and any solvents used must be disposed of as hazardous waste.

  • Solvent Waste: Solvents used to dissolve Benzyloxycarbonyl-PEG3-C2-Boc (e.g., dichloromethane, THF) should be collected in a designated, labeled solvent waste container. Segregate halogenated and non-halogenated solvent waste.

5. Disposal of Empty Containers:

  • Thoroughly rinse empty containers that held Benzyloxycarbonyl-PEG3-C2-Boc with a suitable solvent (e.g., ethanol or acetone).[7]

  • The first rinsate must be collected and disposed of as hazardous chemical waste.[7]

  • After triple rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste or through a glass/plastic recycling program if available.[7][12]

Quantitative Data Summary

While specific quantitative disposal limits for Benzyloxycarbonyl-PEG3-C2-Boc are not available, the following table summarizes general guidelines for laboratory chemical waste.

Waste TypeTypical Quantity Threshold for Special HandlingDisposal Method
Uncontaminated Solid Waste> 100 gLicensed Chemical Waste Contractor
Contaminated Solid WasteAny AmountLicensed Hazardous Waste Contractor
Liquid Solvent WasteAny AmountLicensed Hazardous Waste Contractor
Acidic/Basic WasteAny AmountLicensed Hazardous Waste Contractor (May require neutralization)
Rinsate from Empty ContainersFirst RinseCollect as Hazardous Waste

Experimental Protocols Cited

While this document focuses on disposal, the handling of waste is often dictated by the preceding experimental protocols. The most common reaction involving a component of this molecule is the deprotection of the Boc group.

Protocol for Boc Group Deprotection (General):

  • The N-Boc protected compound is dissolved in an appropriate solvent, such as dichloromethane (DCM) or dioxane.

  • A strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added to the solution.[11]

  • The reaction is stirred at room temperature until the deprotection is complete, which can be monitored by techniques like TLC or LC-MS.

  • The resulting reaction mixture, containing the deprotected amine salt and byproducts, is then considered hazardous waste and must be disposed of according to the procedures for acidic and solvent waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process for Benzyloxycarbonyl-PEG3-C2-Boc.

cluster_assessment Initial Assessment cluster_uncontaminated Uncontaminated Disposal cluster_contaminated Contaminated Disposal A Benzyloxycarbonyl-PEG3-C2-Boc Waste B Contaminated? A->B C Small Quantity (<100g) B->C No D Large Quantity (>100g) B->D No G Identify Contaminant (e.g., Acid, Solvent) B->G Yes E Dispose as Non-Hazardous Chemical Waste via Licensed Contractor C->E F Dispose via Licensed Chemical Waste Contractor D->F H Segregate into Appropriate Hazardous Waste Stream G->H I Dispose via Licensed Hazardous Waste Contractor H->I

Caption: Decision workflow for the disposal of Benzyloxycarbonyl-PEG3-C2-Boc.

cluster_container Empty Container Disposal J Empty Container K Triple Rinse with Suitable Solvent J->K L Collect First Rinsate K->L N Deface Label K->N M Dispose of Rinsate as Hazardous Waste L->M O Dispose of Container as Regular Solid Waste/Recycling N->O

Caption: Step-by-step procedure for disposing of empty containers.

References

Essential Safety and Operational Guidance for Handling Benzyloxy carbonyl-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and ensure safety when handling Benzyloxy carbonyl-PEG3-C2-Boc. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesDisposable nitrile gloves are the minimum requirement. For tasks with a higher risk of splashes or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.[1][2] Always inspect gloves for tears before use and change them immediately if contaminated.[1][3]
Eye and Face Protection Safety Glasses/GogglesANSI Z87.1-compliant safety glasses with side shields are mandatory.[1] In situations with a splash hazard, such as when preparing solutions, chemical splash goggles should be worn.[1][4]
Face ShieldA face shield should be used in conjunction with safety glasses or goggles when there is a significant risk of splashes of corrosive or hazardous liquids.[1][4]
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required to protect skin and clothing from potential splashes.[1]
Respiratory Protection RespiratorUse of a NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powder outside of a certified chemical fume hood, especially if there is a risk of aerosolization.[5]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure to airborne particles.[6][7]

  • Ventilation: Ensure adequate ventilation. A certified chemical fume hood is the preferred engineering control for handling this powdered substance.[8]

  • Pre-weighing: If possible, pre-weigh an empty, sealable container before taking it into the fume hood to minimize the time the primary container is open.[6]

2. Weighing and Solution Preparation:

  • Handling Powder: When weighing the powder, do so within the fume hood. Use a spatula or other appropriate tool to transfer the solid, avoiding the creation of dust.[8] Keep the container closed as much as possible.[7]

  • Solution Preparation: When preparing solutions, add the solvent to the pre-weighed powder slowly to avoid splashing. The use of a vortex mixer or sonicator within the fume hood can aid in dissolution.

3. Experimental Use:

  • Closed Systems: Whenever feasible, use closed systems to minimize the release of vapors or aerosols during reactions.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[9]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][8]

4. Storage:

  • Short-term Storage: For short-term storage, keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Long-term Storage: For long-term storage, it is recommended to store the powder at -20°C.

  • Labeling: Ensure all containers are clearly labeled with the chemical name, concentration, hazard information, and the date it was prepared.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.[10]

1. Waste Segregation:

  • Solid Waste: Dispose of contaminated solid waste, such as gloves, weigh boats, and paper towels, in a designated hazardous waste container.[11]

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled hazardous waste container. Do not pour chemical waste down the sink.[8][12][13]

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

2. Waste Containers:

  • Compatibility: Ensure that waste containers are made of a material compatible with the chemical waste being collected.[11]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical constituents.[14]

  • Closure: Keep waste containers securely closed except when adding waste.[12]

3. Waste Pickup:

  • Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified waste management company.[13][14]

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Powder in Fume Hood prep_area->weigh dissolve Prepare Solution weigh->dissolve reaction Conduct Experiment dissolve->reaction decontaminate Decontaminate Work Area reaction->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe

Caption: Workflow for safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyloxy carbonyl-PEG3-C2-Boc
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzyloxy carbonyl-PEG3-C2-Boc

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.